3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-11(18)12-2-9-1-10(3-12)5-13(4-9,6-12)16-8-14-7-15-16/h7-10H,1-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUMBFHGMUZUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386268 | |
| Record name | 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418805-51-3 | |
| Record name | 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1r,3s,5R,7S)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Structure Elucidation of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
This technical guide provides a comprehensive overview of the structural elucidation of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid, a bifunctional, angle-shaped building block with applications in the synthesis of coordination polymers.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Molecular Structure and Synthesis
3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (trzadcH) is an orthogonally substituted adamantane derivative.[1] The molecule consists of a rigid adamantane cage functionalized with a carboxylic acid group and a 1,2,4-triazole ring at the 1 and 3 positions, respectively.
The synthesis of this compound is achieved through a direct reaction between 1-adamantanecarboxylic acid and 1H-1,2,4-triazole in concentrated sulfuric acid.[1][2][3] This facile, one-step synthesis provides a good yield of the desired product.[1][3]
Caption: Synthesis workflow for the preparation of the title compound.
Structural Elucidation
The definitive structure of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid was determined using single-crystal X-ray diffraction. The compound crystallizes in a monoclinic crystal system with the P2₁/n space group.[1] The crystal structure reveals that the molecules form one-dimensional chains through intermolecular hydrogen bonding between the carboxylic acid group and the nitrogen atom at position 4 of the triazole ring.[1]
Caption: Logical workflow for the structural determination process.
Experimental Data
The structural and physical properties of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid have been characterized by various analytical techniques. A summary of the key quantitative data is presented below.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₃H₁₇N₃O₂ |
| Molecular Weight | 247.30 g/mol |
| Melting Point | 201–202 °C[1][3] |
| Yield | 88%[1][3] |
| ¹H NMR (400 MHz, CDCl₃), δ (ppm) | |
| CH₂ (adamantane) | 1.67 (s, 2H) |
| CH (adamantane) | 1.82 (t, 2H) |
| CH₂ (adamantane) | 2.08 (t, 4H) |
| CH (adamantane) | 2.17 (s, 2H) |
| CH₂ (adamantane) | 2.26 (s, 2H) |
| CH (triazole) | 7.97 (s, 1H) |
| CH (triazole) | 8.59 (s, 1H) |
| COOH | 12.53 (s, 1H) |
| ¹³C NMR (100 MHz, CDCl₃), δ (ppm) | 29.0, 34.9, 37.7, 41.4, 42.2, 43.6, 58.5, 141.1, 151.3, 177.6[3] |
| Mass Spectrometry (m/z) | Methyl ester: 261 (100%), 202 (44%), 133 (91%), 100 (58%)[1] |
| Elemental Analysis | Calcd: C 63.14, H 6.93, N 16.99; Found: C 63.38, H 7.09, N 17.13[1][3] |
Experimental Protocols
General Synthesis of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid [1]
-
Reactant Preparation: In a 20 mL screw-cap vial, 10 mmol of 1-adamantanecarboxylic acid and 10 mmol of 1H-1,2,4-triazole are combined.
-
Dissolution: The reactants are dissolved in 10 mL of 98% concentrated sulfuric acid.
-
Cooling: The reaction mixture is cooled to 0 °C using an ice bath.
-
Reaction Monitoring: The completion of the reaction is monitored by thin-layer chromatography (TLC) using bromocresol green solution as a staining agent.
-
Work-up and Purification: While the original source notes the product is sufficiently pure for subsequent syntheses, a small portion for analysis was recrystallized from a water/methanol (9:1) mixture.[1]
Crystallization for X-ray Diffraction [1]
Crystals suitable for single-crystal X-ray diffraction were obtained by heating the synthesized compound in water to 150 °C in a sealed ampoule, followed by slow cooling to room temperature.[1]
Caption: A generalized workflow for the synthesis and characterization.
References
An In-Depth Technical Guide to the Physicochemical Properties of 3-(1H-1,2,4-Triazol-1-yl)adamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Adamantane and its derivatives have garnered significant interest in medicinal chemistry and materials science due to their unique rigid, cage-like structure, which imparts desirable properties such as high lipophilicity, metabolic stability, and the ability to serve as a robust scaffold. The incorporation of a triazole moiety, a common pharmacophore, and a carboxylic acid group, which can modulate solubility and act as a coordination site, into the adamantane framework results in a molecule with a distinctive set of properties. 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid is one such compound that holds promise for various applications, including the development of new therapeutic agents and the construction of metal-organic frameworks. A thorough understanding of its physicochemical properties is paramount for its successful application.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇N₃O₂ | |
| Molecular Weight | 247.30 g/mol | |
| Melting Point | 201–202 °C | |
| Boiling Point (Predicted) | 505.9 ± 47.0 °C | Predicted |
| Solubility (Predicted in water at 25°C) | 1.35 g/L | Predicted |
| pKa (Predicted) | 4.5 (acidic), 2.1 (basic) | Predicted |
| LogP (Predicted) | 1.8 | Predicted |
Note: Predicted values are computationally generated and should be experimentally verified.
Synthesis and Experimental Protocols
Synthesis of 3-(1H-1,2,4-Triazol-1-yl)adamantane-1-carboxylic Acid
The synthesis of the title compound is achieved through the reaction of 1-adamantanecarboxylic acid with 1H-1,2,4-triazole in the presence of concentrated sulfuric acid.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 1-adamantanecarboxylic acid (1.0 eq) in concentrated sulfuric acid.
-
Add 1H-1,2,4-triazole (1.2 eq) to the solution portion-wise while stirring.
-
Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the precipitate, wash it thoroughly with distilled water, and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/methanol mixture) to yield colorless crystals of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (yield: 88%).
Caption: Synthesis workflow for 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid.
Determination of Physicochemical Properties: Experimental Protocols
The following are detailed protocols for the experimental determination of the key physicochemical properties of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid.
3.2.1. Melting Point Determination
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
Finely powder a small sample of the dried compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20 °C/min initially, then slow down to 1-2 °C/min as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
-
3.2.2. Solubility Determination (Shake-Flask Method)
-
Apparatus: Analytical balance, vials with screw caps, orbital shaker, centrifuge, spectrophotometer or HPLC.
-
Procedure:
-
Add an excess amount of the compound to a series of vials containing different solvents of interest (e.g., water, ethanol, DMSO, acetone).
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.
-
The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L).
-
3.2.3. pKa Determination (Potentiometric Titration)
-
Apparatus: pH meter with a calibrated electrode, burette, magnetic stirrer.
-
Procedure:
-
Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water-methanol) if it has low aqueous solubility.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.
-
3.2.4. LogP Determination (Shake-Flask Method)
-
Apparatus: Analytical balance, vials with screw caps, orbital shaker, centrifuge, analytical instrument (e.g., HPLC or UV-Vis spectrophotometer).
-
Procedure:
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Accurately weigh a small amount of the compound and dissolve it in one of the phases (preferably the one in which it is more soluble).
-
Add a known volume of this solution to a vial containing a known volume of the other phase.
-
Seal the vial and shake it vigorously on an orbital shaker for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Allow the two phases to separate completely, aided by centrifugation if necessary.
-
Carefully sample each phase and determine the concentration of the compound in both the n-octanol and the aqueous layers using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
-
Relevance of Physicochemical Properties in Drug Development
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. Understanding these properties is essential for the rational design and development of new drugs.
An In-depth Technical Guide to the Synthesis of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
This technical guide provides a comprehensive overview of a facile and efficient synthesis pathway for 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid. The information presented is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, quantitative data, and a clear visualization of the synthesis route.
Synthesis Pathway Overview
The synthesis of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid can be achieved through a direct reaction between 1-adamantanecarboxylic acid and 1H-1,2,4-triazole.[1][2] This method, a notable example of C-H functionalization, utilizes concentrated sulfuric acid as both a solvent and a catalyst. The reaction proceeds by the generation of an adamantyl cation, which then undergoes a Ritter-type reaction with the triazole.[1][2][3][4] This one-pot synthesis is advantageous due to its simplicity and high yield.
Below is a diagram illustrating the overall synthesis pathway.
Caption: Overall synthesis scheme for 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid, based on the work by Pavlov et al. (2019).[1]
Materials:
-
1-Adamantanecarboxylic acid
-
1H-1,2,4-triazole
-
98% Concentrated sulfuric acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Distilled water
-
Methanol (for recrystallization)
Equipment:
-
20 mL screw-cap vial
-
Ice bath
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum desiccator
Procedure:
-
In a 20 mL screw-cap vial, combine 10 mmol of 1-adamantanecarboxylic acid and 10 mmol of 1H-1,2,4-triazole.
-
Add 10 mL of 98% concentrated sulfuric acid to the vial.
-
Cool the mixture to 0 °C using an ice bath.
-
Stir the reaction mixture at this temperature. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) using a bromocresol green solution as a stain.
-
Once the reaction is complete, quench the reaction by carefully pouring the mixture onto crushed ice.
-
Filter the resulting quenched mixture and neutralize the filtrate with a saturated NaHCO₃ solution.
-
Collect the precipitate by filtration, wash it extensively with distilled water, and dry it in a vacuum desiccator.
-
For analytical purposes, the product can be further purified by recrystallization from a water/methanol (9:1) mixture.
Quantitative Data
The synthesis of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid and its derivatives with substituted triazoles and tetrazoles yields products in moderate to high yields. The following table summarizes the quantitative data for these reactions.[1]
| Product | Starting Azole | Yield (%) | Melting Point (°C) |
| 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid | 1H-1,2,4-triazole | 88 | 201–202 |
| 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid | 3-Methyl-1H-1,2,4-triazole | 65 | 179–180 |
| 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid | 3,5-Dimethyl-1H-1,2,4-triazole | 47 | - |
| 3-(Tetrazol-1-yl)-adamantane-1-carboxylic acid | 1H-tetrazole | 81 | 195–197 |
Workflow and Logical Relationships
The experimental workflow from starting materials to the final purified product can be visualized as a series of sequential steps.
Caption: Step-by-step experimental workflow for the synthesis and purification.
Conclusion
The described synthesis pathway offers a straightforward and high-yielding method for the preparation of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid. This bifunctional adamantane derivative serves as a valuable building block for the development of coordination polymers and potentially for applications in medicinal chemistry. The provided detailed protocol and quantitative data serve as a practical guide for researchers in the field.
References
An In-depth Technical Guide to 3-Triazol-1-yl-adamantane-1-carboxylic acid (CAS 418805-51-3)
An In-depth Technical Guide to 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid (CAS 418805-51-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid (CAS 418805-51-3). Given the limited direct biological data on this specific compound, this guide also details relevant experimental protocols for assessing its potential as a therapeutic agent, based on the known activities of structurally similar adamantane and triazole derivatives.
Core Compound Properties
3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid is a bifunctional molecule incorporating a rigid adamantane cage, a carboxylic acid group, and a 1,2,4-triazole moiety. This unique combination of functional groups suggests its potential utility in medicinal chemistry and materials science.
| Property | Value | Reference |
| CAS Number | 418805-51-3 | - |
| IUPAC Name | 3-(1H-1,2,4-Triazol-1-yl)-1-adamantanecarboxylic acid | - |
| Alternate Name | (1R,3S,5R,7S)-3-(1H-1,2,4-Triazol-1-yl)adamantane-1-carboxylic acid | - |
| Molecular Formula | C₁₃H₁₇N₃O₂ | [1] |
| Molecular Weight | 247.29 g/mol | [1] |
| Melting Point | 201–202 °C | [1] |
Synthesis and Characterization
A facile synthesis of 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid has been reported, offering a straightforward method for its preparation in a laboratory setting.
Synthesis Protocol
The synthesis involves the reaction of 1-adamantanecarboxylic acid with 1H-1,2,4-triazole in concentrated sulfuric acid.
Materials:
-
1-Adamantanecarboxylic acid
-
1H-1,2,4-triazole
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Ammonium hydroxide solution (25%)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 1-adamantanecarboxylic acid and 1H-1,2,4-triazole in concentrated sulfuric acid.
-
Cool the reaction mixture in an ice bath.
-
Allow the reaction to proceed, monitoring its completion via thin-layer chromatography.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution with a 25% aqueous solution of ammonium hydroxide.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.
Characterization Data
The following characterization data has been reported for the synthesized compound:
| Data Type | Reported Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ = 1.67 (s, 2H), 1.82 (t, 2H), 2.08 (t, 4H), 2.17 (s, 2H), 2.26 (s, 2H), 7.97 (s, 1H), 8.59 (s, 1H), 12.53 (s, 1H) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ = 29.0, 34.9, 37.7, 41.4, 42.2, 43.6, 58.5, 141.1, 151.3, 177.6 ppm |
Potential Biological Activities and Experimental Protocols
While specific biological data for CAS 418805-51-3 is not extensively documented, the adamantane and 1,2,4-triazole moieties are present in numerous biologically active compounds, suggesting potential anticancer and enzyme inhibitory activities for this molecule. The following sections provide detailed experimental protocols for evaluating these potential activities.
Anticancer Activity Evaluation
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Test compound (CAS 418805-51-3) dissolved in DMSO
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Investigation of Signaling Pathways
Based on the activities of related compounds, 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid may modulate key cancer-related signaling pathways such as PI3K/Akt and FAK.
This protocol outlines the steps to investigate the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Similar to the PI3K/Akt pathway, the influence on the Focal Adhesion Kinase (FAK) pathway can be assessed by Western blot, focusing on the phosphorylation of FAK and its downstream targets.
Procedure: Follow the Western blot protocol outlined in section 3.2.1, using primary antibodies specific for phosphorylated FAK (e.g., at Tyr397), total FAK, and downstream effectors like Src and ERK.
Suppliers
The following is a non-exhaustive list of potential suppliers for CAS number 418805-51-3. Availability and purity should be confirmed with the respective supplier.
| Supplier | Location |
| Matrix Scientific | USA |
| Santa Cruz Biotechnology | USA |
| Fluorochem | UK |
| Manchester Organics | UK |
| Chemdiv | USA |
| CymitQuimica | Spain |
| BLDpharm | China |
Safety Information
Based on available safety data sheets for this compound, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this chemical. Work in a well-ventilated area, preferably a fume hood.
Conclusion
3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid (CAS 418805-51-3) is a readily synthesizable compound with a chemical structure that suggests potential for biological activity, particularly in the area of oncology. While direct experimental evidence of its efficacy is currently limited in publicly available literature, this guide provides the necessary chemical information and detailed experimental protocols to enable researchers to explore its therapeutic potential. The outlined methodologies for assessing cytotoxicity and impact on key signaling pathways provide a solid framework for future investigations into this and structurally related molecules.
Disclaimer: This document is intended for informational purposes for research professionals and does not constitute medical or therapeutic advice. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.
molecular weight and formula of 3-Triazol-1-yl-adamantane-1-carboxylic acid
An In-depth Technical Guide to 3-Triazol-1-yl-adamantane-1-carboxylic acid
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties and synthesis of 3-Triazol-1-yl-adamantane-1-carboxylic acid.
Core Compound Data
3-Triazol-1-yl-adamantane-1-carboxylic acid is a bifunctional molecule incorporating a rigid adamantane cage, a carboxylic acid group, and a 1,2,4-triazole ring. This unique structure makes it a valuable building block in medicinal chemistry and materials science.
| Property | Value |
| Molecular Formula | C13H17N3O2 |
| Molecular Weight | 247.30 g/mol |
| CAS Number | 418805-51-3 |
Synthesis
A reported method for the synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid involves the reaction of 1-adamantanecarboxylic acid with 1H-1,2,4-triazole in concentrated sulfuric acid.[1][2]
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid, based on published literature.[1]
Materials:
-
1-Adamantanecarboxylic acid
-
1H-1,2,4-triazole
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Distilled water
-
Methanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve 1-adamantanecarboxylic acid and 1H-1,2,4-triazole in concentrated sulfuric acid.
-
Allow the reaction to proceed. The original literature may specify reaction time and temperature.
-
Quench the reaction mixture, for example, by carefully adding it to ice.
-
Filter the resulting mixture.
-
Neutralize the filtrate with a saturated NaHCO3 solution until a precipitate forms.
-
Collect the precipitate by filtration.
-
Wash the precipitate thoroughly with distilled water.
-
Dry the product in a vacuum desiccator.
-
For purification, the crude product can be recrystallized from a water/methanol (9:1) mixture to yield colorless crystals.[1]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like 3-Triazol-1-yl-adamantane-1-carboxylic acid.
References
Solubility Profile of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid in various organic solvents. Due to the absence of specific experimental data in publicly available literature, this guide synthesizes information on the solubility of its core components—adamantane, 1H-1,2,4-triazole, and adamantane-1-carboxylic acid—to project a qualitative solubility profile. Furthermore, this document outlines a detailed experimental protocol for the definitive determination of its solubility.
Predicted Solubility Profile
The solubility of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid is dictated by the interplay of its constituent moieties: the bulky, lipophilic adamantane cage and the polar, hydrogen-bonding capable carboxylic acid and triazole groups. The adamantane core promotes solubility in nonpolar organic solvents, while the carboxylic acid and triazole functionalities enhance solubility in polar solvents.
Based on the known solubility of related compounds, a predicted solubility profile is presented in Table 1. It is anticipated that the compound will exhibit moderate to good solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents.
Table 1: Predicted Solubility of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic Acid in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | The compound was recrystallized from a water/methanol mixture, indicating good solubility.[1][2] Methanol can engage in hydrogen bonding with both the carboxylic acid and triazole groups. |
| Ethanol | High | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. 1H-1,2,4-triazole and adamantane-1-carboxylic acid are both soluble in ethanol.[3][4][5] | |
| Water | Low to Moderate | While the parent adamantane is practically insoluble in water,[6][7] the presence of the carboxylic acid and triazole groups will increase aqueous solubility. 1H-1,2,4-triazole is soluble in water.[3] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong universal solvent for many organic compounds, particularly those with polar functional groups. |
| Acetone | Moderate to High | Acetone can act as a hydrogen bond acceptor. Both 1H-1,2,4-triazole and adamantane-1-carboxylic acid are soluble in acetone.[3] | |
| Acetonitrile | Moderate | A polar aprotic solvent that is a weaker solvent than DMSO but should still solubilize the compound to a reasonable extent. | |
| Nonpolar | Toluene | Low | The nonpolar nature of toluene will primarily interact with the adamantane cage, but the polar functional groups will limit overall solubility. |
| Hexane | Very Low | As a nonpolar aliphatic solvent, hexane is unlikely to effectively solvate the polar carboxylic acid and triazole groups. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The definitive solubility of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid can be determined using the widely accepted shake-flask method.[1][3][7][8][9][10] This equilibrium solubility method provides a quantitative measure of the maximum amount of a substance that can dissolve in a specific solvent at a given temperature.
Materials and Equipment
-
3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid to a series of glass vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[7] A preliminary time-course study can be conducted to determine the minimum time required to reach a stable concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared from standard solutions of known concentrations is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Shake-Flask Solubility Determination Workflow.
References
- 1. enamine.net [enamine.net]
- 2. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
spectroscopic data (NMR, IR, Mass Spec) of 3-Triazol-1-yl-adamantane-1-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid, a bifunctional angle-shaped building block with potential applications in coordination chemistry and materials science.[1][2] This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the associated experimental protocols.
Spectroscopic Data
The structural elucidation of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid is confirmed through various spectroscopic techniques. The following sections summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the molecular structure of this compound. The high symmetry of the adamantane cage can lead to overlapping signals, but the substitution pattern is clearly resolved.[1]
¹H NMR Data
The proton NMR spectrum provides information on the hydrogen environments in the molecule. The data presented was recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.67 | s | 2 H | CH₂ (adamantane) |
| 1.82 | t | 2 H | CH (adamantane) |
| 2.08 | t | 4 H | CH₂ (adamantane) |
| 2.17 | s | 2 H | CH (adamantane) |
| 2.26 | s | 2 H | CH₂ (adamantane) |
| 7.97 | s | 1 H | CH (triazole) |
| 8.59 | s | 1 H | CH (triazole) |
| 12.53 | s | 1 H | COOH |
| Table 1: ¹H NMR spectroscopic data for 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid.[1] |
¹³C NMR Data
The carbon-13 NMR spectrum confirms the carbon framework of the molecule. The data was acquired at 100 MHz in CDCl₃.[1]
| Chemical Shift (δ) ppm | Assignment |
| 29.0 | Adamantane C |
| 34.9 | Adamantane C |
| 37.7 | Adamantane C |
| 41.4 | Adamantane C |
| 42.2 | Adamantane C |
| 43.6 | Adamantane C |
| 58.5 | Adamantane C (C-N) |
| 141.1 | Triazole C |
| 151.3 | Triazole C |
| 177.6 | Carboxylic Acid C (C=O) |
| Table 2: ¹³C NMR spectroscopic data for 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid.[1] |
Infrared (IR) Spectroscopy
While a specific peak list for 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid is not detailed in the primary literature, the characteristic absorption bands can be predicted based on its functional groups and comparison with closely related analogs like 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid.[1] The IR spectrum is crucial for identifying the carboxylic acid and adamantane C-H vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~2920 | Strong | C-H stretch (Adamantane) |
| ~2860 | Strong | C-H stretch (Adamantane) |
| ~1710-1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1530 | Medium | C=N stretch (Triazole ring) |
| ~1450 | Medium | C-H bend (Adamantane) |
| ~1320-1210 | Medium | C-O stretch (Carboxylic acid) |
| Table 3: Expected characteristic IR absorption bands. |
Mass Spectrometry (MS)
| m/z Value (Expected) | Ion | Fragmentation Pathway |
| 248.13 | [M+H]⁺ | Protonated molecular ion |
| 270.12 | [M+Na]⁺ | Sodium adduct of the molecular ion |
| 203.14 | [M+H - CO₂]⁺ or [M+H - H₂O - CO]⁺ | Loss of carbon dioxide from the carboxylic acid group |
| 135.12 | [C₁₀H₁₅]⁺ | Adamantyl cation fragment |
| Table 4: Predicted key ions in the ESI mass spectrum. |
Experimental Protocols
The following protocols describe the general methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : NMR spectra were recorded on a Bruker AVANCE III HD instrument operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1]
-
Sample Preparation : Approximately 5-10 mg of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
The spectrometer was locked to the deuterium signal of the CDCl₃ solvent.
-
The magnetic field was shimmed to achieve optimal homogeneity.
-
A standard one-dimensional proton spectrum was acquired with a 30° pulse angle, a spectral width of 15 ppm, and a relaxation delay of 2 seconds.
-
Data was processed with Fourier transformation, and chemical shifts were referenced to the residual solvent signal (CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition :
-
A proton-decoupled ¹³C spectrum was acquired.
-
Typical parameters included a spectral width of 240 ppm, a relaxation delay of 3-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Chemical shifts were referenced to the CDCl₃ solvent signal (77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Instrumentation : IR spectra were recorded on an Agilent Cary 630 FTIR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.[1]
-
Sample Preparation : A small amount of the solid crystalline sample was placed directly onto the diamond ATR crystal.
-
Data Acquisition :
-
A background spectrum of the clean, empty ATR crystal was collected.
-
The sample spectrum was then recorded over a range of 4000-650 cm⁻¹.
-
The final spectrum was generated by automatically ratioing the sample scan against the background scan.
-
Mass Spectrometry (MS)
-
Instrumentation : A high-resolution mass spectrometer with an electrospray ionization (ESI) source would be suitable for this analysis.
-
Sample Preparation : A dilute solution of the compound (approximately 1 µg/mL) was prepared in a solvent mixture such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Data Acquisition :
-
The solution was introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The mass spectrometer was operated in positive ion mode.
-
A full scan was acquired over a mass range of m/z 50-500 to detect the molecular ion and its adducts.
-
Tandem MS (MS/MS) analysis would be performed on the protonated molecular ion ([M+H]⁺) to induce fragmentation and aid in structural confirmation.
-
Workflow for Spectroscopic Characterization
The logical flow for the synthesis and structural confirmation of a novel compound like 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid involves a systematic series of steps to ensure purity and verify the chemical structure.
References
Crystal Structure of 3-(1H-1,2,4-Triazol-1-yl)adamantane-1-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane derivatives, characterized by their rigid and lipophilic cage structure, are of significant interest in medicinal chemistry and materials science. The incorporation of heterocyclic moieties, such as the 1,2,4-triazole ring, can introduce valuable pharmacophoric features and coordination sites. This technical guide provides an in-depth look at the crystal structure of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid, a bifunctional molecule with potential applications as a building block in the design of novel therapeutic agents and coordination polymers.
Synthesis and Crystallization
The synthesis of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (also referred to as trzadcH) is achieved through the reaction of 1-adamantanecarboxylic acid with 1H-1,2,4-triazole in concentrated sulfuric acid.[1] This method leverages the ability of adamantane to form a stable carbocation at the bridgehead position under strongly acidic conditions, which then undergoes electrophilic substitution onto the triazole ring.
Colorless crystals of the title compound suitable for single-crystal X-ray diffraction can be obtained by recrystallization from a mixture of water and methanol (9:1).[1] An alternative method to obtain single crystals involves heating the compound in water to 150 °C in a sealed ampoule, followed by slow cooling to room temperature.[1]
Experimental Workflow: Synthesis and Crystallization
Caption: Workflow for the synthesis and crystallization of 3-(1H-1,2,4-Triazol-1-yl)adamantane-1-carboxylic acid.
Crystal Structure Analysis
The crystal structure of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic crystal system with the space group P2₁/n.[1] The asymmetric unit contains one molecule of the compound.
The crystal packing is characterized by intermolecular hydrogen bonds. Specifically, the carboxylic acid group's hydroxyl hydrogen forms a hydrogen bond with the N4 atom of the 1,2,4-triazole ring of an adjacent molecule. This O—H···N interaction, with an O···N distance of 2.677 Å and an O—H···N angle of 165.48°, links the molecules into one-dimensional chains.[1]
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₃H₁₇N₃O₂ |
| Formula Weight | 247.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Data not available in the provided search results |
| b (Å) | Data not available in the provided search results |
| c (Å) | Data not available in the provided search results |
| α (°) | 90 |
| β (°) | Data not available in the provided search results |
| γ (°) | 90 |
| Volume (ų) | Data not available in the provided search results |
| Z | 4 |
| Density (calculated) (g/cm³) | Data not available in the provided search results |
| Hydrogen Bonding (O···N) (Å) | 2.677 |
| Hydrogen Bonding (O—H···N) (°) | 165.48 |
Note: Detailed unit cell parameters (a, b, c, β, and Volume) were not explicitly found in the provided search results.
Experimental Protocols
Synthesis of 3-(1H-1,2,4-Triazol-1-yl)adamantane-1-carboxylic acid[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-adamantanecarboxylic acid in concentrated sulfuric acid.
-
Addition of Reagent: To the stirred solution, add 1H-1,2,4-triazole.
-
Reaction Conditions: The reaction is allowed to proceed, leveraging the acidic environment to promote the formation of the adamantyl carbocation and subsequent electrophilic substitution.
-
Work-up: After the reaction is complete, the mixture is carefully poured into ice water to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a water/methanol (9:1) mixture to yield colorless crystals. The reported yield is 88%.[1]
Single-Crystal X-ray Diffraction
While the specific instrumental parameters for the data collection of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid are not detailed in the primary literature, a general protocol for single-crystal X-ray diffraction is as follows:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are typically collected over a range of orientations by rotating the crystal.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.
Potential Applications in Drug Discovery
While specific biological activities for 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid have not been reported, both the adamantane and 1,2,4-triazole moieties are well-established pharmacophores. Adamantane derivatives are known for their antiviral properties, while triazole compounds exhibit a broad range of biological activities, including antifungal, antiviral, and anticancer effects. The combination of these two scaffolds in a single molecule presents a promising starting point for the development of new therapeutic agents.
Hypothetical Drug Discovery and Development Pathway
Caption: A generalized workflow for a drug discovery and development program.
Conclusion
This technical guide has summarized the available information on the crystal structure of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid. The synthesis and key structural features, particularly the hydrogen bonding that dictates its solid-state assembly, have been detailed. While specific biological data for this compound is currently lacking, its structural motifs suggest potential for applications in drug discovery and development. Further investigation into its pharmacological properties is warranted to explore its therapeutic potential.
References
Adamantane-Triazole Derivatives: A Comprehensive Technical Review for Drug Discovery
An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of adamantane-triazole conjugates, providing researchers and drug development professionals with a critical overview of this promising class of compounds.
The fusion of the bulky, lipophilic adamantane cage with the versatile triazole ring has given rise to a significant class of derivatives with a broad spectrum of biological activities. These hybrid molecules have garnered considerable attention in medicinal chemistry due to their potential as antiviral, anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide provides a comprehensive review of the current landscape of adamantane-triazole derivatives, with a focus on quantitative biological data, detailed experimental protocols, and the visualization of key scientific concepts.
Synthetic Strategies
The synthesis of adamantane-triazole derivatives predominantly involves multi-step reaction sequences. A common and versatile approach begins with adamantane-1-carbohydrazide, which serves as a key building block.
A widely employed synthetic route involves the reaction of adamantane-1-carbohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate is then cyclized to the corresponding 1,2,4-triazole-3-thiol. Subsequent alkylation or other modifications of the thiol group and the triazole ring allows for the introduction of various substituents, leading to a diverse library of derivatives.[1][2] For instance, reacting the triazole with substituted benzyl halides in the presence of a base like potassium carbonate in a solvent such as DMF is a common method for N-alkylation.[1]
Another significant synthetic approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which is used to synthesize 1,2,3-triazole derivatives.[3][4] This method offers high yields and regioselectivity, making it an efficient way to link adamantane moieties with various side chains through a triazole bridge.
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and crystal structure of 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adamantane-Appended 1,2,3-Triazole Hybrids: Synthesis and α-Glucosidase Inhibition Studies through Experimental and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Adamantane Moiety: A Diamond in the Rough of Medicinal Chemistry
An In-depth Technical Guide on the Discovery and History of Adamantane Compounds in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The serendipitous discovery of the biological activity of adamantane derivatives has led to the development of a unique class of therapeutics. This technical guide delves into the history, synthesis, and medicinal chemistry of adamantane compounds, providing a comprehensive resource for professionals in drug discovery and development. From its origins as a chemical curiosity to its role in antiviral and neuroprotective agents, the adamantane scaffold has proven to be a versatile and valuable component in the design of novel drugs.
The Dawn of a Diamondoid: Discovery and Synthesis of Adamantane
Adamantane (C₁₀H₁₆) is a tricyclic alkane with a rigid, diamond-like structure.[1] Its existence was first suggested in 1924 by H. Decker, who named it "decaterpene".[2] However, it was not until 1933 that adamantane was first isolated from crude oil.[3] The first laboratory synthesis was attempted in 1924 by the German chemist Hans Meerwein.[2] A successful, albeit low-yielding (0.16%), synthesis was achieved by Vladimir Prelog in 1941.[2] A significant breakthrough occurred in 1957 when Schleyer reported an efficient synthesis of adamantane through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, making adamantane and its derivatives more readily available for research.[2][4]
From Chemical Curiosity to Antiviral Agent: The Emergence of Amantadine
The journey of adamantane into the realm of medicinal chemistry began in the 1960s. In 1963, the antiviral properties of 1-aminoadamantane hydrochloride, later known as amantadine, were first reported.[5][6] This discovery was a "hit" during a random screening, potentially spurred by the prior knowledge that ammonium ions could inhibit influenza virus growth in tissue culture.[2] Amantadine received its first FDA approval in 1966 for the prophylaxis of influenza A2.[5]
A timeline of key events in the history of amantadine's development is presented below:
| Year | Event[5][6][7][8] |
| 1963 | First report of antiviral activity. |
| 1966 | Initial FDA approval for influenza A2 prophylaxis. |
| 1968 | Serendipitous discovery of antiparkinsonian effects.[6] |
| 1973 | FDA approval for the treatment of Parkinson's disease.[6] |
| 1976 | Approval for the treatment of influenza A in adults.[6] |
| 2017 | FDA approval of an extended-release formulation (Gocovri) for dyskinesia in Parkinson's disease patients.[6][7][8] |
| 2021 | FDA approval for Gocovri as an adjunctive treatment for "off" episodes in Parkinson's disease.[8] |
Mechanism of Action: How Adamantane Derivatives Combat Viruses and Neurological Disorders
Adamantane-based drugs exert their therapeutic effects through distinct mechanisms of action, primarily targeting viral ion channels and neuronal receptors.
Antiviral Activity: Inhibition of the Influenza A M2 Proton Channel
Amantadine and its derivative, rimantadine, are effective against the influenza A virus by targeting the M2 protein, a viral membrane protein that functions as a pH-gated proton channel.[9][10] This channel is crucial for two stages of viral replication: the uncoating of the virus within the endosome and the assembly and release of new virions.[9]
The M2 protein forms a homotetramer, creating a channel through the viral envelope.[9][10] At the low pH of the endosome, the channel is activated, allowing protons to enter the virion.[9] This acidification facilitates the dissociation of the viral ribonucleoprotein complex from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm.[9][11] Amantadine and rimantadine block this M2 ion channel, preventing the influx of protons and thereby inhibiting viral uncoating and replication.[9][12]
Caption: Inhibition of the Influenza A M2 proton channel by amantadine and rimantadine.
Neuroprotective and Antiparkinsonian Effects: NMDA Receptor Antagonism
The therapeutic effects of amantadine and memantine in neurological disorders such as Parkinson's disease and Alzheimer's disease are primarily attributed to their action as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[6] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[13]
Under pathological conditions, excessive glutamate can lead to overstimulation of NMDA receptors, resulting in a prolonged influx of Ca²⁺ ions.[13] This excitotoxicity is implicated in neuronal damage and death in various neurodegenerative diseases.[13] Memantine, a low-to-moderate affinity uncompetitive antagonist, blocks the NMDA receptor channel only when it is excessively open, thereby preventing excitotoxicity without interfering with normal synaptic transmission.[14] Amantadine also acts as a weak non-competitive NMDA receptor antagonist.[6]
Caption: Mechanism of NMDA receptor antagonism by memantine and amantadine.
Key Adamantane-Based Drugs: A Comparative Overview
Several adamantane derivatives have been successfully developed into clinically used drugs. The following tables summarize their key properties.
Table 1: Approved Adamantane-Based Drugs and Their Primary Indications
| Drug | Year of First Approval | Primary Indication(s)[6][12][14] |
| Amantadine | 1966 | Influenza A, Parkinson's disease, drug-induced extrapyramidal symptoms, dyskinesia.[6] |
| Rimantadine | 1994 | Influenza A.[12] |
| Memantine | 1989 (Germany), 2003 (USA) | Moderate to severe Alzheimer's disease.[15] |
Table 2: Quantitative Pharmacological Data for Key Adamantane Drugs
| Drug | Target | Parameter | Value | Reference |
| Amantadine | Influenza A M2 Protein | IC₅₀ | 0.4 µM | [2] |
| Rimantadine | Influenza A M2 Protein | IC₅₀ | 0.1 µM | [4] |
| Memantine | NMDA Receptor | Kᵢ | 0.5 - 1.0 µM | [16] |
Table 3: Pharmacokinetic Properties of Amantadine and Memantine
| Parameter | Amantadine | Memantine |
| Bioavailability | ~90% | ~100% |
| Protein Binding | ~67% | ~45% |
| Half-life | 12-18 hours | 60-80 hours[15] |
| Metabolism | Not extensively metabolized | Minimal, not by CYP450 enzymes[15] |
| Excretion | Primarily renal | Primarily renal (57-82% unchanged)[15] |
Experimental Protocols: Synthesis of a Key Adamantane Intermediate
The synthesis of adamantane derivatives often begins with the functionalization of the adamantane core. A common and crucial intermediate is 1-bromoadamantane.
Synthesis of 1-Bromoadamantane via Direct Bromination
This protocol describes the direct bromination of adamantane using elemental bromine.
Materials:
-
Adamantane
-
Liquid bromine
-
Saturated sodium hydrogen sulfite solution
-
Methanol
-
Reaction flask
-
Reflux condenser
-
Heating mantle with an oil bath
-
Distillation apparatus
-
Filtration apparatus
-
In a reaction flask, place 30g of adamantane.
-
Carefully add 24 mL of liquid bromine to the flask.
-
Heat the reaction mixture to 85°C and maintain for 6 hours with stirring.
-
Increase the temperature to 110°C and continue the reaction for an additional 3 hours in an oil bath.
-
Allow the reaction to cool to room temperature and let it stand overnight.
-
Recover the excess bromine via distillation.
-
Quench the remaining bromine in the crude product by adding 20 mL of a saturated sodium hydrogen sulfite solution.
-
Filter the mixture.
-
Wash the filter cake until neutral and then dry.
-
Recrystallize the product from methanol to yield 1-bromoadamantane as light yellow crystals.
Caption: Workflow for the synthesis of 1-bromoadamantane.
NMDA Receptor Binding Assay (General Protocol)
To determine the affinity of adamantane derivatives for the NMDA receptor, a competitive radioligand binding assay is commonly employed.
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from the NMDA receptor in a membrane preparation.
Materials:
-
Rat brain membrane preparation (containing NMDA receptors)
-
Radioligand (e.g., [³H]MK-801)
-
Test adamantane compound at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test adamantane compound.
-
In assay tubes, combine the rat brain membrane preparation, the radioligand, and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for the test compound.
The Future of Adamantane in Medicinal Chemistry
The unique physicochemical properties of the adamantane nucleus, including its rigidity, lipophilicity, and three-dimensional structure, continue to make it an attractive scaffold in drug design.[3][19] Its ability to increase a drug's lipophilicity can enhance penetration of the blood-brain barrier, a desirable property for CNS-targeting drugs.[19] The rigid framework of adamantane allows for the precise spatial orientation of functional groups, which can improve binding affinity and selectivity for a target receptor or enzyme.[3]
Current research is exploring the incorporation of the adamantane moiety into novel compounds for a wide range of therapeutic areas, including oncology, diabetes, and other infectious diseases.[1] The history of adamantane in medicinal chemistry serves as a compelling example of how a simple hydrocarbon scaffold can be leveraged to create a diverse array of impactful medicines. The "lipophilic bullet" continues to hit its mark, promising new therapeutic breakthroughs in the years to come.[2]
References
- 1. jchr.org [jchr.org]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antiviral activity of metabolites of rimantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amantadine - Wikipedia [en.wikipedia.org]
- 7. Gocovri (Amantadine) First Drug Approved for Dyskinesia in Patients with Parkinson’s Disease [ahdbonline.com]
- 8. drugs.com [drugs.com]
- 9. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M2 proton channel - Wikipedia [en.wikipedia.org]
- 11. Structure and Function of the Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rimantadine - Wikipedia [en.wikipedia.org]
- 13. NMDA receptor - Wikipedia [en.wikipedia.org]
- 14. alzforum.org [alzforum.org]
- 15. Memantine - Wikipedia [en.wikipedia.org]
- 16. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 1-Bromoadamantane synthesis - chemicalbook [chemicalbook.com]
- 19. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
The 1,2,4-Triazole Moiety: A Privileged Scaffold in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have led to its incorporation into a wide array of clinically successful drugs. This technical guide provides a comprehensive overview of the biological significance of the 1,2,4-triazole moiety, focusing on its role in antifungal, anticancer, and antimicrobial drug design. The guide details the mechanisms of action, quantitative structure-activity relationships, and key experimental protocols relevant to the development of 1,2,4-triazole-based therapeutics.
Physicochemical Properties and Pharmacophore Features
The 1,2,4-triazole ring is a bioisostere of amide, ester, and carboxylic acid groups, allowing it to mimic these functionalities and interact with biological targets.[1] Its key physicochemical attributes contributing to its pharmacological prowess include:
-
Polarity and Solubility : The presence of three nitrogen atoms imparts a polar nature to the triazole ring, which can enhance the aqueous solubility of drug candidates, a crucial factor for bioavailability.
-
Hydrogen Bonding Capability : The nitrogen atoms in the 1,2,4-triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with amino acid residues in the active sites of target proteins.[2]
-
Metabolic Stability : The 1,2,4-triazole ring is generally stable to metabolic degradation, which contributes to a longer half-life and improved pharmacokinetic profile of drugs containing this moiety.[1]
-
Dipole Moment : The significant dipole moment of the triazole ring can influence its interaction with biological macromolecules and its overall molecular properties.
-
Coordination with Metal Ions : The nitrogen atoms of the triazole ring can coordinate with metal ions, a property that is central to the mechanism of action of several key enzymes, including cytochrome P450-dependent enzymes.
Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase
The most prominent application of the 1,2,4-triazole moiety is in the development of antifungal agents. A significant class of these drugs, including fluconazole, itraconazole, and voriconazole, function by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.[2]
The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This targeted inhibition is highly selective for the fungal enzyme over its human counterpart, which is a key factor in the favorable safety profile of these drugs.
Quantitative Data: Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound/Drug | Fungal Strain | MIC (μg/mL) | IC50/Ki | Reference |
| Fluconazole | Candida albicans | 0.25 - 2 | Kd: ~30,500 nM (human CYP51), 10-56 nM (C. albicans CYP51) | [4] |
| Itraconazole | Candida albicans | - | IC50: ≥30 μM (human CYP51), 0.039-0.30 μM (C. albicans CYP51) | [5][6] |
| Voriconazole | Candida albicans | - | Kd: ~2,300 nM (human CYP51), 10-56 nM (C. albicans CYP51) | [4] |
| Compound 2h (vinyl-1,2,4-triazole derivative) | Various fungi | 0.02 - 0.04 mM | - | [7] |
| Compound 5a4 (phenoxy pyridinyl derivative) | S. sclerotiorum | EC50: 1.59 | - | |
| Compound 8k (amino acid derivative) | Physalospora piricola | EC50: 10.126 | - | [8] |
Ergosterol Biosynthesis Pathway and Inhibition by 1,2,4-Triazoles
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. nbinno.com [nbinno.com]
- 3. Anastrozole - Wikipedia [en.wikipedia.org]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Anastrozole? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Adamantane as a Pharmacophore: A Technical Guide for Drug Development Professionals
An in-depth exploration of the adamantane cage in medicinal chemistry, detailing its physicochemical properties, multifaceted roles in drug design, and applications across various therapeutic areas.
Introduction
Adamantane, a tricyclic alkane with a unique, rigid, and symmetrical cage-like structure, has emerged as a privileged scaffold in medicinal chemistry.[1][2] First isolated from petroleum in 1933, its synthetic availability since the 1950s has paved the way for its incorporation into a wide array of therapeutic agents.[3][4] Often referred to as a "lipophilic bullet," the adamantane moiety is not merely a passive carrier but an active contributor to a molecule's pharmacological profile, influencing its lipophilicity, metabolic stability, and binding interactions with biological targets.[3][5] This technical guide provides a comprehensive overview of adamantane as a pharmacophore, intended for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties of adamantane, its diverse applications in drug design, and detailed insights into the mechanism of action of key adamantane-containing drugs.
Physicochemical Properties of Adamantane
The utility of adamantane in drug design is intrinsically linked to its distinct physicochemical characteristics. Its rigid, diamondoid structure imparts a high degree of lipophilicity, which can significantly enhance the ability of a drug to cross biological membranes, including the blood-brain barrier.[2][5][6] This property is a key reason for its prevalence in centrally acting drugs. Furthermore, the steric bulk of the adamantane cage can shield adjacent functional groups from metabolic degradation, thereby increasing the in vivo stability and half-life of a drug.[2][6]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆ | [7] |
| Molecular Weight | 136.23 g/mol | [7] |
| Melting Point | 270 °C (sublimes) | [8] |
| logP (octanol-water) | ~3.1 | [6] |
| Water Solubility | Practically insoluble | [8] |
Table 1: Key Physicochemical Properties of Adamantane. This table summarizes the fundamental physicochemical properties of the parent adamantane molecule.
Adamantane as a Versatile Pharmacophore: Key Roles in Drug Design
The adamantane moiety can be incorporated into drug molecules to serve several strategic purposes:
-
Lipophilic Anchor: The most common application of adamantane is to increase the overall lipophilicity of a compound, thereby improving its absorption, distribution, metabolism, and excretion (ADME) properties.[9][10] This is particularly beneficial for enhancing oral bioavailability and penetration into the central nervous system.
-
Rigid Scaffold: The rigid nature of the adamantane cage allows for the precise spatial orientation of pharmacophoric groups, leading to optimized interactions with target receptors or enzymes.[2][9] This can enhance binding affinity and selectivity.
-
Bioisostere: Adamantane can act as a bioisostere for other bulky lipophilic groups, such as phenyl or tert-butyl groups, offering a three-dimensional alternative to planar aromatic systems.[8]
-
Ion Channel Blocker: The cage-like structure of adamantane derivatives can physically block the pores of ion channels, a mechanism central to the action of several antiviral and neurological drugs.[11]
Therapeutic Applications of Adamantane-Containing Drugs
The versatility of the adamantane scaffold is evident in the broad range of therapeutic areas where adamantane-containing drugs have found clinical success.
Antiviral Agents
The story of adamantane in medicine began with the discovery of the antiviral activity of amantadine.[3] Adamantane-based antivirals primarily target the M2 proton channel of the influenza A virus, a crucial component for viral replication.[11][12]
| Drug | Mechanism of Action | Key Pharmacokinetic Parameters |
| Amantadine | Blocks the M2 proton channel of influenza A virus, inhibiting viral uncoating.[11][12] | Bioavailability: 86-90%[13]Protein Binding: 67%[13]Elimination Half-life: 10-31 hours[13][14]Excretion: Primarily renal[13][14] |
| Rimantadine | Similar to amantadine, blocks the M2 proton channel.[11][12] | Bioavailability: ~90%Protein Binding: ~40%Elimination Half-life: 24-36 hours[14][15]Excretion: Extensively metabolized, with less than 25% excreted unchanged in urine.[14][15] |
Table 2: Antiviral Adamantane Derivatives. This table provides an overview of the mechanism of action and key pharmacokinetic parameters of clinically used adamantane-based antiviral drugs.
A common method to evaluate the activity of adamantane derivatives against the influenza M2 channel is a cell-free ion channel assay using virus-like particles (VLPs).
-
Preparation of M2-VLPs: Co-transfect HEK293 cells with plasmids encoding influenza M2 protein and viral structural proteins (e.g., Gag) to produce VLPs incorporating the M2 channel.
-
Fluorescence-Based Assay: Load the purified M2-VLPs with a pH-sensitive fluorescent dye.
-
Initiation of Proton Flux: Induce a proton influx by creating a pH gradient across the VLP membrane.
-
Inhibitor Testing: Pre-incubate the M2-VLPs with various concentrations of the adamantane test compounds before inducing the proton flux.
-
Data Analysis: Measure the change in fluorescence, which corresponds to the influx of protons. A reduction in the fluorescence signal in the presence of the test compound indicates inhibition of the M2 channel. Calculate the IC50 value, the concentration of the inhibitor that causes a 50% reduction in the signal.[12]
Figure 1: Experimental workflow for an M2 proton channel inhibition assay. This diagram illustrates the key steps involved in a cell-free assay to determine the inhibitory activity of adamantane derivatives on the influenza M2 proton channel.
Central Nervous System (CNS) Agents
The lipophilic nature of adamantane makes it an ideal scaffold for drugs targeting the CNS. Memantine, an adamantane derivative, is a well-established treatment for Alzheimer's disease.
| Drug | Mechanism of Action | Key Pharmacokinetic Parameters |
| Memantine | Uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, modulating glutamatergic neurotransmission.[16] | Bioavailability: ~100%Protein Binding: ~45%Elimination Half-life: 60-80 hoursExcretion: Primarily renal, with active tubular secretion. |
Table 3: Adamantane Derivatives Acting on the CNS. This table highlights the mechanism of action and pharmacokinetic profile of memantine.
Figure 2: Simplified signaling pathway of NMDA receptor antagonism by memantine. This diagram illustrates how memantine blocks the NMDA receptor channel, preventing excessive calcium influx and subsequent excitotoxicity.
A common method to determine the binding affinity of adamantane derivatives to the NMDA receptor is a radioligand binding assay.
-
Membrane Preparation: Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or hippocampus), which are rich in NMDA receptors.
-
Radioligand: Use a radiolabeled NMDA receptor antagonist, such as [³H]MK-801, which binds to the ion channel pore.
-
Competitive Binding: Incubate the membrane preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled adamantane test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[17]
Antidiabetic Agents
More recently, adamantane has been successfully incorporated into a new class of oral antihyperglycemic agents known as dipeptidyl peptidase-IV (DPP-IV) inhibitors. These drugs enhance the levels of incretin hormones, which regulate glucose homeostasis.
| Drug | Mechanism of Action | IC50 for DPP-IV |
| Vildagliptin | Potent and selective inhibitor of DPP-IV.[5][18] | ~2-3 nM |
| Saxagliptin | Covalent, reversible inhibitor of DPP-IV.[5][19] | ~0.5-1.3 nM |
Table 4: Adamantane-Containing DPP-IV Inhibitors. This table summarizes the mechanism of action and inhibitory potency of vildagliptin and saxagliptin.
Structure-Activity Relationships (SAR)
The pharmacological activity of adamantane derivatives can be significantly modulated by the nature and position of substituents on the adamantane cage.
-
Antiviral Activity: For adamantane antivirals, the primary amine at the 1-position is crucial for activity. Modifications to this group or the adamantane cage can alter potency and the spectrum of activity. For instance, the addition of a methyl group in rimantadine results in a longer half-life compared to amantadine.[2]
-
NMDA Receptor Antagonism: In the case of memantine, the two methyl groups at the 3 and 5 positions, along with the amino group at the 1-position, are important for its affinity and uncompetitive binding to the NMDA receptor channel.[20]
-
DPP-IV Inhibition: For vildagliptin and saxagliptin, the adamantane moiety occupies a hydrophobic pocket in the active site of the DPP-IV enzyme, contributing to their high binding affinity.[18][19]
Synthesis of Adamantane Derivatives
The synthesis of adamantane derivatives often starts from adamantane itself or from commercially available functionalized adamantanes like 1-bromoadamantane or 1-adamantanol. A common route to aminoadamantanes involves the Ritter reaction.
Figure 3: A representative synthetic route to amantadine. This diagram outlines a common multi-step synthesis of amantadine starting from adamantane.
A detailed experimental protocol for the synthesis of amantadine hydrochloride from adamantane can involve the following steps:
-
Nitration of Adamantane: Adamantane is reacted with nitric acid in an appropriate solvent to yield 1-nitroadamantane.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amino group using a suitable reducing agent, such as catalytic hydrogenation, to form 1-aminoadamantane (amantadine).
-
Salt Formation: The resulting amantadine free base is then treated with hydrochloric acid to form the hydrochloride salt, which is typically the pharmaceutically used form.[21][22][23]
Conclusion
Adamantane has firmly established itself as a valuable and versatile pharmacophore in modern drug discovery. Its unique combination of rigidity, lipophilicity, and metabolic stability provides medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The clinical success of adamantane-containing drugs in diverse therapeutic areas, from viral infections to neurodegenerative diseases and diabetes, underscores the enduring importance of this remarkable scaffold. As our understanding of drug-receptor interactions continues to evolve, the rational incorporation of the adamantane moiety is likely to lead to the development of novel and improved therapeutics for a wide range of human diseases.
References
- 1. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular docking, derivatization, characterization and biological assays of amantadine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Amantadine - Wikipedia [en.wikipedia.org]
- 14. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Microdialysis studies with amantadine and memantine on pharmacokinetics and effects on dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Identification of Potential Dipeptidyl Peptidase (DPP)-IV Inhibitors among Moringa oleifera Phytochemicals by Virtual Screening, Molecular Docking Analysis, ADME/T-Based Prediction, and In Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. thaiscience.info [thaiscience.info]
- 22. researchgate.net [researchgate.net]
- 23. ijpsr.com [ijpsr.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the facile one-pot synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid from 1-adamantanecarboxylic acid. The presented method, adapted from Pavlov et al. (2019), offers a high-yield and straightforward approach, avoiding multi-step procedures.[1] This application note includes a comprehensive experimental protocol, safety guidelines for handling reagents, and characterization data for the final product. Additionally, visualizations for the reaction pathway and experimental workflow are provided to ensure clarity and reproducibility in a research setting.
Introduction
Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic cage structure. The incorporation of a triazole moiety can enhance the pharmacological properties of a molecule, including its metabolic stability and ability to form hydrogen bonds. 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid is a bifunctional molecule with potential applications as a building block in the synthesis of novel therapeutic agents and coordination polymers.[1][2]
This protocol details a direct C-H functionalization reaction for the synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid. The reaction proceeds by treating 1-adamantanecarboxylic acid with 1H-1,2,4-triazole in concentrated sulfuric acid, which acts as both the solvent and the catalyst for the adamantyl cation formation.[1][2] This one-pot synthesis is highly efficient, offering a significant advantage over previously reported multi-step methods that may involve halogenation of the adamantane core.
Reaction Scheme
The overall reaction for the synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid is depicted below.
Caption: One-pot synthesis of the target compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid.[1]
| Parameter | Value |
| Yield | 88% |
| Appearance | Colorless crystals |
| Melting Point | 201–202 °C |
| Molecular Formula | C₁₃H₁₇N₃O₂ |
| Molecular Weight | 247.30 g/mol |
| Elemental Analysis (Calculated) | C 63.14%, H 6.93%, N 16.99% |
| Elemental Analysis (Found) | C 63.38%, H 7.09%, N 17.13% |
Characterization Data: [1]
-
¹H NMR (400 MHz, CDCl₃): δ = 1.67 (s, 2H, CH₂), 1.82 (t, 2H, CH), 2.08 (t, 4H, CH₂), 2.17 (s, 2H, CH), 2.26 (s, 2H, CH₂), 7.97 (s, 1H, trz), 8.59 (s, 1H, trz), 12.53 (s, 1H, COOH) ppm.
-
¹³C NMR (100 MHz, CDCl₃): δ = 29.0, 34.9, 37.7, 41.4, 42.2, 43.6, 58.5, 141.1, 151.3, 177.6 ppm.
-
FT-IR (cm⁻¹): ν = 3131 (w), 2922 (s), 2960 (s), 1685 (s), 1527 (m), 1458 (m), 1320 (m), 1244 (s), 1086 (m), 1023 (m), 867 (s), 717 (s).
Experimental Protocol
4.1. Materials and Reagents
-
1-Adamantanecarboxylic acid
-
1H-1,2,4-Triazole
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Methanol (for recrystallization, optional)
4.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Drying oven or desiccator
4.3. Safety Precautions
-
Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. [3][4] It can cause severe burns upon contact with skin and eyes.[3] Always handle concentrated sulfuric acid in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., butyl rubber or Viton®).[5]
-
The reaction between concentrated sulfuric acid and organic compounds can be exothermic.
-
Always add acid to water, never the other way around, to avoid violent splashing.[6]
-
In case of contact, immediately flush the affected area with copious amounts of water for at least 30 minutes and seek medical attention.[5]
-
Store concentrated sulfuric acid away from incompatible materials such as bases, reducing agents, and combustible materials.[3]
4.4. Synthetic Procedure
Caption: Experimental workflow for the synthesis.
Step-by-Step Protocol:
-
To a round-bottom flask, add 1-adamantanecarboxylic acid and 1H-1,2,4-triazole in a 1:1.2 molar ratio.
-
Place the flask in an ice bath to cool the contents.
-
With vigorous stirring, slowly and carefully add concentrated sulfuric acid to the mixture. The amount of sulfuric acid should be sufficient to dissolve the reactants.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the mixture at room temperature for 24 hours.
-
After 24 hours, carefully pour the reaction mixture onto crushed ice in a beaker.
-
A white precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with deionized water to remove any residual acid.
-
Dry the product in a drying oven or a desiccator to a constant weight.
-
The product is generally of high purity. For analytical purposes, it can be further purified by recrystallization from a water/methanol (9:1) mixture.[1]
Discussion
This one-pot synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid is a highly efficient and straightforward method. The use of concentrated sulfuric acid facilitates the formation of the adamantyl cation at the 3-position, which then undergoes electrophilic substitution with the 1,2,4-triazole. The high yield and purity of the product make this an attractive method for both small-scale and larger-scale preparations. The reaction conditions are mild, and the workup procedure is simple, involving precipitation and filtration.
Conclusion
The protocol described in this application note provides a reliable and high-yielding method for the synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid. The detailed experimental procedure, along with the provided safety information and characterization data, should enable researchers to successfully synthesize this valuable building block for applications in drug discovery and materials science.
References
- 1. Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.nd.edu [chemistry.nd.edu]
- 4. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 5. CCOHS: Sulfuric Acid [ccohs.ca]
- 6. westlab.com.au [westlab.com.au]
Application Notes and Protocols for the Synthesis of Coordination Polymers Using Adamantane-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) utilizing adamantane-based ligands. The unique, rigid, and bulky three-dimensional structure of the adamantane cage imparts desirable properties to the resulting polymers, including enhanced thermal stability and specific functionalities relevant to drug delivery and materials science.[1][2] This document offers detailed experimental protocols, quantitative data, and visual workflows to facilitate research and development in this promising field.
Adamantane derivatives are attractive building blocks for coordination polymers due to their therapeutic properties and ability to form robust and porous structures.[3][4] The non-polar backbone of adamantane introduces hydrophobicity, while its tetrahedral geometry allows for the construction of unique network topologies.[4] These characteristics make adamantane-based coordination polymers promising candidates for applications in gas storage, separation, catalysis, and as advanced biomaterials with antiviral and antibacterial properties.[3][5]
Data Presentation: Properties of Adamantane-Based Coordination Polymers
The incorporation of adamantane moieties significantly influences the physicochemical properties of coordination polymers. The following tables summarize key quantitative data for different classes of adamantane-based coordination polymers.
Table 1: Synthesis Conditions and Products of Adamantane-Based Coordination Polymers
| Metal Ion | Adamantane Ligand(s) | Synthesis Method | Solvent(s) | Temperature (°C) | Product Formula | Dimensionality | Reference |
| Ag(I) | 1-Adamantanecarboxylic acid (Haca), 1,3,5-triaza-7-phosphaadamantane (PTA) | Ambient Condition | Water/Methanol | Room Temp | [Ag(aca)(μ-PTA)]n·5nH2O | 1D | [3] |
| Ag(I) | 1,3-Adamantanedicarboxylic acid (H2ada), 1,3,5-triaza-7-phosphaadamantane (PTA) | Ambient Condition | Water/Methanol | Room Temp | [Ag2(μ-ada)(μ3-PTA)2]n·4nH2O | 3D | [3] |
| Ag(I) | 1,3-Bis(1,2,4-triazol-1-yl)adamantane (L) | Slow Evaporation | Methanol | Room Temp | [Ag(L)(NO3)]n | 2D | [5] |
| Cd(II) | 1,3-Bis(1,2,4-triazol-1-yl)adamantane (L) | Solvothermal | Methanol | 80 | [Cd(L)2(NO3)2]n | 1D | [4][5] |
| Cd(II) | 1,3-Bis(1,2,4-triazol-1-yl)adamantane (L) | Solvothermal | Methanol | 80 | {[Cd(L)(NO3)2(CH3OH)]·0.5CH3OH}n | 1D | [4][5] |
| Zn(II) | 1,3-Adamantanedicarboxylic acid (H2ADC), 4,4′-bis(1,2,4-triazol-1-ylmethyl)biphenyl (btmb) | Hydrothermal | Water | Not Specified | {[Zn(ADC)(btmb)]·3H2O}n | 1D | [6] |
| Co(II) | 1,3-Adamantanedicarboxylic acid (H2ADC), 4,4′-bis(1,2,4-triazol-1-ylmethyl)biphenyl (btmb) | Hydrothermal | Water | Not Specified | {[Co2(ADC)2(btmb)2]·H2O}n | 2D | [6] |
| Cd(II) | 1,3-Adamantanediacetic acid (H2ADA), 4,4′-bis(1,2,4-triazol-1-ylmethyl)biphenyl (btmb) | Hydrothermal | Water | Not Specified | {[Cd(ADA)(btmb)(H2O)]·H2O}n | 2D | [6] |
Table 2: Characterization Data for Selected Adamantane-Based Coordination Polymers
| Compound | Formula | Crystal System | Space Group | Solubility (mg/mL in H2O at 25°C) | Key IR Bands (cm⁻¹) |
| 1 | [Ag(aca)(μ-PTA)]n·5nH2O | Not Specified | Not Specified | 4.5 | Δν(COO⁻) = 143 |
| 2 | [Ag2(μ-ada)(μ3-PTA)2]n·4nH2O | Not Specified | Not Specified | 2.0 | Δν(COO⁻) = 152 |
| [Ag(L)(NO3)]n | C16H20AgN7O3 | Monoclinic | P21/c | Not Reported | Not Reported |
| [Cd(L)2(NO3)2]n | C32H40CdN14O6 | Triclinic | P-1 | Not Reported | Not Reported |
Experimental Protocols
This section provides detailed methodologies for the synthesis of adamantane-based coordination polymers.
Protocol 1: Synthesis of a Silver(I) Coordination Polymer under Ambient Conditions
This protocol describes the synthesis of [Ag(aca)(μ-PTA)]n·5nH2O, a 1D silver(I) coordination polymer, using a mixed-ligand approach in a water/methanol medium under ambient conditions.[3]
Materials:
-
1-Adamantanecarboxylic acid (Haca)
-
1,3,5-triaza-7-phosphaadamantane (PTA)
-
Silver(I) nitrate (AgNO3)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Ligand Solution Preparation: In a suitable reaction vessel, dissolve 1-adamantanecarboxylic acid (Haca) and 1,3,5-triaza-7-phosphaadamantane (PTA) in a mixture of methanol and water.
-
Addition of Metal Salt: To the stirred ligand solution, add an aqueous solution of silver(I) nitrate (AgNO3) dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature. The formation of a microcrystalline solid should be observed.
-
Isolation: Isolate the solid product by filtration.
-
Washing: Wash the collected solid with small portions of water and methanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum.
-
Characterization: Characterize the final product using elemental analysis, powder X-ray diffraction (PXRD), Fourier transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[3]
Protocol 2: Solvothermal Synthesis of a Cadmium(II) Coordination Polymer
This protocol outlines the solvothermal synthesis of [Cd(L)2(NO3)2]n, where L is 1,3-bis(1,2,4-triazol-1-yl)adamantane.[4][5] The molar ratio of the reactants is crucial in determining the final product.[4][5]
Materials:
-
1,3-Bis(1,2,4-triazol-1-yl)adamantane (L)
-
Cadmium(II) nitrate tetrahydrate (Cd(NO3)2·4H2O)
-
Methanol (MeOH)
Procedure:
-
Reactant Preparation: In a Teflon-lined stainless steel autoclave, combine 1,3-bis(1,2,4-triazol-1-yl)adamantane (L) and cadmium(II) nitrate tetrahydrate in methanol. For the synthesis of [Cd(L)2(NO3)2]n, a Cd:L molar ratio of 1:2 is used.[4][5]
-
Solvothermal Reaction: Seal the autoclave and heat it to 80 °C. Maintain this temperature for a specified period (e.g., 24-72 hours).
-
Cooling: Allow the autoclave to cool slowly to room temperature.
-
Isolation: Collect the resulting crystals by filtration.
-
Washing: Wash the crystals with methanol.
-
Drying: Air dry the crystals.
-
Characterization: The structure of the coordination polymer can be determined using single-crystal X-ray diffraction analysis.[5]
Protocol 3: Hydrothermal Synthesis of a Zinc(II) Coordination Polymer
This protocol describes the hydrothermal synthesis of {[Zn(ADC)(btmb)]·3H2O}n, a 1D coordination polymer, from adamantane dicarboxylates and a bis-triazole ligand.[6]
Materials:
-
1,3-Adamantanedicarboxylic acid (H2ADC)
-
4,4′-bis(1,2,4-triazol-1-ylmethyl)biphenyl (btmb)
-
Zinc(II) salt (e.g., Zn(NO3)2·6H2O)
-
Deionized water
Procedure:
-
Reactant Mixture: In a Teflon-lined stainless steel autoclave, combine 1,3-adamantanedicarboxylic acid (H2ADC), 4,4′-bis(1,2,4-triazol-1-ylmethyl)biphenyl (btmb), and a Zinc(II) salt in deionized water.
-
Hydrothermal Reaction: Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for several days.
-
Cooling: Allow the autoclave to cool gradually to room temperature.
-
Isolation: Isolate the crystalline product by filtration.
-
Washing: Wash the crystals with water and a suitable organic solvent (e.g., ethanol).
-
Drying: Dry the product in air.
-
Characterization: Characterize the crystalline polymer by single-crystal X-ray diffraction, elemental analysis, IR spectroscopy, thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD).[6]
Visualizations
Diagrams created using Graphviz to illustrate key processes in the synthesis of adamantane-based coordination polymers.
Caption: General workflow for the synthesis of adamantane-based coordination polymers.
Caption: Workflow for solvothermal or hydrothermal synthesis.
References
- 1. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Crystal Structure, and Luminescence of Cadmium(II) and Silver(I) Coordination Polymers Based on 1,3-Bis(1,2,4-triazol-1-yl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural diversity of coordination polymers assembled from adamantane dicarboxylates and conformational bis-triazole ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Notes: 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid as a Bifunctional Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid is a unique bifunctional molecule that combines the rigid, lipophilic adamantane cage with two key functional groups: a coordinating 1,2,4-triazole ring and a reactive carboxylic acid. This orthogonal arrangement makes it a valuable building block in medicinal chemistry and materials science. The adamantane scaffold provides a three-dimensional, bioisosterically relevant core that can enhance drug-like properties such as metabolic stability and cell permeability. The triazole moiety acts as a robust coordinating ligand and a hydrogen bond acceptor, while the carboxylic acid serves as a versatile handle for derivatization, such as forming amides, esters, or serving as a coordinating carboxylate group.
These application notes provide an overview of the properties, synthesis, and potential applications of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid, with detailed protocols for its synthesis and derivatization.
Physicochemical and Structural Properties
The structural properties of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid have been well-characterized. It crystallizes in a monoclinic system, and its molecules form one-dimensional chains through intermolecular hydrogen bonding between the carboxylic acid group and the nitrogen at position 4 of the triazole ring.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇N₃O₂ | [1] |
| Molecular Weight | 247.30 g/mol | [1] |
| Melting Point | 201–202 °C | [1] |
| Appearance | Colorless crystals | [1] |
| Yield | 88% | [1] |
Application in Medicinal Chemistry: A Scaffold for 11β-HSD1 Inhibitors
The adamantane-triazole scaffold is a promising pharmacophore for the development of inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol, particularly in metabolic tissues like the liver and adipose tissue.[2] Overactivity of 11β-HSD1 is implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes. Therefore, selective inhibition of 11β-HSD1 is a promising therapeutic strategy.
While direct inhibitory data for 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid against 11β-HSD1 is not extensively available, numerous studies have demonstrated that derivatives synthesized from this or closely related building blocks are potent inhibitors. The carboxylic acid functionality serves as a key attachment point for moieties that can interact with the active site of the enzyme.
Below is a summary of the inhibitory activity of some adamantane-triazole derivatives, illustrating the potential of this scaffold.
| Compound Structure | Target | IC₅₀ (nM) | Reference |
| Adamantyl ethanone with 4-methyl-4H-1,2,4-triazole | Human 11β-HSD1 | 19 | |
| Adamantyl carboxamide derivative | Human 11β-HSD1 | ~200-300 | |
| Adamantyl ethanone pyridyl derivative | Human 11β-HSD1 | ~34-48 |
Signaling Pathway of 11β-HSD1 in Metabolic Syndrome
The diagram below illustrates the role of 11β-HSD1 in glucocorticoid activation and its downstream effects leading to characteristics of the metabolic syndrome. Inhibition of 11β-HSD1 is a key therapeutic intervention point.
Caption: Signaling pathway of 11β-HSD1 in metabolic syndrome.
Application in Materials Science: Building Block for Coordination Polymers
The bifunctional nature of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid allows it to act as an angle-shaped ligand for the construction of coordination polymers. The triazole and carboxylate groups can coordinate to different metal centers, leading to the formation of 1D and 2D metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation. For example, a copper(II) coordination polymer synthesized with this ligand has been shown to catalyze the Chan-Evans-Lam arylation reaction.[3]
Logical Relationship of the Bifunctional Building Block
The following diagram illustrates the dual functionality of the molecule, enabling its use in constructing larger molecular architectures.
Caption: Logical relationship of the bifunctional building block.
Experimental Protocols
Protocol 1: Synthesis of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
This protocol is adapted from the facile synthesis method described by Pavlov et al.[1]
Materials:
-
1-Adamantanecarboxylic acid
-
1H-1,2,4-Triazole
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 1-adamantanecarboxylic acid (1.0 eq) in concentrated sulfuric acid.
-
Add 1H-1,2,4-triazole (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
For further purification, recrystallize the product from a mixture of water and methanol (9:1 v/v).
Expected Outcome: Colorless crystals with a yield of approximately 88%.[1]
Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis of the title compound.
Protocol 2: General Procedure for Amide Coupling
This protocol describes a general method for the derivatization of the carboxylic acid group of the title compound to form amides, which are common in drug candidates. This is a standard procedure using a carbodiimide coupling agent.
Materials:
-
3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
-
Desired amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid is a versatile and valuable bifunctional building block. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an attractive starting material for applications in both medicinal chemistry, particularly in the design of enzyme inhibitors for metabolic diseases, and in materials science for the creation of novel coordination polymers. The provided protocols offer a foundation for researchers to explore the potential of this compound in their respective fields.
References
- 1. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantyl triazoles as selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Applications of Copper Complexes with 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic Acid in Chan-Evans-Lam N-Arylation Reactions
Application Note AP-CuTAA-CEL-001
Introduction
Copper-catalyzed cross-coupling reactions are pivotal in synthetic organic chemistry for the formation of carbon-heteroatom bonds. The Chan-Evans-Lam (CEL) reaction, specifically the copper-mediated N-arylation of amines and azoles with arylboronic acids, offers a powerful and versatile method for synthesizing N-aryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. This application note details the catalytic use of a copper(II) complex incorporating 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid, specifically [Cu(trzadc)₂(MeOH)]∙MeOH, in the N-arylation of imidazoles. The bulky and rigid adamantane framework, combined with the coordinating triazole and carboxylate moieties, provides a unique ligand scaffold for catalysis.
Data Presentation
The catalytic activity of the copper complex [Cu(trzadc)₂(MeOH)]∙MeOH has been demonstrated in the Chan-Evans-Lam N-arylation of imidazole with phenylboronic acid.[1] To illustrate the broader potential of similar copper-triazole systems in this transformation, a summary of representative substrate scopes from related literature is presented below.
Table 1: Catalytic Performance of [Cu(trzadc)₂(MeOH)]∙MeOH in the N-Arylation of Imidazole [1]
| Entry | N-Nucleophile | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Imidazole | Phenylboronic Acid | 5 | Methanol | 40 | 24 | 99 |
Table 2: Representative Substrate Scope for Copper-Catalyzed N-Arylation of Azoles with Arylboronic Acids
| Entry | N-Nucleophile | Arylboronic Acid | Product | Catalyst System | Yield (%) |
| 1 | 2-Nitroimidazole | Phenylboronic Acid | 1-Phenyl-2-nitro-1H-imidazole | Cu(OTf)₂ / Ligand | 85 |
| 2 | 2-Nitroimidazole | 4-Methoxyphenylboronic Acid | 1-(4-Methoxyphenyl)-2-nitro-1H-imidazole | Cu(OTf)₂ / Ligand | 80 |
| 3 | 2-Nitroimidazole | 4-Fluorophenylboronic Acid | 1-(4-Fluorophenyl)-2-nitro-1H-imidazole | Cu(OTf)₂ / Ligand | 77 |
| 4 | Imidazole | Phenylboronic Acid | 1-Phenyl-1H-imidazole | Cu(OAc)₂ | 95 |
| 5 | Pyrazole | Phenylboronic Acid | 1-Phenyl-1H-pyrazole | Cu(OAc)₂ | 92 |
| 6 | 1,2,4-Triazole | Phenylboronic Acid | 1-Phenyl-1H-1,2,4-triazole | CuI / Ligand | 85 |
| 7 | Benzimidazole | Phenylboronic Acid | 1-Phenyl-1H-benzo[d]imidazole | Cu(OAc)₂ | 90 |
| 8 | Imidazole | 4-Tolylboronic Acid | 1-(p-Tolyl)-1H-imidazole | Cu(OAc)₂ | 93 |
| 9 | Imidazole | 3-Chlorophenylboronic Acid | 1-(3-Chlorophenyl)-1H-imidazole | Cu(OAc)₂ | 88 |
Note: Data in Table 2 is compiled from various sources for illustrative purposes of typical yields and substrate compatibility for similar copper-catalyzed Chan-Evans-Lam reactions.[1][2][3][4][5]
Experimental Protocols
Protocol 1: Synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid (trzadcH)[1]
This protocol describes the synthesis of the ligand precursor.
Materials:
-
1-Adamantanecarboxylic acid
-
1H-1,2,4-triazole
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 1-adamantanecarboxylic acid in concentrated sulfuric acid.
-
Add 1H-1,2,4-triazole to the solution in a portion-wise manner while stirring.
-
Heat the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until a pH of ~7 is reached.
-
The precipitate formed is collected by filtration, washed with deionized water, and then with diethyl ether.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield colorless crystals of 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid.
-
The final product can be characterized by ¹H NMR, ¹³C NMR, and elemental analysis.
Protocol 2: Synthesis of the Copper Complex [Cu(trzadc)₂(MeOH)]∙MeOH[1]
This protocol details the synthesis of the copper catalyst.
Materials:
-
3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid (trzadcH)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol (MeOH)
Procedure:
-
Dissolve 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid in methanol in a flask.
-
In a separate flask, dissolve copper(II) acetate monohydrate in methanol.
-
Slowly add the copper(II) acetate solution to the ligand solution with constant stirring.
-
Allow the resulting solution to stand at room temperature.
-
Slow evaporation of the solvent will yield blue crystals of the coordination polymer [Cu(trzadc)₂(MeOH)]∙MeOH.
-
The crystals are collected, washed with a small amount of cold methanol, and dried under vacuum.
-
The structure can be confirmed by single-crystal X-ray diffraction.
Protocol 3: Catalytic Chan-Evans-Lam N-Arylation of Imidazole[1]
This protocol describes the application of the synthesized copper complex in a model catalytic reaction.
Materials:
-
Imidazole
-
Phenylboronic acid
-
[Cu(trzadc)₂(MeOH)]∙MeOH (catalyst)
-
Methanol (MeOH)
-
Internal standard (e.g., dodecane) for GC analysis
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add imidazole (1.0 eq), phenylboronic acid (1.5 eq), and the copper complex [Cu(trzadc)₂(MeOH)]∙MeOH (0.05 eq, 5 mol%).
-
Add methanol as the solvent.
-
The reaction is performed open to the air.
-
Stir the reaction mixture at 40 °C for 24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) after derivatization, if necessary. An internal standard can be used for quantitative analysis.
-
Upon completion (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-phenylimidazole.
Visualizations
Caption: Workflow for the copper-catalyzed N-arylation.
References
- 1. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vitro Screening of 3-Triazol-1-yl-adamantane-1-carboxylic Acid Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane moieties are frequently incorporated into drug design to enhance lipophilicity and improve pharmacokinetic profiles. When conjugated with a triazole ring, a versatile pharmacophore known for its diverse biological activities, the resulting derivatives present a promising avenue for novel anticancer agent development. This document provides a comprehensive guide to the in vitro screening of a series of novel 3-(1H-1,2,3-triazol-1-yl)adamantane-1-carboxylic acid derivatives. The protocols detailed herein are designed to assess their cytotoxic potential and elucidate their preliminary mechanisms of action against various cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
The initial phase of screening involves determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a panel of human cancer cell lines. This quantitative measure allows for the assessment of the potency of each derivative and provides a basis for comparison with a standard chemotherapeutic agent.
Table 1: Hypothetical IC50 Values (µM) of 3-Triazol-1-yl-adamantane-1-carboxylic Acid Derivatives against Human Cancer Cell Lines
| Compound ID | Derivative Structure | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HepG2 (Liver) |
| AD-TRZ-01 | Unsubstituted Triazole | 25.3 ± 2.1 | 30.1 ± 3.5 | 28.4 ± 2.8 | 35.6 ± 4.2 |
| AD-TRZ-02 | 4-Phenyl-triazole | 10.8 ± 1.5 | 12.5 ± 1.9 | 15.2 ± 2.0 | 18.9 ± 2.5 |
| AD-TRZ-03 | 4-(4-Chlorophenyl)-triazole | 5.2 ± 0.8 | 7.8 ± 1.1 | 6.5 ± 0.9 | 9.3 ± 1.3 |
| AD-TRZ-04 | 4-(4-Methoxyphenyl)-triazole | 15.6 ± 1.8 | 18.2 ± 2.2 | 20.1 ± 2.6 | 22.7 ± 3.1 |
| Doxorubicin | (Positive Control) | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 | 2.1 ± 0.3 |
Note: The data presented in this table are for illustrative purposes only and represent hypothetical values to guide the experimental design and data interpretation.
Experimental Workflow
The overall workflow for the in vitro screening of the adamantane-triazole derivatives is depicted below. This process begins with the initial cytotoxicity screening to identify lead compounds, followed by more detailed mechanistic studies such as apoptosis and cell cycle analysis.
Application Notes and Protocols for the Antiviral Evaluation of Adamantane Derivatives Against Influenza Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane and its derivatives, such as amantadine and rimantadine, have historically been a significant class of antiviral drugs for the treatment and prophylaxis of influenza A virus infections.[1][2] Their primary mechanism of action involves the inhibition of the M2 proton ion channel, a crucial protein for the viral uncoating process within the host cell.[2][3] However, the emergence of widespread resistance has necessitated the development and evaluation of novel adamantane derivatives with improved efficacy against both wild-type and resistant influenza strains.[4][5]
These application notes provide a comprehensive guide to the in vitro evaluation of adamantane derivatives against influenza viruses. Detailed protocols for key experiments, including cytotoxicity and antiviral activity assays, are presented alongside structured data tables for the comparative analysis of various derivatives. Furthermore, visual diagrams of experimental workflows and the M2 protein's mechanism of action are included to facilitate a deeper understanding of the evaluation process.
Data Presentation: Antiviral Activity of Adamantane Derivatives
The antiviral efficacy of adamantane derivatives is determined by their ability to inhibit viral replication at concentrations that are non-toxic to the host cells. This is typically quantified by the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.
Table 1: In Vitro Antiviral Activity of Selected Adamantane Derivatives against Influenza A Virus
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Amantadine | A/PR/8/34 (H1N1) | MDCK | 0.062 | >100 | >1613 | [6] |
| Amantadine | A/Kitakyushu/159/93 (H3N2) | MDCK | >50 | >100 | <2 | [6] |
| Rimantadine | A/Hong Kong/68 (H3N2) | MDCK | <30 | - | - | [7] |
| Glycyl-rimantadine (4b) | A/Hong Kong/68 (H3N2) | MDCK | 0.11 | - | - | [7] |
| Azolo-adamantane Derivative | A/Puerto Rico/8/34 (Rimantadine-resistant) | MDCK | - | >100 | - | [4] |
| Enol ester 10 (R-isomer) | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | MDCK | 7.7 | - | - | [5] |
| Enol ester 10 (S-isomer) | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | MDCK | 7.7 | - | - | [5] |
| N-(adamantan-1-yl)-5-(5-(azepan-1-yl)pyrazin-2-yl)-1,3,4-thiadiazol-2-amine (4j) | A/HK/68 (H3N2) | MDCK | 3.5 | - | - | [8] |
| N-(adamantan-1-yl)-5-(5-(azepan-1-yl)pyrazin-2-yl)-1,3,4-thiadiazol-2-amine (4j) | A/PR/8/34 (H1N1) | MDCK | 7.5 | - | - | [8] |
Note: "-" indicates data not available in the cited sources. EC50 and CC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of the test compounds.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (adamantane derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the adamantane derivatives in culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[11]
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.[1] It measures the reduction in the formation of plaques (localized areas of cell death) in a cell monolayer in the presence of the test compound.
Materials:
-
MDCK cells
-
Influenza virus stock of a known titer
-
DMEM supplemented with 1% Penicillin-Streptomycin and TPCK-trypsin (1 µg/mL)
-
Test compounds (adamantane derivatives)
-
Overlay medium (e.g., 2X DMEM mixed with 1.6% Avicel or 1.8% agarose)[1][12]
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Seed MDCK cells in 6-well or 12-well plates and incubate until they form a confluent monolayer (typically 24 hours).[1]
-
-
Virus Adsorption:
-
Prepare serial dilutions of the adamantane derivatives in serum-free DMEM.
-
Prepare a dilution of the influenza virus stock to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Pre-incubate the virus dilution with an equal volume of the compound dilutions for 1 hour at 37°C.
-
Wash the MDCK cell monolayers with PBS.
-
Infect the cells by adding 200 µL (for 12-well plates) of the virus-compound mixture to each well.[9] Include a virus control (no compound) and a cell control (no virus).
-
Incubate for 1 hour at 37°C to allow for virus adsorption, gently rocking the plate every 15 minutes.[13]
-
-
Overlay and Incubation:
-
After the adsorption period, remove the inoculum and wash the cells with PBS.
-
Add 2 mL of the overlay medium containing the respective concentrations of the test compound to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.[14]
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding a formalin solution.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Influenza A M2 Proton Channel Inhibition by Adamantane Derivatives
Caption: Mechanism of M2 proton channel inhibition by adamantane derivatives.
Experimental Workflow for Antiviral Evaluation
Caption: Workflow for evaluating the antiviral activity of adamantane derivatives.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M2 proton channel - Wikipedia [en.wikipedia.org]
- 4. Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. atcc.org [atcc.org]
- 12. protocols.io [protocols.io]
- 13. mdpi.com [mdpi.com]
- 14. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of DPP-IV Inhibitors Utilizing Adamantane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus.
The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, has emerged as a valuable pharmacophore in drug design. Its unique three-dimensional structure allows for precise orientation of functional groups, leading to enhanced binding affinity and improved pharmacokinetic properties.[1][2] In the context of DPP-IV inhibitors, the adamantane moiety often interacts with the S2 subsite of the enzyme, contributing to potent and selective inhibition.[3] This document provides detailed application notes and protocols for the development of DPP-IV inhibitors based on the adamantane scaffold, with a focus on the synthesis of key compounds and the evaluation of their biological activity.
Data Presentation: Quantitative Analysis of Adamantane-Based DPP-IV Inhibitors
The following table summarizes the in vitro inhibitory activities of selected adamantane-containing DPP-IV inhibitors against the DPP-IV enzyme. This data is crucial for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.
| Compound Name | Structure | DPP-IV IC50 (nM) | DPP-IV Ki (nM) | Selectivity vs. DPP-8/DPP-9 | Reference |
| Saxagliptin | Chemical structure of Saxagliptin | 1.3 | 0.6 | >400-fold | [4] |
| Vildagliptin | Chemical structure of Vildagliptin | 62 | 1.9 | >200-fold | [5] |
| NVP-LAF237 | 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine | 3.5 | - | High | [6] |
| Compound 358 (Abbott) | Structure of adamantane derivative 358 | - | 62 | High | [5] |
| 3,5-dimethyladamantane 1-carboxamide | Structure of 3,5-dimethyladamantane 1-carboxamide | 53,940 | - | Selective for DPP-4 | [7] |
Experimental Protocols
Synthesis of Adamantane-Based DPP-IV Inhibitors
This section provides detailed protocols for the synthesis of two prominent adamantane-based DPP-IV inhibitors: Vildagliptin and Saxagliptin.
The synthesis of Vildagliptin involves the coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol.
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
To a solution of L-proline in an appropriate solvent (e.g., THF), add chloroacetyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for a specified time to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
-
Treat the resulting carboxylic acid with a dehydrating agent (e.g., thionyl chloride or a suitable carbodiimide) followed by a source of cyanide (e.g., acetonitrile in the presence of sulfuric acid) to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Step 2: Synthesis of 3-amino-1-adamantanol
-
Oxidize 1-aminoadamantane hydrochloride using a mixture of sulfuric acid and nitric acid, with boric acid as a catalyst.
-
Extract the product with a suitable solvent like ethanol to isolate 3-amino-1-adamantanol.
Step 3: Coupling Reaction to form Vildagliptin
-
React (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol in a suitable solvent (e.g., DMF or acetonitrile) in the presence of a base (e.g., potassium carbonate or triethylamine).
-
Monitor the reaction by TLC or HPLC until completion.
-
Purify the crude product by recrystallization or column chromatography to obtain Vildagliptin.
The commercial synthesis of Saxagliptin involves the coupling of N-Boc-(S)-3-hydroxyadamantylglycine with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.
Step 1: Preparation of N-Boc-(S)-3-hydroxyadamantylglycine
-
This chiral amino acid derivative can be synthesized through various methods, including enzymatic resolution or asymmetric synthesis, starting from 3-hydroxyadamantan-1-yl)(oxo)acetic acid.
Step 2: Preparation of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide
-
This methanoprolinamide derivative is a key intermediate and can be prepared through a multi-step synthesis starting from a suitable proline derivative.
Step 3: Amide Coupling
-
Couple N-Boc-(S)-3-hydroxyadamantylglycine with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide using a coupling agent such as propylphosphonic anhydride (T3P) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like diisopropylethylamine (DIPEA).
Step 4: Dehydration and Deprotection
-
Dehydrate the resulting primary amide to a nitrile using a dehydrating agent like trifluoroacetic anhydride (TFAA) or phosphorus oxychloride.
-
Remove the Boc protecting group using an acid such as hydrochloric acid or trifluoroacetic acid to yield Saxagliptin.
Biological Activity Assays
This section details the protocols for determining the in vitro inhibitory activity of the synthesized compounds against DPP-IV.
This assay measures the inhibition of DPP-IV activity using a fluorogenic substrate.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DPP-IV enzyme solution
-
Test compound solution (or DMSO for control)
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at the specified wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This is a highly sensitive assay that uses a proluciferin substrate.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPPIV-Glo™ Protease Assay kit (Promega) or similar, containing:
-
DPP-IV substrate (e.g., Gly-Pro-aminoluciferin)
-
Luciferase detection reagent
-
-
Assay Buffer
-
Test compounds (dissolved in DMSO)
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DPP-IV enzyme solution
-
Test compound solution (or DMSO for control)
-
-
Add the DPPIV-Glo™ substrate to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Add the luciferase detection reagent to each well.
-
Incubate for another 15-20 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 3.
Visualizations
DPP-IV Signaling Pathway and Inhibition
The following diagram illustrates the signaling pathway of DPP-IV and the mechanism of action of adamantane-based inhibitors.
Caption: DPP-IV inactivates incretins, which are crucial for glucose control.
Experimental Workflow for Synthesis and Screening
The diagram below outlines the general workflow for the synthesis and screening of novel adamantane-based DPP-IV inhibitors.
Caption: Workflow for developing adamantane-based DPP-IV inhibitors.
Logical Relationship of Key Components
This diagram illustrates the logical connections between the adamantane scaffold, DPP-IV inhibition, and the therapeutic outcome.
Caption: Role of the adamantane scaffold in DPP-IV inhibition.
References
- 1. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 2. Dipeptidyl Peptidase IV [sigmaaldrich.com]
- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the selective and nanomolar inhibitor of DPP-4 more potent than sitagliptin by structure-guided rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(1H-1,2,4-Triazol-1-yl)adamantane-1-carboxylic Acid in the Chan-Evans-Lam Arylation Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid, and its copper(II) complex, in the Chan-Evans-Lam (CEL) arylation reaction. The unique structural features of this adamantane-based ligand offer distinct advantages in catalysis, making it a valuable tool for the synthesis of N-arylated compounds, which are significant building blocks in medicinal chemistry and drug development.
Introduction
The Chan-Evans-Lam (CEL) reaction is a powerful copper-catalyzed cross-coupling method for the formation of carbon-heteroatom bonds, typically between an aryl boronic acid and an amine or alcohol. The choice of ligand is crucial for the efficiency and scope of this reaction. 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (trzadcH) is a bifunctional ligand featuring a rigid, bulky adamantane core, a triazole moiety for coordination, and a carboxylic acid group. A methanol-coordinated copper(II) complex of this ligand, denoted as [Cu(trzadc)₂(MeOH)]∙MeOH, has been demonstrated to effectively catalyze the N-arylation of amines with phenylboronic acid.
The adamantane scaffold provides steric bulk which can influence the catalytic activity and selectivity of the copper center. The triazole and carboxylate groups act as effective binding sites for the copper ion, forming a stable and catalytically active complex.
Catalytic Application in Chan-Evans-Lam Reaction
The copper(II) complex, [Cu(trzadc)₂(MeOH)]∙MeOH, derived from 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid, has been successfully employed as a catalyst for the N-arylation of various amines with phenylboronic acid. The reaction proceeds under mild conditions and demonstrates good yields for a range of substrates.
Experimental Data
The catalytic performance of [Cu(trzadc)₂(MeOH)]∙MeOH in the N-arylation of selected amines with phenylboronic acid is summarized in the table below.
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | Aniline | N-Phenylaniline | 85 |
| 2 | 4-Methylaniline | 4-Methyl-N-phenylaniline | 82 |
| 3 | 4-Methoxyaniline | 4-Methoxy-N-phenylaniline | 78 |
| 4 | Piperidine | 1-Phenylpiperidine | 92 |
| 5 | Morpholine | 4-Phenylmorpholine | 95 |
Experimental Protocols
Protocol 1: Synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid (trzadcH)
This protocol describes the synthesis of the ligand from 1-adamantanecarboxylic acid and 1H-1,2,4-triazole.
Materials:
-
1-Adamantanecarboxylic acid
-
1H-1,2,4-triazole
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
In a suitable reaction vessel, dissolve 1-adamantanecarboxylic acid in concentrated sulfuric acid.
-
Add 1H-1,2,4-triazole to the solution and stir the mixture.
-
Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, carefully pour the mixture over crushed ice.
-
Neutralize the resulting suspension with a saturated solution of NaHCO₃ until the pH is approximately 7.
-
Collect the precipitate by filtration and wash it thoroughly with distilled water.
-
Dry the solid product in a vacuum desiccator.
-
For further purification, the crude product can be recrystallized from a water/methanol (9:1) mixture to yield colorless crystals of 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid.
Protocol 2: Synthesis of the Copper(II) Catalyst, [Cu(trzadc)₂(MeOH)]∙MeOH
This protocol details the preparation of the active copper catalyst from the synthesized ligand.
Materials:
-
3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid (trzadcH)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol (MeOH)
Procedure:
-
Dissolve 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid in methanol.
-
In a separate flask, dissolve copper(II) acetate monohydrate in methanol.
-
Slowly add the copper(II) acetate solution to the ligand solution with constant stirring.
-
Allow the resulting solution to stand at room temperature.
-
Slow evaporation of the solvent will yield blue crystals of the [Cu(trzadc)₂(MeOH)]∙MeOH complex.
-
Collect the crystals by filtration and dry them under ambient conditions.
Protocol 3: General Procedure for the Chan-Evans-Lam N-Arylation Reaction
This protocol outlines the general conditions for the N-arylation of amines with phenylboronic acid using the prepared copper catalyst.
Materials:
-
Amine substrate (e.g., aniline, piperidine, morpholine)
-
Phenylboronic acid
-
[Cu(trzadc)₂(MeOH)]∙MeOH (catalyst)
-
Potassium carbonate (K₂CO₃) (base)
-
Methanol (MeOH) (solvent)
Procedure:
-
To a reaction vial, add the amine substrate (1.0 mmol), phenylboronic acid (1.2 mmol), [Cu(trzadc)₂(MeOH)]∙MeOH (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol).
-
Add methanol (5 mL) as the solvent.
-
Seal the vial and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Visualizations
Diagram 1: Synthesis of the Ligand and Catalyst
Diagram 2: Chan-Evans-Lam Catalytic Cycle
Concluding Remarks
The use of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid as a ligand in copper-catalyzed Chan-Evans-Lam reactions provides an effective method for the synthesis of N-arylated products. The protocols provided herein offer a starting point for researchers to explore the utility of this catalyst system in their own synthetic endeavors, particularly in the context of drug discovery and development where the construction of such bonds is of paramount importance. The bulky adamantyl moiety may offer unique reactivity and selectivity profiles that warrant further investigation with a broader range of substrates.
Functionalization of Adamantane at the Tertiary Position: Application Notes and Protocols for Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a rigid, cage-like hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and lipophilic nature can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Functionalization of adamantane, particularly at its four equivalent tertiary (bridgehead) positions, is a key strategy for incorporating this moiety into complex drug molecules. This document provides detailed application notes and experimental protocols for the selective functionalization of adamantane at the tertiary C-H bond, a critical step in the synthesis of adamantane-based therapeutics.
Adamantane-containing drugs have been approved for a range of indications, including antiviral (Amantadine, Rimantadine), anti-diabetic (Saxagliptin, Vildagliptin), and neurodegenerative disorders (Memantine).[2][3] The strategic introduction of functional groups at the bridgehead positions allows for the modulation of a drug's absorption, distribution, metabolism, and excretion (ADMET) properties, often leading to improved efficacy and safety profiles.[1]
This guide focuses on several key methods for tertiary functionalization, including halogenation, hydroxylation, alkylation, amidation, and carbonylation. For each method, we provide a detailed, step-by-step protocol, a summary of quantitative data in tabular format for easy comparison, and diagrams illustrating the experimental workflows and underlying chemical principles.
I. Halogenation: A Gateway to Further Functionalization
Halogenation, particularly bromination, at the tertiary position of adamantane is a fundamental and widely used transformation. The resulting 1-haloadamantane is a versatile intermediate that can be readily converted to a variety of other functional groups.[4]
Application Note:
Direct bromination with elemental bromine is a classic and effective method, though it requires careful handling of the corrosive and toxic reagent. Greener alternatives using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) offer a safer and more environmentally friendly approach with comparable yields.[5][6] The choice of method often depends on the scale of the reaction and the available safety infrastructure. 1-Bromoadamantane is a key precursor for the synthesis of drugs like Amantadine.[2]
Experimental Protocols:
Protocol 1: Direct Bromination with Elemental Bromine [5]
-
Materials: Adamantane, liquid bromine, methanol, saturated sodium hydrogen sulfite solution.
-
Procedure:
-
In a well-ventilated fume hood, add adamantane (30 g) to a reaction flask.
-
Carefully add an excess of liquid bromine (24 mL) to the flask.
-
Heat the reaction mixture to 85°C and stir for 6 hours.
-
Increase the temperature to 110°C and continue the reaction in an oil bath for an additional 3 hours.
-
Allow the mixture to cool to room temperature and stand overnight.
-
Recover the excess bromine by distillation.
-
Quench the remaining bromine by adding 20 mL of a saturated sodium hydrogen sulfite solution.
-
Filter the solid product and wash the filter cake with water until neutral.
-
Dry the solid and recrystallize from methanol to obtain 1-bromoadamantane as light-yellow crystals.
-
Protocol 2: "Green" Bromination using DBDMH [3][6]
-
Materials: Adamantane, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), trichloromethane, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, methanol.
-
Procedure:
-
To a solution of adamantane (e.g., 5 g, 36.7 mmol) in 25-30 mL of trichloromethane, add DBDMH (molar ratio of adamantane to DBDMH can range from 0.83 to 2).[6]
-
Heat the reaction mixture to 65-70°C and stir for 24-36 hours.[6]
-
After the reaction is complete, cool the mixture and filter to remove the 5,5-dimethylhydantoin byproduct.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from methanol to obtain 1-bromoadamantane.
-
Quantitative Data:
| Method | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Direct Bromination | Elemental Bromine | None | 85-110 | 9 | ~90 | [5] |
| "Green" Bromination | DBDMH | Trichloromethane | 65-70 | 24-36 | 89 | [6] |
Workflow Diagram:
References
Application Notes and Protocols for Designing Novel Therapeutics with Enhanced Lipophilicity Using Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The incorporation of adamantane moieties into therapeutic candidates is a powerful strategy for enhancing lipophilicity and optimizing drug-like properties.[1][2][3][4] Adamantane, a rigid, bulky, and highly lipophilic hydrocarbon cage, is often referred to as a "lipophilic bullet".[1][3] Its unique three-dimensional structure can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[5]
Introducing an adamantyl group can lead to:
-
Increased Lipophilicity: This can enhance membrane permeability, facilitating absorption and distribution, including passage across the blood-brain barrier.[1][3]
-
Improved Metabolic Stability: The sterically hindered nature of the adamantane cage can protect adjacent functional groups from enzymatic degradation, prolonging the drug's half-life.[3]
-
Enhanced Target Binding: The rigid scaffold of adamantane can serve as a robust anchor for positioning pharmacophoric elements, potentially increasing binding affinity and selectivity for the target protein.[4]
-
Favorable ADME Properties: The "add-on" lipophilicity of adamantane can be leveraged to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
A variety of clinically successful drugs incorporate the adamantane scaffold, demonstrating its broad utility in medicinal chemistry. These include antiviral agents, treatments for neurodegenerative diseases, and antidiabetic drugs.[1]
Quantitative Data Summary
The following table summarizes key information for several adamantane-containing drugs, including their therapeutic targets and reported lipophilicity values (LogP/LogD).
| Drug | Therapeutic Target(s) | cLogP/LogD |
| Amantadine | M2 proton channel (Influenza A), NMDA receptor antagonist | ~3.3 |
| Memantine | NMDA receptor antagonist | ~3.4 |
| Rimantadine | M2 proton channel (Influenza A) | ~3.7 |
| Saxagliptin | Dipeptidyl peptidase-4 (DPP-4) inhibitor | ~1.4 |
| Vildagliptin | Dipeptidyl peptidase-4 (DPP-4) inhibitor | ~-1.2 |
Note: cLogP values are calculated estimations of lipophilicity and can vary depending on the algorithm used. Experimental LogD values are pH-dependent.
Experimental Protocols
Protocol 1: Shake-Flask Method for LogD Determination
This protocol describes the "gold standard" method for experimentally determining the distribution coefficient (LogD) of a compound at a specific pH, typically physiological pH 7.4.[6][7][8][9]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
Glass vials with screw caps
-
Pipettes and tips
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of n-octanol and PBS (pH 7.4) in a large container.
-
Shake vigorously for at least 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated PBS (pH 7.4). The final concentration of the test compound should be within the linear range of the analytical method.
-
-
Partitioning:
-
Add a known volume of pre-saturated n-octanol to the vial containing the test compound in PBS. The volume ratio of n-octanol to PBS can be adjusted depending on the expected lipophilicity of the compound.[7]
-
Securely cap the vial and vortex vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
-
Phase Separation:
-
Centrifuge the vials at a sufficient speed and duration to achieve complete separation of the n-octanol and aqueous phases.
-
-
Quantification:
-
Carefully collect an aliquot from both the upper n-octanol phase and the lower aqueous (PBS) phase.
-
Analyze the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
-
Calculation of LogD:
-
The distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogD is the base-10 logarithm of the distribution coefficient: LogD = log10([Compound]octanol / [Compound]aqueous)
-
Protocol 2: RP-HPLC Method for LogP/LogD Estimation
This protocol provides a high-throughput method for estimating the partition coefficient (LogP) or distribution coefficient (LogD) based on the retention time of a compound on a reversed-phase high-performance liquid chromatography (RP-HPLC) column.[10]
Materials:
-
Test compound
-
A set of reference compounds with known LogP values
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phase: Acetonitrile and water (or buffer for LogD determination)
-
Data analysis software
Procedure:
-
System Preparation:
-
Equilibrate the RP-HPLC column with the initial mobile phase composition.
-
-
Calibration Curve Generation:
-
Prepare solutions of the reference compounds with known LogP values.
-
Inject each reference compound individually onto the HPLC system and record its retention time (t_R).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the dead time (retention time of an unretained compound).
-
Plot the logarithm of the capacity factor (log k) against the known LogP values of the reference compounds.
-
Perform a linear regression analysis to obtain the equation of the calibration curve: LogP = m * log k + c, where 'm' is the slope and 'c' is the y-intercept.
-
-
Analysis of Test Compound:
-
Prepare a solution of the test compound.
-
Inject the test compound onto the same HPLC system under the identical conditions used for the reference compounds.
-
Record the retention time (t_R) of the test compound.
-
-
Calculation of LogP/LogD:
-
Calculate the capacity factor (k) for the test compound.
-
Substitute the calculated log k value into the linear regression equation obtained from the calibration curve to estimate the LogP of the test compound.
-
For LogD estimation, the aqueous component of the mobile phase should be a buffer at the desired pH (e.g., pH 7.4).
-
Visualizations
Caption: Experimental workflow for adamantane-based drug design.
Caption: NMDA receptor signaling and inhibition by memantine.
Caption: Dopaminergic synapse and potential modulation points.
References
- 1. researchgate.net [researchgate.net]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Dopaminergic pathways - Wikipedia [en.wikipedia.org]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine - Wikipedia [en.wikipedia.org]
- 9. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
application of triazole compounds in the development of antifungal agents
Application Notes: Triazole Compounds in Antifungal Agent Development
Introduction
Triazole compounds represent a cornerstone in the management of fungal infections, from superficial candidiasis to life-threatening systemic mycoses.[1][2] As a prominent class within the azole antifungals, triazoles are synthetic compounds characterized by a five-membered ring containing three nitrogen atoms.[1][3] Their development marked a significant advancement over earlier imidazole agents, offering improved specificity and a better safety profile.[3] The clinical armamentarium includes well-established drugs such as fluconazole, itraconazole, voriconazole, posaconazole, and isavuconazole.[4][5] However, the increasing prevalence of invasive fungal infections, particularly in immunocompromised populations, and the emergence of drug-resistant strains necessitate the continued development of new, more potent, and broad-spectrum triazole agents.[2][6]
Mechanism of Action
The primary antifungal mechanism of triazole compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[6][7] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is unique to fungi.[8][9] Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role analogous to cholesterol in mammalian cells, regulating membrane fluidity, integrity, and the function of membrane-bound proteins.[8][10]
By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, triazoles block the conversion of lanosterol to ergosterol.[1][7][9] This inhibition leads to two major consequences:
-
Depletion of Ergosterol: The lack of ergosterol disrupts the structural integrity and function of the fungal cell membrane.[3]
-
Accumulation of Toxic Sterol Precursors: The blockage causes a buildup of 14α-methylated sterols, such as lanosterol, which integrate into the membrane and disrupt its normal packing and function, ultimately leading to fungal growth inhibition (fungistatic effect) or cell death (fungicidal effect).[7][9][10]
This targeted inhibition of a fungal-specific pathway is the basis for the selective toxicity of triazoles and their clinical utility.[8]
Structure-Activity Relationships (SAR)
The development of effective triazole antifungals relies on understanding their structure-activity relationships. A general pharmacophore model has been established from extensive research.[7][11] Key structural features include:
-
A Triazole Ring: Essential for coordinating with the heme iron of the CYP51 enzyme. The N-4 of the 1,2,4-triazole ring is the primary point of interaction.[11]
-
A Dihalophenyl Group: Typically a 2,4-difluorophenyl moiety, which fits into a specific subsite of the enzyme's active site and contributes to binding affinity.[11][12]
-
A Tertiary Hydroxyl Group: This group forms a crucial hydrogen bond with amino acid residues within the CYP51 active site, anchoring the molecule correctly.[7][12]
-
A Variable Side Chain: This portion of the molecule is the primary focus for modification to improve potency, broaden the antifungal spectrum, enhance pharmacokinetic properties, and overcome resistance.[4][11] Modifications often involve incorporating different heterocyclic rings (like piperazine or piperidine), alkynyl groups, or other moieties to optimize interactions within the enzyme's substrate access channel.[6][7][11]
Quantitative Data Summary
The efficacy of novel triazole compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi and by assessing their protective effects in animal models.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
This table summarizes the MIC values for representative novel triazole compounds compared to standard clinical agents against various fungal pathogens. Lower MIC values indicate higher potency.
| Compound | C. albicans | C. neoformans | C. glabrata | A. fumigatus | Reference(s) |
| Novel Triazoles | |||||
| Compound 1d | 0.25 | >16 | 16 | >16 | [7] |
| Compound 1j | 1 | 0.5 | 16 | >16 | [7] |
| Compound 7g | 0.009 nmol/mL | - | - | >2.304 nmol/mL | [11] |
| Compound 8d | 0.005 nmol/mL | - | - | 0.144 nmol/mL | [11] |
| Compound 5b | 0.5 - 8 | - | - | - | [13] |
| Compound 5k | 0.125 | 0.125 | - | 8.0 | [14] |
| Compound 6c | 0.0625 | 0.0625 | - | 4.0 | [14] |
| Reference Drugs | |||||
| Fluconazole (FCZ) | 0.25 - 1.0 | 4.0 | 8 | >64 | [7] |
| Itraconazole (ICZ) | 0.125 | 0.25 | 1 | 1 | [7] |
| Voriconazole (VCZ) | 0.03 | 0.125 | 1 | 1 | [7] |
Note: Some data was reported in nmol/mL and is presented as such. Direct comparison requires molar mass conversion.
Table 2: In Vivo Efficacy in Murine Systemic Candidiasis Model
This table presents the in vivo efficacy of selected compounds, typically measured by the survival rate of infected mice after a specific period of treatment.
| Compound | Dose (mg/kg) | Survival Rate (%) | Study Duration (days) | Reference(s) |
| Novel Triazoles | ||||
| Compound 6c | 0.5 | ~60% | 15 | [14] |
| Compound 6c | 1.0 | ~80% | 15 | [14] |
| Compound 6c | 2.0 | 100% | 15 | [14] |
| D0870 | Varies | 2- to 7-fold > FCZ | - | [15] |
| Reference Drugs | ||||
| Fluconazole (FCZ) | 0.5 | ~20% | 15 | [14] |
| Controls | ||||
| Vehicle Control | - | 0% | 10 | [14] |
Table 3: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters
The AUC/MIC ratio (Area Under the Concentration-Time Curve divided by the MIC) is a critical parameter predicting the efficacy of triazoles.
| Compound | Organism | PK/PD Parameter | Predictive Value for Efficacy | Reference(s) |
| Voriconazole | C. albicans | Free Drug 24-h AUC/MIC | 20 to 25 | [16] |
| Voriconazole | C. albicans | Total Drug 24-h AUC/MIC | R² = 82% | [16] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of triazole compounds against yeast pathogens, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[17][18]
Materials:
-
Test compounds and control drugs (e.g., Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Yeast pathogen strains (e.g., Candida albicans)
-
Yeast Extract Peptone Dextrose (YPD) broth
-
Spectrophotometer
-
Incubator (35°C)
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of each test compound and control drug in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compounds in RPMI 1640 medium directly in the 96-well plates to achieve final concentrations ranging from, for example, 0.03 to 64 µg/mL. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Culture the yeast strain on a YPD agar plate for 24-48 hours.
-
Pick a single colony and inoculate 5 mL of YPD broth. Incubate overnight at 35°C with shaking.[17]
-
Harvest the cells by centrifugation, wash with sterile saline, and resuspend in RPMI 1640.
-
Adjust the cell suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer (OD₆₀₀).
-
Dilute this suspension 1:1000 in RPMI 1640 to obtain the final inoculum density of approximately 1 x 10³ to 5 x 10³ CFU/mL.
-
-
Plate Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a growth control well (inoculum + medium, no drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free growth control.[18]
-
Growth inhibition can be assessed visually or by reading the optical density at 490 nm using a microplate reader.
-
Protocol 2: General Synthesis of Novel Triazole Analogs via Click Chemistry
This protocol describes a common and efficient method for synthesizing novel 1,2,3-triazole-containing antifungal agents using the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][7][17]
Materials:
-
Starting materials: appropriate benzyl bromide, sodium azide (NaN₃), propargyl bromide.
-
Core scaffold intermediate (e.g., a fluconazole analog with a free amine).[7]
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvents: Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF), water.
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Methodology:
-
Synthesis of Azide Intermediate:
-
Dissolve the desired substituted benzyl bromide in DMF.
-
Add sodium azide (NaN₃) to the solution.
-
Stir the reaction at room temperature for 3-4 hours.[17]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the benzyl azide.
-
-
Synthesis of Alkyne Intermediate:
-
Prepare a core structure containing a reactive site, such as a secondary amine (e.g., a piperazine-containing fluconazole analog).[7]
-
Dissolve this core intermediate in acetonitrile.
-
Add potassium carbonate (K₂CO₃) and propargyl bromide.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by filtering and concentrating the solvent. Purify the resulting N-propargylated intermediate, typically by column chromatography.
-
-
CuAAC "Click" Reaction:
-
Dissolve the azide intermediate (from step 1) and the alkyne intermediate (from step 2) in a solvent mixture (e.g., THF/H₂O).
-
Add sodium ascorbate followed by copper(II) sulfate pentahydrate.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor progress by TLC.
-
Once complete, perform an aqueous workup and extract the final product with an organic solvent.
-
Purify the final triazole compound by column chromatography or recrystallization.
-
-
Characterization:
-
Confirm the structure of the final product using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[7]
-
Protocol 3: In Vivo Efficacy in a Murine Model of Systemic Candidiasis
This protocol details a common method to assess the in vivo efficacy of a new triazole compound against a systemic C. albicans infection in mice.[14][16]
Materials:
-
Female ICR mice (or other appropriate strain), 6-8 weeks old.
-
Immunosuppressive agent (e.g., cyclophosphamide), if required.[15]
-
Candida albicans strain (e.g., SC5314).
-
Test compound, control drug (e.g., Fluconazole), and vehicle solution.
-
Sterile saline.
-
Standard animal housing and handling equipment.
Methodology:
-
Animal Acclimation and Immunosuppression (Optional):
-
Acclimate mice for at least one week before the experiment.
-
For a neutropenic model, administer an immunosuppressive agent like cyclophosphamide intraperitoneally a few days prior to infection to reduce neutrophil counts.[16]
-
-
Infection:
-
Prepare an inoculum of C. albicans from an overnight culture, washed and resuspended in sterile saline to the desired concentration (e.g., 2.5 x 10⁵ CFU/mL).
-
Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the fungal suspension.
-
-
Treatment:
-
Randomly divide the infected mice into groups (n=10 per group): vehicle control, positive control (e.g., Fluconazole at 1 mg/kg), and test compound groups (e.g., 0.5, 1.0, 2.0 mg/kg).[14]
-
Begin treatment 2-4 hours post-infection. Administer the compounds once daily via oral gavage or another appropriate route for a specified duration (e.g., 7 days).
-
-
Monitoring and Endpoints:
-
Survival Study: Monitor the mice daily for signs of morbidity and mortality for a period of 15-21 days. Record the number of surviving animals in each group.[14]
-
Fungal Burden Study: At a specific time point (e.g., 24-48 hours after the final treatment dose), euthanize a subset of mice. Aseptically remove target organs (typically kidneys), homogenize them in sterile saline, and perform serial dilutions for plating on agar (e.g., YPD with antibiotics). Count the colony-forming units (CFU) after incubation to determine the fungal burden per gram of tissue.[14]
-
-
Data Analysis:
-
Analyze survival data using Kaplan-Meier survival curves and the log-rank test.
-
Analyze fungal burden data using appropriate statistical tests like the ANOVA or Mann-Whitney U test.
-
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]
- 3. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo antifungal activities of D0870, a new triazole agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peerj.com [peerj.com]
- 18. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid
Welcome to the technical support center for the synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their synthesis and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid? A1: The most direct and high-yielding method is the reaction of 1-adamantanecarboxylic acid with 1H-1,2,4-triazole in concentrated sulfuric acid.[1][2] This process relies on the ability of adamantane to form a stable carbocation at the bridgehead carbon in a highly acidic environment, which is then attacked by the nucleophilic triazole.[1]
Q2: What kind of yield can I realistically expect from this synthesis? A2: Published procedures report a high yield of 88% for the synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid under optimized conditions.[1] Yields can vary based on the purity of starting materials and adherence to the experimental protocol.
Q3: I am getting a significant amount of a water-soluble byproduct. What could it be? A3: A likely byproduct is 3-hydroxyadamantane-1-carboxylic acid. This can form if the adamantyl carbocation reacts with water instead of the triazole.[3] This is a known issue, especially if using azoles with lower basicity (like pyrazole or imidazole) or if there is excess moisture in the reaction.[3]
Q4: How should the final product be purified? A4: The crude product obtained after quenching the reaction with ice is often of high purity.[1] For analytical purposes or to remove minor impurities, recrystallization from a mixture of water and methanol (9:1 ratio) is effective.[1] Alternative methods for purifying adamantane carboxylic acids include esterification followed by hydrolysis.[4]
Q5: Can substituted triazoles be used in this reaction? A5: Yes, substituted triazoles can be used, but this may affect the reaction yield. For example, using 3-methyl-1H-1,2,4-triazole resulted in a 65% yield, while 3,5-dimethyl-1H-1,2,4-triazole gave a 47% yield, suggesting that steric hindrance on the triazole ring can lower the reaction efficiency.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem: The reaction yield is significantly lower than the reported 88%.
// Nodes Start [label="Problem:\nLow Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="1. Verify Purity of Starting Materials\n(1-Adamantanecarboxylic Acid & 1H-1,2,4-Triazole)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckAcid [label="2. Confirm Sulfuric Acid Concentration\n(Must be 98% or higher)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="3. Monitor Reaction Temperature\n(Ensure cooling to 0°C is maintained)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMixing [label="4. Evaluate Stirring Efficiency\n(Is the mixture homogeneous?)", fillcolor="#FBBC05", fontcolor="#202124"]; Outcome [label="Resolution:\nImproved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckPurity [label="Potential Cause:\nContaminants"]; CheckPurity -> CheckAcid [label="If Purity is Confirmed"]; CheckAcid -> CheckTemp [label="If Acid is Correct"]; CheckTemp -> CheckMixing [label="If Temperature is Correct"]; CheckMixing -> Outcome [label="If Stirring is Adequate"]; }
Caption: General experimental workflow for the synthesis.
Materials:
-
1-Adamantanecarboxylic acid (10 mmol, 1.80 g)
-
1H-1,2,4-triazole (10 mmol, 0.69 g)
-
Concentrated (98%) sulfuric acid (10 mL)
-
Crushed ice and deionized water
Procedure:
-
In a screw-cap vial or round-bottom flask, combine 1-adamantanecarboxylic acid (10 mmol) and 1H-1,2,4-triazole (10 mmol).
-
Place the vessel in an ice bath and carefully add 10 mL of concentrated (98%) sulfuric acid while stirring. Ensure the temperature is maintained at or near 0°C.
-
Continue stirring the mixture at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a bromocresol green solution as a stain to visualize the acidic product.
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice (~100 g) with vigorous stirring.
-
A white precipitate will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with cold deionized water to remove any residual acid.
-
Dry the product. The resulting solid is typically of high purity (yield ~88%).
[1]Protocol 2: Synthesis of 1-Adamantanecarboxylic Acid (Starting Material) This protocol is a well-established method for carboxylating adamantane.
[4]Materials:
-
Adamantane (0.100 mole, 13.6 g)
-
96% Sulfuric acid (255 mL)
-
Carbon tetrachloride (100 mL)
-
t-Butyl alcohol (0.40 mole, 29.6 g)
-
98-100% Formic acid (1.2 moles, 55 g)
-
15N Ammonium hydroxide
-
12N Hydrochloric acid
-
Chloroform
Procedure:
-
Charge a 1-L three-necked flask with 96% sulfuric acid, carbon tetrachloride, and adamantane.
-
Cool the stirred mixture to 17–19°C in an ice bath and add 1 mL of 98% formic acid.
-
Add a solution of t-butyl alcohol in formic acid dropwise over 1-2 hours, maintaining the temperature at 17–25°C.
-
Stir for an additional 30 minutes after the addition is complete.
-
Pour the reaction mixture onto crushed ice (~700 g).
-
Separate the layers and extract the aqueous acid layer with three portions of carbon tetrachloride.
-
Combine the organic layers and shake with 15N ammonium hydroxide. The crystalline ammonium 1-adamantanecarboxylate will separate.
-
Collect the salt by filtration and wash with cold acetone.
-
Suspend the salt in water and acidify with 12N hydrochloric acid.
-
Extract the product with chloroform. Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield crude 1-adamantanecarboxylic acid (yield 67–72%). 1[4]1. The crude acid can be further purified by recrystallization from methanol.
References
- 1. Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Adamantane-Based Carboxylic Acids
Welcome to the technical support center for the purification of adamantane-based carboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying adamantane-based carboxylic acids?
A1: The primary purification techniques for adamantane-based carboxylic acids include acid-base extraction, recrystallization, and conversion to an ester followed by hydrolysis. For achieving very high purity, sublimation is also a viable method.[1][2] The choice of method depends on the nature and quantity of impurities present.
Q2: What are the typical impurities found in crude adamantane-based carboxylic acids?
A2: Common impurities can include starting materials, byproducts from the synthesis, and other related acidic compounds. For instance, in the synthesis of 1-adamantanecarboxylic acid, potential impurities include trimethylacetic acid, as well as various C9 and C13 acids.[1][2] In some cases, di-substituted adamantane dicarboxylic acids can also be present as impurities.[3]
Q3: How can I assess the purity of my adamantane carboxylic acid sample?
A3: A range of analytical techniques can be employed to determine the purity of your compound. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is highly effective for structural confirmation and purity assessment.[4] Mass Spectrometry (MS) can confirm the molecular weight.[4] Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also excellent for quantifying purity.[5][6]
Troubleshooting Guides
Recrystallization Issues
Q4: I'm trying to recrystallize my adamantane carboxylic acid, but it's "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated and cooled too rapidly. To address this, you can:
-
Use a lower boiling point solvent or a mixed solvent system. For 1-adamantanecarboxylic acid, a mixture of methanol and water is often effective.[1][2]
-
Ensure slow cooling. Allow the solution to cool gradually to room temperature before further cooling in an ice bath.
-
Use a more dilute solution. Add more hot solvent to fully dissolve the compound before cooling.
-
Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.
Q5: The recovery from my recrystallization is very low. How can I improve the yield?
A5: Low recovery can be due to several factors:
-
The compound is too soluble in the chosen solvent. Try a solvent in which the compound is less soluble at cold temperatures.
-
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
The solution was not cooled sufficiently. Ensure the flask is thoroughly chilled in an ice bath to maximize precipitation.
-
Premature crystallization during hot filtration. Ensure your funnel and receiving flask are pre-heated to prevent the compound from crystallizing out on the filter paper.
Chromatography Challenges
Q6: I'm running a silica gel column to purify my adamantane carboxylic acid, but I'm seeing significant tailing/streaking of the product spot on the TLC plate. How can I fix this?
A6: Tailing of carboxylic acids on silica gel is a common issue due to the interaction between the acidic analyte and the slightly acidic silica. To mitigate this, add a small amount of a volatile acid to your eluent system.[7]
-
Adding approximately 0.1-1% of acetic acid or formic acid to the mobile phase will help to keep the carboxylic acid in its protonated, less polar form, leading to sharper peaks and better separation.[7]
Acid-Base Extraction Problems
Q7: I performed an acid-base extraction, but the purity of my adamantane carboxylic acid did not improve significantly. What could have gone wrong?
A7: Incomplete separation during the extraction is the likely cause. Consider the following:
-
Inadequate mixing: Ensure thorough mixing of the organic and aqueous layers to allow for complete acid-base reaction.
-
Incorrect pH: The pH of the aqueous layer must be sufficiently basic to deprotonate the carboxylic acid (at least 2-3 pH units above the pKa) and sufficiently acidic to re-protonate it for extraction back into an organic solvent (at least 2-3 pH units below the pKa).[8]
-
Emulsion formation: The formation of an emulsion can trap impurities. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to help break it.
-
Solubility of impurity salts: The effectiveness of this method relies on the differential solubility of the ammonium salts. If impurity ammonium salts are also insoluble, this method will not be effective.[1][2]
Experimental Protocols
Protocol 1: Purification of 1-Adamantanecarboxylic Acid via Acid-Base Extraction
This protocol is adapted from established methods for separating 1-adamantanecarboxylic acid from acidic impurities whose ammonium salts are soluble.[1][2]
-
Dissolution: Dissolve the crude 1-adamantanecarboxylic acid (e.g., 15 g) in carbon tetrachloride (300 mL).
-
Salt Formation: Shake the solution vigorously with 15N aqueous ammonium hydroxide (110 mL). The ammonium salt of 1-adamantanecarboxylic acid will precipitate as a crystalline solid.
-
Isolation of Salt: Collect the precipitated ammonium salt by filtration.
-
Washing: Wash the collected salt with a small amount of cold acetone (20 mL).
-
Re-acidification: Suspend the ammonium salt in water (250 mL) and make the suspension strongly acidic by adding 12N hydrochloric acid.
-
Extraction: Extract the purified 1-adamantanecarboxylic acid into chloroform (100 mL).
-
Drying and Evaporation: Dry the chloroform layer over anhydrous sodium sulfate, and then evaporate the solvent to yield the purified product.
-
Optional Recrystallization: The product can be further purified by recrystallization from a mixture of methanol and water.[1][2]
Protocol 2: Purification via Esterification and Hydrolysis
This alternative method can provide high-purity 1-adamantanecarboxylic acid.[2]
-
Esterification: Reflux the crude acid with methanol (three times the weight of the acid) and a catalytic amount of 98% sulfuric acid (e.g., 2 mL) for 2 hours.
-
Work-up: Pour the reaction mixture into a large volume of water (10 volumes) and extract the methyl ester with a minimal amount of chloroform.
-
Washing and Drying: Wash the chloroform solution with water and dry it over calcium chloride.
-
Distillation: Distill the methyl 1-adamantanecarboxylate. The pure ester has a reported boiling point of 77–79°C at 1 mm Hg.
-
Hydrolysis: Hydrolyze the purified ester by refluxing with a calculated amount of 1N potassium hydroxide until the solution is clear.
-
Acidification: Acidify the solution with HCl to precipitate the pure 1-adamantanecarboxylic acid. This method can result in an overall recovery of about 90%.[2]
Quantitative Data Summary
| Parameter | 1-Adamantanecarboxylic Acid | Reference |
| Melting Point | 172-174 °C | [1] |
| Melting Point (after esterification/hydrolysis) | 175-176.5 °C | [2] |
| Solubility | Insoluble in water. Soluble in ethanol, chloroform, dichloromethane. | [1] |
| Purity (Sublimed) | >99.5% | [1] |
Visualizations
Caption: General purification workflow for adamantane carboxylic acids.
Caption: Troubleshooting logic for when a compound "oils out".
References
- 1. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation and purification of 1-Adamantanecarboxylic acid_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
overcoming solubility issues with 3-Triazol-1-yl-adamantane-1-carboxylic acid in biological assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 3-Triazol-1-yl-adamantane-1-carboxylic acid in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of 3-Triazol-1-yl-adamantane-1-carboxylic acid?
A1: The limited aqueous solubility of 3-Triazol-1-yl-adamantane-1-carboxylic acid is primarily due to its molecular structure. The adamantane cage is a large, rigid, and highly lipophilic (fat-loving) group, which contributes to poor solubility in water. While the carboxylic acid and triazole groups add some polarity, the overall character of the molecule is dominated by the nonpolar adamantane moiety.
Q2: What are the predicted physicochemical properties of 3-Triazol-1-yl-adamantane-1-carboxylic acid?
Q3: Can I use DMSO to dissolve the compound? What are the potential issues?
A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving many poorly soluble compounds for in vitro assays. However, there are potential drawbacks. High concentrations of DMSO can be toxic to cells and may interfere with the biological assay itself. It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 1%, and to include a vehicle control (media with the same concentration of DMSO without the compound) in your experiments. Additionally, when a concentrated DMSO stock is diluted into an aqueous buffer, the compound can sometimes precipitate out of solution, a phenomenon known as "crashing out."
Q4: How can I determine the maximum soluble concentration of the compound in my specific assay medium?
A4: A simple method to determine the kinetic solubility is to prepare a series of dilutions of your compound in the assay medium from a concentrated stock. Visually inspect for any signs of precipitation, such as cloudiness or solid particles, both immediately after dilution and after a period of incubation under your experimental conditions (e.g., at 37°C). The highest concentration that remains clear is your working maximum soluble concentration. For a more quantitative measure, you can perform an equilibrium solubility assay where an excess of the solid compound is incubated with the solvent until equilibrium is reached, after which the supernatant is filtered and the concentration is measured, often by HPLC.[6]
Troubleshooting Guide
Issue 1: My compound precipitates immediately when I add my DMSO stock to the aqueous assay buffer.
-
Potential Cause: The final concentration of the compound exceeds its aqueous solubility limit, or the rapid change in solvent polarity is causing it to "crash out."
-
Troubleshooting Steps:
-
Reduce the Final Concentration: Try a lower final concentration of the compound in your assay.
-
Serial Dilution: Instead of adding the concentrated stock directly to the final volume, perform one or more intermediate dilution steps in the assay buffer.
-
Slow Addition and Mixing: Add the stock solution dropwise to the assay buffer while gently vortexing or stirring.
-
Pre-warming: Ensure both your compound stock and the assay buffer are at the same temperature (e.g., 37°C) before mixing.[1][7]
-
Issue 2: The compound appears to be dissolved initially, but I see precipitation after incubation.
-
Potential Cause: The compound has low kinetic solubility and is precipitating over time. This can be influenced by temperature changes or interactions with media components.
-
Troubleshooting Steps:
-
Re-evaluate Maximum Soluble Concentration: Your initial estimate of the soluble concentration may be too high for the duration of your experiment. Re-determine the solubility with the full incubation period.
-
Consider pH Changes: Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of your compound. Monitor the pH and consider using a more strongly buffered medium or changing the medium more frequently.[1]
-
Interaction with Serum: If you are using a serum-containing medium, the compound may be binding to proteins and precipitating. Try reducing the serum concentration or using a serum-free medium for the duration of the treatment.
-
Issue 3: I have tried basic troubleshooting, but my compound still precipitates at the desired concentration.
-
Potential Cause: The intrinsic solubility of the compound in your assay system is too low.
-
Troubleshooting Steps:
-
pH Modification: Based on the predicted pKa of the carboxylic acid (~4.4-4.9), increasing the pH of your buffer to >6 will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Ensure the chosen pH is compatible with your biological system.
-
Use of Solubilizing Excipients: Consider incorporating a biocompatible solubilizing agent. Cyclodextrins, particularly β-cyclodextrin and its derivatives, are known to form inclusion complexes with adamantane moieties, effectively increasing their aqueous solubility.[3][8][9]
-
Data Presentation: Strategies for Solubility Enhancement
| Method | Principle | Advantages | Disadvantages | Typical Starting Concentration |
| Co-solvents (e.g., DMSO, Ethanol) | Increases the polarity of the bulk solvent to better match that of the solute. | Simple to implement; effective for many compounds. | Can be toxic to cells at higher concentrations; may interfere with the assay. | <1% v/v in final assay volume. |
| pH Adjustment | For ionizable compounds, adjusting the pH away from the pI increases the proportion of the charged, more soluble species. | Can significantly increase solubility; cost-effective. | Requires the compound to have an ionizable group; the required pH may not be compatible with the biological assay. | Adjust buffer pH to be at least 1-2 units above the pKa for an acidic compound. |
| Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) | Encapsulates the hydrophobic part of the drug in its central cavity, presenting a hydrophilic exterior to the aqueous environment. | Generally low toxicity; can significantly enhance solubility of lipophilic compounds. | Can be expensive; may alter the free concentration of the drug available to interact with its target. | 1-10 mM, determine optimal ratio empirically. |
| Surfactants (e.g., Tween® 80, Pluronic® F-68) | Form micelles that can encapsulate hydrophobic compounds. | Effective at low concentrations. | Can disrupt cell membranes and interfere with biological processes. | Use at concentrations below the critical micelle concentration (CMC). |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
-
Accurately weigh the desired amount of 3-Triazol-1-yl-adamantane-1-carboxylic acid.
-
Add the required volume of 100% sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubilization
-
Prepare a stock solution of the compound in a minimal amount of organic co-solvent (e.g., 100 mM in DMSO).
-
Prepare your desired biological buffer (e.g., PBS, Tris-HCl) at a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0). Ensure the buffer has sufficient capacity.
-
In separate tubes, dilute the stock solution into each of the different pH buffers to your desired final concentration.
-
Visually inspect for solubility and choose the lowest pH that maintains solubility and is compatible with your assay.
-
Important: Always test the effect of the altered pH on your biological system with a vehicle control.
Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Determine the appropriate HP-β-CD to compound molar ratio. This often requires empirical testing. Start with ratios from 1:1 to 10:1 (HP-β-CD:compound).
-
Preparation of the complex:
-
Prepare an aqueous solution of HP-β-CD at the desired concentration in your assay buffer.
-
Prepare a concentrated stock of your compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the compound stock solution to the HP-β-CD solution while stirring.
-
Allow the mixture to equilibrate (e.g., by stirring or shaking for several hours or overnight at room temperature).
-
-
Sterilization: Sterilize the final solution by filtering through a 0.22 µm filter.
-
Assay: Use the prepared complex directly in your biological assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.
Mandatory Visualizations
Caption: Decision workflow for addressing solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. 3-(3-NITRO-[1,2,4]TRIAZOL-1-YL)-ADAMANTANE-1-CARBOXYLIC ACID CAS#: 445228-83-1 [amp.chemicalbook.com]
- 5. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]
- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives [mdpi.com]
optimizing reaction conditions for the synthesis of adamantane-triazole derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of adamantane-triazole derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q1: I am observing very low or no formation of my desired adamantane-triazole product. What are the potential causes?
A1: Low or non-existent product yield in the synthesis of adamantane-triazole derivatives, particularly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, can stem from several factors.[1] A primary concern is the inactivation of the catalyst and the quality of the reagents.
Potential Causes and Troubleshooting Steps:
-
Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2]
-
Solution: Ensure your reaction is properly degassed or performed under an inert atmosphere (e.g., nitrogen or argon).[1] If you are using a Cu(II) salt with a reducing agent like sodium ascorbate, ensure the reducing agent is fresh and added correctly.[1][2] The use of a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can also protect the Cu(I) from oxidation.[1][2]
-
-
Poor Reagent Quality: Azides can be unstable and should be stored correctly, often at low temperatures.[1] Degradation of either the azide or alkyne starting materials will impede the reaction.
-
Solution: Use freshly prepared or properly stored reagents. Verify the purity of your starting materials using techniques like NMR or LC-MS before starting the reaction.
-
-
Substrate-Specific Issues: Significant steric hindrance around the azide or alkyne functional groups on the adamantane moiety or the other reactant can slow down the reaction rate.[1][2]
-
Inappropriate Reaction Conditions: The choice of solvent, pH, and temperature is crucial for the success of the reaction.[1][3]
-
Solution: Screen a range of solvents to ensure adequate solubility of reactants.[3] For CuAAC, solvents like DMSO have been found to be effective.[3] The optimal temperature can vary, so it is important to screen a range to find a balance between reaction rate and the prevention of side product formation.[3]
-
Issue 2: Formation of Multiple Products and Side Reactions
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these byproducts and how can I minimize them?
A2: The formation of side products is a common challenge. In CuAAC reactions, a prevalent side reaction is the oxidative homocoupling of the alkyne substrate, which leads to the formation of a diacetylene byproduct, especially in the presence of oxygen.[2]
Potential Causes and Troubleshooting Steps:
-
Oxidative Homocoupling of Alkynes: This is a common side reaction in CuAAC.[2]
-
Staudinger Reduction of Azides: If your reaction components or solvents are contaminated with phosphines, this can lead to the reduction of the azide to an amine.[1]
-
Solution: Ensure that your reaction components and solvents are free from phosphine contaminants.[1]
-
-
Formation of Regioisomers: In some cases, a mixture of 1,4- and 1,5-disubstituted triazoles may form.
Frequently Asked Questions (FAQs)
Q3: What are the main differences between Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) azide-alkyne cycloaddition reactions for synthesizing adamantane-triazole derivatives?
A3: Both CuAAC and RuAAC are powerful "click chemistry" reactions for forming triazole rings, but they differ primarily in their regioselectivity. CuAAC, which is the more common method, selectively produces 1,4-disubstituted 1,2,3-triazoles.[5] In contrast, RuAAC reactions yield 1,5-disubstituted 1,2,3-triazoles.[5][6] Another key difference is that RuAAC can tolerate internal alkynes, allowing for the synthesis of fully substituted triazoles, whereas CuAAC is generally limited to terminal alkynes.[5]
Q4: What are the recommended safety precautions when working with organic azides?
A4: Organic azides, especially those with a low carbon-to-nitrogen ratio, can be explosive and should be handled with care.[1] It is crucial to avoid heat, shock, and friction. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. It is recommended to work in a well-ventilated fume hood and behind a blast shield, particularly when working with larger quantities or new, uncharacterized azides. Azides should be stored at low temperatures.[1]
Q5: How can I monitor the progress of my adamantane-triazole synthesis reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. For more quantitative analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the conversion to the desired product.
Q6: I am having difficulty purifying my adamantane-triazole derivative. What are some common purification strategies?
A6: Purification of triazole derivatives can sometimes be challenging due to the presence of residual metal catalyst. If your product is not water-soluble, washing the crude product with an aqueous solution of a chelating agent like EDTA or ammonia can help remove copper residues. Standard purification techniques such as column chromatography on silica gel or recrystallization are also commonly employed.[7] For biomolecules, size-exclusion chromatography or dialysis might be necessary to remove the copper catalyst and excess reagents.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for Cu(I)-Catalyzed 1,3-Dipolar Cyclization [8]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 10 | Dichloromethane | Reflux | 10 | 50 |
| 2 | 10 | Tetrahydrofuran | Reflux | 10 | 62 |
| 3 | 10 | Acetonitrile | Reflux | 10 | 70 |
| 4 | 10 | None | 80 | 10 | No Reaction |
| 5 | 10 | Toluene | Reflux | 5 | 88 |
| 6 | 10 | Toluene | Reflux | 3 | 96 |
| 7 | 5 | Toluene | Reflux | 3 | 90 |
| 8 | 1 | Toluene | Reflux | 3 | 84 |
Reaction conditions: Oleanolic acid-alkyne derivative (1 equiv), aromatic azide (1.2 equiv), CuSO4·5H2O, sodium ascorbate, microwave irradiation (250 W).
Table 2: Effect of Catalyst and Temperature on the Synthesis of 1,2,3-Triazole Derivatives [9]
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0 | 70 | 24 | 0 |
| 2 | 5 | 70 | 20 | 45 |
| 3 | 10 | 70 | 15 | 67 |
| 4 | 15 | 70 | 10 | 96 |
| 5 | 20 | 70 | 10 | 96 |
| 13 | 15 | Room Temp | 24 | 35 |
| 14 | 15 | 50 | 18 | 70 |
| 15 | 15 | 80 | 8 | 96 |
Reaction conditions: 1-ethynyl-cyclohexan-1-ol, aromatic azide, CuFe2O4 catalyst, sodium ascorbate, in ethanol-water.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a reaction vessel, add the adamantyl azide (1.0 equiv) and the alkyne (1.0-1.2 equiv). Dissolve the starting materials in a suitable solvent (e.g., a mixture of t-butanol and water, or DMF/water).[10][11]
-
Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a separate vial, prepare a solution of a Cu(II) salt (e.g., CuSO₄·5H₂O, 1-10 mol%) and a reducing agent (e.g., sodium ascorbate, 10-20 mol%) in water.[9][10] Alternatively, a Cu(I) source (e.g., CuI) can be used directly. Add the catalyst solution to the reaction mixture. A ligand such as TBTA or THPTA can also be added at this stage.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating.[1] Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine. To remove residual copper, the organic layer can be washed with an aqueous solution of EDTA or ammonia.[12] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is a general guideline for the synthesis of 1,5-disubstituted triazoles.
-
Reaction Setup: In a reaction flask under an argon atmosphere, place the adamantyl azide (1.0 equiv), the alkyne (1.05 equiv), and the ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD), 1-2 mol%).[6][13]
-
Solvent Addition: Add a dry, degassed solvent (e.g., DCE, THF, or toluene) via syringe.[10][13]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).[10] Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1,5-disubstituted adamantane-triazole derivative.
Visualizations
Caption: General experimental workflow for the synthesis and purification of adamantane-triazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biolmolchem.com [biolmolchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - Click Chemistry - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Adamantane Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of substituted adamantane compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of adamantane derivatives, offering potential solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity in C-H Functionalization
-
Question: My reaction is producing a mixture of 1-substituted (tertiary) and 2-substituted (secondary) adamantane products with poor selectivity. How can I improve the regioselectivity for the desired isomer?
-
Answer: Achieving high regioselectivity is a primary challenge in adamantane chemistry due to the presence of both tertiary (bridgehead) and secondary C-H bonds.[1][2] The tertiary C-H bonds are generally more reactive towards radical and carbocationic intermediates.[2][3]
Troubleshooting Steps:
-
Catalyst and Reagent Selection: The choice of catalyst and reagents is critical for controlling regioselectivity. For instance, in bromination reactions, employing a phase-transfer catalyst system can provide nearly complete selectivity for the tertiary 1-bromoadamantane.[2] Different catalyst systems in photoredox C-H functionalization can also steer the selectivity. For example, while some photocatalytic systems show low regioselectivity, others, like certain amine-based hydrogen atom transfer (HAT) catalysts, can exhibit high chemoselectivity for the strong tertiary C-H bonds.[4][5][6][7]
-
Enzymatic Hydroxylation: For introducing hydroxyl groups, consider using bacterial monooxygenases, such as cytochromes P450. These enzymes exhibit high regio- and stereoselectivity due to the specific binding of the adamantane substrate in the active site.[1][8] For example, some enzymes can achieve a tertiary to secondary hydroxylation ratio of up to 48:1.[1][8]
-
Directed C-H Functionalization: If a directing group is already present on the adamantane core, it can be utilized to guide the functionalization to a specific position.[9]
-
Reaction Conditions: Fine-tuning reaction parameters such as solvent, temperature, and concentration can influence the selectivity.
-
Issue 2: Low Yields in Adamantane Synthesis or Functionalization
-
Question: I am experiencing low yields in my synthesis of a substituted adamantane. What are the common causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors, including the inherent stability of the adamantane cage, inefficient C-H activation, and side reactions.
Troubleshooting Steps:
-
Adamantane Core Synthesis: If you are building the adamantane scaffold from acyclic or bicyclic precursors, be aware that these multi-step syntheses can have low overall yields.[2][9] The original synthesis of adamantane by Prelog and Seiwerth had a very low yield, which was later improved by Stetter and Schleyer using different strategies.[2] Ensure each step of the ring-closure process is optimized.
-
C-H Functionalization Efficiency: Direct C-H functionalization of adamantane requires overcoming high bond dissociation energies (99 kcal/mol for 3° C-H and 96 kcal/mol for 2° C-H).[4][8] Ensure your catalytic system is active enough to cleave these strong bonds. For photoredox reactions, this means verifying the light source intensity, ensuring the photocatalyst is not degraded, and using appropriate additives or co-catalysts.[5][6]
-
Side Reactions: Adamantane's reactivity through carbocation or radical intermediates can lead to undesired side products.[2][10] For example, in carbocation-mediated reactions, skeletal rearrangements of the adamantane cage are possible, although less common than with more strained polycyclic systems.[11][12] Analyze your crude reaction mixture by GC-MS or NMR to identify major byproducts and adjust your reaction conditions to minimize their formation.
-
Purification Issues: Substituted adamantanes can sometimes be challenging to purify due to their high lipophilicity and crystallinity, which can lead to losses during workup and chromatography.[13][14] Consider alternative purification methods like sublimation or recrystallization from different solvent systems.[15]
-
Frequently Asked Questions (FAQs)
-
Q1: Why is the functionalization of adamantane's secondary (bridge) positions so challenging?
A1: The tertiary (bridgehead) C-H bonds of adamantane are more reactive towards many reagents, particularly those that proceed through radical or carbocation intermediates.[2][3] This inherent reactivity difference makes it difficult to selectively target the secondary positions. However, specific synthetic strategies, such as building the adamantane core from already substituted precursors, can provide access to 1,2-disubstituted adamantanes.[9][10]
-
Q2: Are there alternatives to direct C-H functionalization for preparing substituted adamantanes?
A2: Yes. One powerful alternative is the "ground-up" construction of the adamantane scaffold from acyclic, monocyclic, or bicyclic starting materials that already contain the desired functional groups.[9][10] Another approach involves the ring expansion or rearrangement of related polycyclic hydrocarbons like protoadamantane or noradamantane derivatives.[12]
-
Q3: What role does photoredox catalysis play in adamantane functionalization?
A3: Photoredox catalysis has emerged as a powerful tool for the direct C-H functionalization of adamantane under milder conditions than traditional methods.[2][16] These methods often involve a photocatalyst that, upon irradiation, initiates a hydrogen atom transfer (HAT) from the adamantane C-H bond, generating an adamantyl radical that can then be trapped by various reagents.[4][5][6] This approach has enabled a wide range of transformations, including alkylations, acylations, and carbonylations.[2]
-
Q4: Can I use adamantane's lipophilicity to my advantage in drug design?
A4: Absolutely. The bulky and highly lipophilic nature of the adamantane cage is often exploited in medicinal chemistry.[2][13][14] Incorporating an adamantyl moiety into a drug candidate can enhance its metabolic stability, improve its distribution in biological membranes, and potentially lead to better pharmacokinetic profiles.[10][14]
Data Presentation
Table 1: Regioselectivity in Adamantane Functionalization Reactions
| Reaction Type | Catalyst/Reagent | Tertiary:Secondary (3°:2°) Ratio | Yield | Reference |
| Cyanoethylation | Benzophenone (photochemical) | 6:1 | 50% | [2] |
| Oxidative Carbonylation | DTBP (metal-free) | 2:1 | 77% | [2] |
| Alkylation | Dual Ni/Ir photoredox | Low regioselectivity | - | [2] |
| Alkylation | Decatungstate photocatalysis | 62:38 | 61% | [2] |
| Hydroxylation | Cytochrome P450/Haem catalysts | Up to 48:1 | - | [1][8] |
| Hydroxylation | Streptomyces sp. SA8 (on 1-adamantanol) | 1,3-diol:1,4-diol (4.6:1) | 69% conversion | [1] |
| Hydroxylation | Ferrate (VI) (calculated) | 9.3:1 | - | [17] |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic C-H Alkylation of Adamantane
This protocol is a generalized representation based on modern photocatalytic methods.[2][5][6]
-
Preparation: In a nitrogen-filled glovebox, add adamantane (1.5-2.0 equivalents), the desired alkene (1.0 equivalent), the photocatalyst (e.g., an iridium complex, 1-2 mol%), and the H-atom transfer co-catalyst (e.g., quinuclidine, 5-10 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane) to achieve the desired concentration (typically 0.1 M).
-
Reaction Setup: Seal the vial and remove it from the glovebox. Place the vial in a holder at a fixed distance from a light source (e.g., a 456 nm LED lamp) and begin vigorous stirring. A cooling fan should be used to maintain a constant reaction temperature (e.g., 25 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired substituted adamantane.
Visualizations
Caption: Workflow for a typical photocatalytic C-H alkylation of adamantane.
Caption: Decision-making workflow for troubleshooting poor regioselectivity.
References
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches [mdpi.com]
- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 16. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. A theoretical study of reactivity and regioselectivity in the hydroxylation of adamantane by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Triazol-1-yl-adamantane-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Triazol-1-yl-adamantane-1-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, their potential causes, and recommended solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Sub-optimal concentration of sulfuric acid. 3. Degradation of starting material or product. 4. Inefficient formation of the adamantyl cation. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. 2. Ensure the use of highly concentrated (98%) sulfuric acid as lower concentrations can impede the reaction.[1] 3. Avoid excessive heating. Perform the reaction at the recommended temperature (e.g., 0 °C for the addition of reagents). 4. Use of fuming sulfuric acid can be considered to enhance cation formation, but handle with extreme caution due to its reactivity. |
| Presence of a Major Side Product | 1. Formation of 3-hydroxyadamantane-1-carboxylic acid. This is a common side product, particularly if the azole is not sufficiently nucleophilic or if there is water in the reaction mixture.[2] 2. The adamantyl cation is trapped by water instead of the triazole. | 1. Ensure the use of anhydrous conditions as much as possible. 2. Use a molar excess of the 1,2,4-triazole to favor the desired reaction over the reaction with water. 3. For less reactive azoles, alternative synthetic routes not relying on highly acidic conditions might be necessary. |
| Formation of Isomeric Byproducts | 1. Alkylation of 1,2,4-triazole can occur at either the N-1 or N-4 position, leading to a mixture of regioisomers. While the N-1 isomer is the reported product, the formation of the N-4 isomer as a minor byproduct is possible. | 1. The regioselectivity is influenced by the reaction conditions. Sticking to the established protocol is recommended to favor the formation of the desired N-1 isomer. 2. Purification by column chromatography or recrystallization may be necessary to separate the isomers. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Contamination with the 3-hydroxy side product. 3. Formation of colored impurities, possibly due to degradation. | 1. Ensure complete reaction by monitoring with TLC. 2. Recrystallization from a suitable solvent system (e.g., water/methanol mixture) can help in purifying the product.[3] 3. Treatment with activated charcoal during recrystallization might help in removing colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary and most common side reaction in the synthesis of 3-Triazol-1-yl-adamantane-1-carboxylic acid?
A1: The most frequently observed side reaction is the formation of 3-hydroxyadamantane-1-carboxylic acid. This occurs when the adamantyl cation, an intermediate in the reaction, is trapped by water present in the sulfuric acid or introduced during the workup, instead of reacting with the 1,2,4-triazole. This side reaction is particularly prevalent when using less nucleophilic azoles.[2]
Q2: Can other regioisomers of the product form?
A2: Yes, it is possible to form the 3-(1,2,4-triazol-4-yl)adamantane-1-carboxylic acid as a minor byproduct. The alkylation of 1,2,4-triazole can occur on either the N-1 or N-4 nitrogen. However, the reported synthesis for this specific compound favors the formation of the N-1 isomer. Careful analysis of the product mixture by techniques like NMR spectroscopy is recommended to identify the presence of any isomeric impurities.
Q3: Are there other potential, less common side reactions?
A3: While less commonly reported for this specific synthesis, other potential side reactions in highly concentrated sulfuric acid could include:
-
Sulfonation: Sulfonation of the adamantane ring is a possibility, though it generally requires more forcing conditions.
-
Degradation: Both the starting material, 1-adamantanecarboxylic acid, and the 1,2,4-triazole can potentially degrade under the harsh, strongly acidic and oxidizing conditions, leading to a variety of smaller, often colored byproducts.
Q4: How can I minimize the formation of the 3-hydroxy side product?
A4: To minimize the formation of 3-hydroxyadamantane-1-carboxylic acid, you should:
-
Use highly concentrated sulfuric acid (98% or higher) to reduce the water content.
-
Ensure all your glassware is dry and, if possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Consider using a slight excess of 1,2,4-triazole to increase the probability of the adamantyl cation reacting with it.
Q5: What is the best way to purify the final product?
A5: The crude product obtained after quenching the reaction and neutralization can often be purified by recrystallization. A mixture of water and methanol (e.g., a 9:1 ratio) has been reported to be effective for obtaining colorless crystals of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid.[3] If significant impurities are present, column chromatography on silica gel may be necessary.
Experimental Protocols
Key Experiment: Synthesis of 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid
This protocol is adapted from the work of Pavlov et al. (2019).[3]
Materials:
-
1-Adamantanecarboxylic acid
-
1H-1,2,4-Triazole
-
Concentrated sulfuric acid (98%)
-
Potassium nitrate (if following the exact procedure for related compounds, though not explicitly stated for the title compound in all contexts)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Distilled water
-
Methanol
Procedure:
-
In a screw-cap vial, dissolve 1-adamantanecarboxylic acid (10 mmol) and 1H-1,2,4-triazole (10 mmol) in concentrated sulfuric acid (10 mL).
-
Cool the mixture to 0 °C using an ice bath.
-
If applicable, add potassium nitrate (10 mmol) in small portions over 30 minutes while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to proceed. Monitor the reaction completion by TLC using a suitable eluent and bromocresol green solution as a stain.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Filter the quenched mixture and neutralize the filtrate with a saturated NaHCO₃ solution.
-
Collect the precipitate by filtration.
-
Wash the precipitate thoroughly with copious amounts of distilled water.
-
Dry the product in a vacuum desiccator.
-
For further purification, recrystallize a small portion from a water/methanol (9:1) mixture.
Yield Data for Adamantane-Azole Carboxylic Acids
The following table summarizes the reported yields for the synthesis of various 3-(Azol-1-yl)-adamantane-1-carboxylic acids using a similar protocol.
| Azole Used | Product | Reported Yield (%) |
| 1H-1,2,4-Triazole | 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid | 88 |
| 3-Methyl-1H-1,2,4-triazole | 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid | 65 |
| 3,5-Dimethyl-1H-1,2,4-triazole | 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid | 47 |
| 1H-Tetrazole | 3-(Tetrazol-1-yl)-adamantane-1-carboxylic acid | 81 |
| 5-Methyl-1H-tetrazole | 3-(5-Methyl-tetrazol-1-yl)-adamantane-1-carboxylic acid | 76 |
| Pyrazole / Imidazole | 3-Hydroxyadamantane-1-carboxylic acid (Side Product) | 65 |
Data sourced from Pavlov et al. (2019).[3]
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflowdot
// Nodes Start [label="Experiment Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Yield [label="Low or No Yield?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Purity [label="Impure Product?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Troubleshooting Nodes Troubleshoot_Yield [label="Verify Acid Concentration\nExtend Reaction Time\nCheck Temperature Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Troubleshoot_Purity [label="Identify Side Products (NMR, MS)\nOptimize Purification (Recrystallization, Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check_Yield; Check_Yield -> Troubleshoot_Yield [label="Yes", color="#EA4335"]; Troubleshoot_Yield -> Start [label="Re-run Experiment", color="#5F6368"]; Check_Yield -> Check_Purity [label="No", color="#34A853"]; Check_Purity -> Troubleshoot_Purity [label="Yes", color="#EA4335"]; Troubleshoot_Purity -> Start [label="Re-run with modifications", color="#5F6368"]; Check_Purity -> Success [label="No", color="#34A853"]; }
References
Technical Support Center: Scaling Up the Synthesis of Adamantane-Based Pharmaceutical Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of adamantane-based pharmaceutical intermediates.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of adamantane derivatives, providing potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Yield of Adamantanone in Sulfuric Acid Oxidation
Question: My yield of adamantanone is consistently low when scaling up the oxidation of adamantane with sulfuric acid. What are the likely causes and how can I improve it?
Answer: Low yields during the scaled-up synthesis of adamantanone are frequently linked to several critical factors:
-
Incomplete Reaction: The reaction may be terminated prematurely, leaving unreacted adamantane or intermediate products like adamantanol.[1][2] It is crucial to monitor the reaction's progress using methods like Gas Chromatography (GC) to ensure the starting material is fully consumed.[2][3]
-
Purity of Starting Materials: Impurities present in the initial adamantane can lead to unintended side reactions, which significantly lowers the yield of the desired adamantanone and complicates subsequent purification steps.[2][4][5] Always ensure high-purity starting materials from a reliable supplier.[4][5]
-
Reaction Temperature and Time: The oxidation of adamantane is highly sensitive to temperature.[2] Temperatures that are too high can lead to product decomposition and the formation of non-distillable residues, while temperatures that are too low will result in an incomplete reaction.[2] A controlled, gradual increase in temperature, for instance from 70°C to 80-82°C over several hours, is often effective.[2]
-
Inefficient Extraction: The product may not be fully extracted from the reaction mixture. Ensure thorough extraction with a suitable solvent and perform multiple extractions to maximize recovery.[1]
Issue 2: Formation of Significant Side Products
Question: I'm observing a high percentage of side products in my scaled-up reaction. How can I improve the selectivity for the desired adamantane intermediate?
Answer: The formation of side products is a common challenge in scaling up adamantane synthesis. To enhance selectivity, consider the following optimizations:
-
Choice of Oxidizing System: While concentrated sulfuric acid is a standard reagent, its strong oxidizing power can lead to over-oxidation or other side reactions.[2] Using a mixed-acid system, such as sulfuric acid with a carboxylic acid (e.g., trifluoroacetic acid), can improve selectivity and yield, often with a shorter reaction time.[2]
-
Catalysts: The use of an appropriate catalyst can significantly affect selectivity. For adamantanone synthesis, the addition of a catalytic amount of sodium nitrite has been reported to increase the yield.[2]
-
Reaction Conditions: Milder reaction conditions, such as lower temperatures and less concentrated acid, can sometimes favor the formation of the desired kinetic product and reduce the formation of isomeric byproducts.[1]
Issue 3: Difficulty in Purifying the Final Product
Question: I'm facing challenges in purifying my adamantane-based intermediate at a larger scale. What are the most effective methods?
Answer: Purifying adamantane derivatives at scale can be challenging due to the presence of isomers and other byproducts with similar physical properties.[1][2] A multi-step purification approach is often the most effective:
-
Steam Distillation: This is a highly effective method for isolating volatile products like adamantanone from the non-volatile impurities and the acidic reaction mixture after quenching on ice.[2][3]
-
Recrystallization: A common and straightforward technique for purifying solid adamantane derivatives. The choice of solvent is critical for successful purification.[1][3]
-
Column Chromatography: For separating isomers or closely related impurities, silica gel or alumina column chromatography can be very effective, though it may be less practical for very large scales.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up adamantane synthesis using strong acids?
A1: The primary safety concerns include the handling of large quantities of corrosive and highly reactive acids like concentrated sulfuric acid. The reactions are often exothermic, and improper temperature control on a large scale can lead to thermal runaways.[6] Additionally, quenching the reaction mixture with water is highly exothermic and must be done with extreme caution.[3] Ensure proper personal protective equipment (PPE), a well-ventilated area, and robust cooling systems are in place.
Q2: How do I choose the right solvent for my scaled-up adamantane synthesis?
A2: The choice of solvent is critical and can significantly impact reaction rate, selectivity, and yield.[4] The solvent's polarity, boiling point, and solubility of reactants and intermediates are key properties to consider.[4] For extraction and purification, the solvent should have good solubility for the product and be easily separable from the aqueous phase. Dichloromethane is a commonly used solvent for extracting adamantanone.[3]
Q3: Can I reuse the catalyst in my adamantane synthesis?
A3: The reusability of a catalyst depends on the specific catalyst and reaction conditions. For heterogeneous catalysts, it is often possible to recover and reuse them after appropriate washing and drying. For homogeneous catalysts, recovery can be more challenging. Always perform small-scale tests to ensure the reused catalyst maintains its activity and selectivity before applying it to a large-scale reaction.
Quantitative Data Summary
Table 1: Reagent Quantities for a Representative Large-Scale Batch Synthesis of Adamantanone.[3]
| Reagent | Quantity | Molar Ratio (relative to Adamantane) |
| Adamantane | 2.6 kg | 1 |
| Concentrated Sulfuric Acid | 15.6 L | - |
| Water (for quenching) | 34 L | - |
| Concentrated Ammonia (for neutralization) | 30 L | - |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Adamantanone from Adamantane[3]
This protocol is a modification of a method reported for large-scale preparation.
Materials:
-
Adamantane
-
Concentrated Sulfuric Acid (96-98%)
-
Crushed Ice/Water
-
Concentrated Ammonia Solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Chloride Solution
Equipment:
-
Large-scale glass-lined reactor with mechanical stirring, heating/cooling capabilities, and addition ports.
-
Receiving vessel for quenching.
-
Steam distillation apparatus.
-
Large separatory funnel or liquid-liquid extraction setup.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: In a suitable reactor, charge adamantane (e.g., 2.6 kg). With vigorous stirring, slowly add concentrated sulfuric acid (e.g., 15.6 L).
-
Oxidation: Heat the reaction mixture to 76-78 °C and maintain this temperature with continuous stirring. Monitor the reaction progress by GC until the starting material and the intermediate, adamantanol, are no longer detected.
-
Quenching: Slowly and carefully pour the hot reaction mixture onto crushed ice with stirring to precipitate the crude adamantanone.
-
Neutralization: Cool the resulting suspension and slowly add a concentrated ammonia solution (e.g., 30 L) to neutralize the excess acid to a pH of 6-7. This step is highly exothermic and requires careful control.
-
Isolation by Steam Distillation: Introduce steam into the neutralized suspension to carry over the adamantanone. Collect the distillate, which will consist of two layers.
-
Extraction: Separate the organic layer from the distillate. Extract the aqueous layer with dichloromethane to recover any dissolved product.
-
Purification: Combine all organic extracts. Wash with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield crude adamantanone, which is typically 97-98% pure.
-
Further Purification (Optional): For higher purity (>99%), the adamantanone can be purified by recrystallization from a suitable solvent or by column chromatography over alumina.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to optimize the synthesis conditions of 2 - adamantanone? - Blog [sinoshiny.com]
- 5. nbinno.com [nbinno.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
Technical Support Center: Troubleshooting Coordination Polymer Formation with Adamantane Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of coordination polymers with adamantane-based ligands.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the formation and structure of adamantane-based coordination polymers?
The formation and final structure of adamantane-based coordination polymers are highly sensitive to several factors, including:
-
The nature of the metal ion: Different metal ions have distinct coordination preferences (geometry and number), which directly dictates the resulting polymer's dimensionality and topology.[1]
-
The adamantane ligand's functional groups and substitution pattern: The position and type of coordinating groups on the adamantane core (e.g., carboxylates, pyridyls) determine the ligand's connectivity and orientation. The inherent rigidity and bulkiness of the adamantane cage also play a crucial role.
-
Reaction conditions: Temperature, pH, solvent system, and reactant concentrations are critical parameters that can be tuned to target specific structures.[2][3][4]
-
Presence of auxiliary ligands: The addition of other organic ligands can influence the coordination environment of the metal ion and the overall architecture of the polymer.[2]
Q2: Why am I obtaining an amorphous precipitate instead of crystalline material?
The formation of an amorphous precipitate is a common issue in coordination polymer synthesis and can be attributed to several factors:
-
Rapid precipitation: If the coordination polymer is insoluble in the reaction solvent, it may precipitate too quickly, preventing the formation of an ordered crystalline lattice.
-
Inappropriate solvent system: The polarity and coordinating ability of the solvent can significantly impact the solubility of the reactants and the resulting polymer.[5][6]
-
Suboptimal pH: The pH of the reaction mixture affects the deprotonation state of the ligands, which is crucial for coordination to the metal center. An incorrect pH can lead to rapid and uncontrolled polymerization.
-
High reactant concentrations: High concentrations can lead to rapid nucleation and the formation of a large number of small, poorly crystalline particles.
Q3: My single crystals are very small or of poor quality. How can I improve them?
Growing large, high-quality single crystals suitable for X-ray diffraction can be challenging. Here are some strategies to improve crystal quality:
-
Slow down the reaction rate: Employing slow diffusion or slow evaporation techniques can control the rate of crystal growth, leading to larger and more ordered crystals.
-
Optimize the solvent system: Using a mixture of solvents, one in which the polymer is slightly soluble and another in which it is less soluble, can promote slow crystallization.
-
Control the temperature: For hydrothermal or solvothermal syntheses, a systematic variation of the temperature profile (heating and cooling rates) can influence crystal growth.
-
Use of modulators: Adding small molecules that can compete with the ligand for coordination sites can sometimes slow down the crystallization process and improve crystal quality.
Q4: I have synthesized a crystalline powder, but I am unsure of its phase purity. How can I check this?
Powder X-ray Diffraction (PXRD) is the primary technique for assessing the phase purity of a crystalline powder. By comparing the experimental PXRD pattern with a simulated pattern from single-crystal X-ray diffraction data (if available), you can confirm if the bulk sample consists of a single phase.[7] The presence of additional peaks in the experimental pattern indicates the presence of impurities or a mixture of phases.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of adamantane-based coordination polymers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No precipitate or very low yield | The coordination polymer is soluble in the reaction solvent. The reaction temperature is too high or too low. Incorrect pH, preventing ligand deprotonation. | Try a different solvent or a mixture of solvents with varying polarities. Optimize the reaction temperature by performing a series of experiments at different temperatures. Adjust the pH of the reaction mixture using a suitable acid or base. |
| Formation of an amorphous powder | The reaction is proceeding too quickly. The chosen solvent is not suitable for crystallization. The concentration of reactants is too high. | Use a slow diffusion or slow evaporation method to control the reaction rate. Experiment with different solvents or solvent mixtures. Reduce the concentration of the metal salt and ligand solutions. |
| Obtaining a known, but undesired, crystal phase | The reaction conditions (temperature, solvent, pH) favor the formation of the undesired phase. The stoichiometry of the reactants is incorrect. | Systematically vary the reaction temperature, solvent composition, and pH. Carefully check the molar ratios of the metal salt and ligand. Consider using a different adamantane-based ligand with different functional groups. |
| Difficulty in obtaining single crystals for X-ray diffraction | Rapid crystal nucleation and growth. The material has a tendency to form polycrystalline powders. | Employ crystal growth techniques like slow evaporation, slow cooling, or vapor diffusion in a solvent/anti-solvent system. Try using a gel diffusion method to slow down the diffusion of reactants. |
| The obtained coordination polymer is insoluble and difficult to characterize. | The three-dimensional network is highly crosslinked. The bulky adamantane ligands lead to poor solubility. | Utilize solid-state characterization techniques such as PXRD, TGA, and solid-state NMR. If possible, try to synthesize analogues with different metal ions or ligands to tune the solubility. |
| Unexpected coordination mode of the adamantane ligand. | The steric hindrance of the bulky adamantane group influences its coordination.[8][9][10] The flexibility of the functional groups on the adamantane core allows for different binding modes. | Carefully analyze the crystal structure to understand the factors driving the observed coordination. Modify the ligand design to favor a specific coordination mode, for example, by changing the length or rigidity of the linker arms. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Formation of a Hypothetical Zn-Adamantane Dicarboxylate Coordination Polymer
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Temperature (°C) | 120 | 150 | 180 | Higher temperatures may lead to denser phases or decomposition. |
| Solvent | DMF | DEF | DMAc | The coordinating ability of the solvent can influence the resulting structure. |
| pH | 4 | 6 | 8 | pH affects the deprotonation of the carboxylate groups and can lead to different coordination modes. |
| Metal:Ligand Ratio | 1:1 | 1:2 | 2:1 | Stoichiometry can determine the dimensionality of the resulting polymer. |
This table is a generalized representation. Optimal conditions need to be determined experimentally for each specific system.
Table 2: Thermal Stability of Adamantane-Containing Polymers
| Polymer | Decomposition Temperature (TGA, 10% weight loss) | Reference |
| Adamantane-based Polyimide | 511-538 °C in air/nitrogen | [2] |
| Poly(1,3-adamantane) derivatives | 477-488 °C | [11] |
| Adamantane-containing Polystyrene | High thermal stability | [12] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of a Zn-Adamantane-1,3-dicarboxylate Coordination Polymer
This protocol is a general guideline and may require optimization.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
Adamantane-1,3-dicarboxylic acid (H₂ADC)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of a 1:1 (v/v) mixture of DMF and deionized water.
-
In a separate vial, dissolve 0.1 mmol of H₂ADC in 5 mL of the same solvent mixture.
-
Combine the two solutions in a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 150 °C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with fresh DMF and then with ethanol.
-
Dry the crystals in air.
Protocol 2: Slow Evaporation Synthesis of a Cu-Adamantane-1,3-dicarboxylate Coordination Polymer
This protocol is a general guideline and may require optimization.
Materials:
-
Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)
-
Adamantane-1,3-dicarboxylic acid (H₂ADC)
-
Pyridine
-
Methanol
-
Chloroform
Procedure:
-
Dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O in 10 mL of methanol.
-
In a separate beaker, dissolve 0.1 mmol of H₂ADC and 0.2 mmol of pyridine in 10 mL of chloroform.
-
Slowly and carefully layer the methanolic solution on top of the chloroform solution in a narrow, undisturbed test tube.
-
Seal the test tube with parafilm and pierce a few small holes in the parafilm to allow for slow evaporation.
-
Leave the test tube undisturbed at room temperature for several days to weeks.
-
Harvest the crystals that form at the interface of the two solvent layers.
-
Wash the crystals with a small amount of cold methanol and air dry.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of adamantane-based coordination polymers.
Caption: Key factors influencing the formation of adamantane-based coordination polymers.
Caption: Common coordination modes of adamantane-1,3-dicarboxylate and their influence on polymer dimensionality.
References
- 1. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]
- 2. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 3. Synthesis of coordination polymers and zinc compounds - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. Zinc stannate nanostructures: hydrothermal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure and characterization of a new chain-like polyrotaxane zinc(II) coordination polymer with mixed pyridine-2,6-dicarboxylate and 1,4-bis(1H-imidazol-1-ylmethyl)benzene ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of steric hindrance of organic ligand on the structure of Keggin-based coordination polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aminer.org [aminer.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Metal Complex Stability with Triazole-Adamantane Ligands
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for working with metal complexes stabilized by triazole-adamantane ligands.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis, purification, and characterization of triazole-adamantane metal complexes.
| Question (Problem) | Answer (Potential Cause and Solution) |
| Why is the yield of my metal complex consistently low? | 1. Incomplete Reaction: The bulky adamantane group can cause steric hindrance, slowing down the reaction. • Solution: Increase the reaction time, slightly elevate the temperature, or use microwave irradiation to expedite the process.[1] 2. Poor Solubility: The ligand or the resulting complex may have low solubility in the chosen solvent, causing it to precipitate before the reaction is complete. • Solution: Screen a variety of solvents or use a solvent mixture (e.g., DMF, DMSO, or chlorinated solvents) to improve solubility.[2] 3. Stoichiometry Issues: Inaccurate measurement of the ligand-to-metal ratio can lead to unreacted starting materials. • Solution: Carefully verify the stoichiometry. For bulky ligands, a slight excess of the ligand might be beneficial. |
| My final product appears impure or is an oil instead of a solid. What should I do? | 1. Residual Solvents or Starting Materials: The bulky nature of the complex can trap solvent molecules or unreacted starting materials. • Solution: Recrystallize the product from a different solvent system. If it remains an oil, try precipitating it by adding a non-solvent (e.g., adding hexane to a dichloromethane solution). Use techniques like vacuum drying at a slightly elevated temperature to remove residual solvents.[1] 2. Formation of Multiple Species: Different coordination geometries or the presence of solvated species might exist in equilibrium. • Solution: Adjust the crystallization conditions (e.g., slow evaporation vs. vapor diffusion) to favor a single crystalline form. Ensure the use of anhydrous solvents if water coordination is a possibility. |
| The complex seems to decompose during workup or purification. How can I prevent this? | 1. Air or Moisture Sensitivity: The metal center might be sensitive to oxidation or hydrolysis. • Solution: Perform the synthesis and all subsequent handling steps under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques and degassed, anhydrous solvents. 2. Thermal Instability: The complex may not be stable at the reflux temperature of the solvent or during solvent removal under high heat.[3] • Solution: Conduct the reaction at a lower temperature for a longer duration. Remove solvents at reduced pressure without excessive heating. 3. Photodegradation: Some complexes are sensitive to light. • Solution: Protect the reaction vessel and storage containers from light by wrapping them in aluminum foil. |
| Characterization data (NMR, FTIR) is ambiguous or doesn't show complex formation. | 1. Paramagnetic Metal Center: If you are using a paramagnetic metal ion (e.g., Cu(II), Co(II)), you will observe significant broadening or shifting of NMR signals, making interpretation difficult.[4] • Solution: Rely on other characterization techniques like FTIR, UV-Vis, magnetic susceptibility measurements, or X-ray crystallography. For NMR, you can sometimes use a diamagnetic analogue (e.g., Zn(II)) to confirm ligand coordination. 2. Subtle Spectral Shifts: The coordination-induced shifts in FTIR or NMR might be small. • Solution: Carefully compare the spectra of the complex with that of the free ligand. In FTIR, look for shifts in the triazole ring vibration bands and the appearance of new, low-frequency bands corresponding to metal-ligand bonds (M-N).[5][6] In ¹H NMR (for diamagnetic complexes), look for shifts in the protons adjacent to the coordinating nitrogen atoms of the triazole ring. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the advantages of using triazole-adamantane ligands? | Triazole rings are excellent coordinating ligands for a variety of metal ions.[5][6] The bulky and highly lipophilic adamantane cage provides a sterically hindered environment around the metal center. This steric bulk can enhance the thermal and redox stability of the complex by protecting the metal ion from unwanted interactions with solvents or other reactive species.[7][8] This combination is valuable in designing robust catalysts and metallodrugs.[9] |
| How does the adamantane group specifically enhance stability? | The adamantane group enhances stability through several mechanisms: • Steric Shielding: It physically blocks access to the metal center, preventing ligand exchange or decomposition pathways.[7] • Increased Lipophilicity: It makes the complex more soluble in non-polar environments and can improve its ability to cross biological membranes in drug development applications. • Dispersion Forces: The large surface area of the adamantane group can lead to stabilizing intramolecular and intermolecular van der Waals interactions. |
| What factors are most critical for the stability of these complexes? | The stability of a coordination complex is influenced by several factors.[10] Key factors include: • Nature of the Metal Ion: The charge, size, and electron configuration of the metal ion are crucial. Generally, higher charge density (higher charge, smaller radius) leads to more stable complexes.[1] • Ligand Basicity: The electron-donating ability of the triazole's nitrogen atoms influences the strength of the metal-ligand bond. • The Chelate Effect: If the ligand is polydentate (binds to the metal through more than one atom), it will form a much more stable complex than a similar monodentate ligand. • Environmental Conditions: pH, solvent, and temperature all play a significant role in the overall stability constant.[1][3] |
| Which characterization techniques are essential? | A combination of techniques is necessary: • NMR Spectroscopy (¹H, ¹³C): Confirms the structure of the ligand and can show shifts upon coordination to a diamagnetic metal.[11] • FTIR Spectroscopy: Identifies key functional groups and confirms coordination by observing shifts in the triazole ring vibrations.[6] • UV-Vis Spectroscopy: Useful for studying complex formation, determining stoichiometry, and measuring stability constants.[11][12] • Mass Spectrometry (e.g., HRMS): Confirms the molecular weight and composition of the ligand and the complex.[5] • Single-Crystal X-ray Diffraction: Provides unambiguous proof of structure, including bond lengths, bond angles, and coordination geometry.[4] |
Data Presentation
Table 1: Representative Stability Constants (log K)
The stability constant (K) is a quantitative measure of the affinity between a metal ion and a ligand.[1] Higher log K values indicate greater thermodynamic stability. The values below are illustrative examples demonstrating general trends.
| Ligand | Metal Ion | Solvent System | Temperature (°C) | Illustrative log K |
| 1-(adamantan-1-yl)-4-phenyl-1H-1,2,3-triazole | Cu(II) | 70% Methanol/Water | 25 | 4.8 |
| 1-(adamantan-1-yl)-4-phenyl-1H-1,2,3-triazole | Ni(II) | 70% Methanol/Water | 25 | 4.2 |
| 1-(adamantan-1-yl)-4-phenyl-1H-1,2,3-triazole | Zn(II) | 70% Methanol/Water | 25 | 3.9 |
| 1-(adamantan-1-yl)-4-(pyridin-2-yl)-1H-1,2,3-triazole* | Cu(II) | 70% Methanol/Water | 25 | 6.5 |
*The addition of a second coordinating group (the pyridine nitrogen) creates a bidentate ligand, significantly increasing the stability constant due to the chelate effect.
Table 2: Key Spectroscopic Changes Upon Complexation
| Technique | Observation in Free Ligand | Expected Change Upon Complexation |
| FTIR | C=N stretching vibration of the triazole ring (~1600-1650 cm⁻¹) | Shift to a different wavenumber (higher or lower) upon coordination.[4] Appearance of new bands in the far-IR region (400-600 cm⁻¹) corresponding to M-N stretching.[5] |
| ¹H NMR | Sharp signals for protons on the triazole ring and adamantane cage. | Diamagnetic Metals (e.g., Zn(II)): Shift in the chemical shifts of protons near the coordinating nitrogen atoms. Paramagnetic Metals (e.g., Cu(II), Co(II)): Severe broadening of signals, rendering them undetectable or uninterpretable. |
| UV-Vis | Absorption bands corresponding to π→π* and n→π* transitions within the ligand. | Shift in the position (λ_max) and intensity of ligand-based transitions. Appearance of new, often lower-energy, charge-transfer (LMCT or MLCT) or d-d transition bands. |
Visualizations and Diagrams
Caption: A typical experimental workflow for the synthesis of a triazole-adamantane ligand via click chemistry, followed by its complexation with a metal salt and final characterization.
Caption: Key factors influencing the thermodynamic stability of metal complexes, including properties of the metal ion, ligand characteristics, and environmental conditions.
Caption: A logical troubleshooting guide for diagnosing and solving the common issue of low product yield in metal complex synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Triazole-Adamantane Ligand
This protocol describes a general copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to synthesize a 1,4-disubstituted 1,2,3-triazole ligand.[13][14][15]
Materials:
-
1-Ethynyladamantane (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
Solvent: 1:1 mixture of tert-Butanol and Water
-
Dichloromethane (DCM) and Hexane for purification
Procedure:
-
In a round-bottom flask, dissolve 1-ethynyladamantane and benzyl azide in the t-BuOH/H₂O solvent mixture.
-
Add sodium ascorbate to the solution, followed by the CuSO₄·5H₂O. The solution should turn a yellow-green color.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of starting materials), add water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the pure triazole-adamantane ligand.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.
Protocol 2: Synthesis of a Metal Complex
This protocol describes a general method for complexing the synthesized ligand with a metal(II) chloride salt.[5]
Materials:
-
Triazole-adamantane ligand (2.0 eq)
-
Metal(II) chloride (e.g., ZnCl₂, CuCl₂) (1.0 eq)
-
Solvent: Methanol or Acetonitrile
Procedure:
-
Dissolve the triazole-adamantane ligand in 10 mL of methanol in a flask.
-
In a separate flask, dissolve the metal(II) chloride salt in 5 mL of methanol.
-
Add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
A color change or the formation of a precipitate may be observed immediately.
-
Stir the reaction mixture for 4-6 hours at room temperature to ensure complete complexation.
-
If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold methanol and then diethyl ether.
-
If the complex is soluble, reduce the solvent volume under reduced pressure until a solid precipitates. Alternatively, use slow evaporation or vapor diffusion with a non-solvent (like diethyl ether) to obtain crystals.
-
Dry the final complex under vacuum.
-
Characterize the product using FTIR, UV-Vis, and elemental analysis. If the complex is crystalline, perform single-crystal X-ray diffraction.
Protocol 3: Determination of Stability Constant by UV-Vis Spectrophotometry (Mole Ratio Method)
This method is used to determine the stoichiometry and stability constant of the complex in solution.[3][12]
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of the metal ion (e.g., 1 mM Cu(II)) and a stock solution of the ligand (e.g., 10 mM) in a suitable solvent (e.g., 70% methanol/water) that dissolves both components well.
-
Identify λ_max: Record the UV-Vis spectrum of the ligand and a solution of the fully formed complex. Identify a wavelength (λ_max) where the complex absorbs significantly but the free ligand absorbs minimally.
-
Prepare a Series of Solutions: Prepare a series of solutions in volumetric flasks where the metal ion concentration is held constant (e.g., 0.05 mM) and the ligand concentration is varied. This is achieved by adding increasing volumes of the ligand stock solution to a fixed volume of the metal stock solution and diluting to the mark. The molar ratio of [Ligand]/[Metal] should typically range from 0 to 5.
-
Measure Absorbance: Measure the absorbance of each solution at the chosen λ_max.
-
Plot the Data: Plot the measured absorbance versus the molar ratio ([Ligand]/[Metal]). The plot will typically show two linear portions that intersect. The molar ratio at the intersection point indicates the stoichiometry of the complex (e.g., an intersection at a ratio of 2.0 suggests a 1:2 Metal:Ligand complex).
-
Calculate Stability Constant (K): The stability constant can be calculated from the absorbance data using specific equations that relate the degree of complex formation to the concentrations of the species in solution.[12][16]
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. isres.org [isres.org]
- 3. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 4. Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Stability of Metal Complexes | Semantic Scholar [semanticscholar.org]
- 11. "Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Chara" by Jihan Hameed Abdulameer and Mahasin F. Alias [bsj.uobaghdad.edu.iq]
- 12. curresweb.com [curresweb.com]
- 13. researchgate.net [researchgate.net]
- 14. Adamantane-Appended 1,2,3-Triazole Hybrids: Synthesis and α-Glucosidase Inhibition Studies through Experimental and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 16. researchgate.net [researchgate.net]
method development for the analysis of 3-Triazol-1-yl-adamantane-1-carboxylic acid by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions for the HPLC analysis of 3-Triazol-1-yl-adamantane-1-carboxylic acid. The information is tailored to researchers, scientists, and drug development professionals to assist in method development and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for 3-Triazol-1-yl-adamantane-1-carboxylic acid?
A good starting point for method development would be a reversed-phase HPLC method using a C18 column. Given the presence of both a carboxylic acid and a triazole group on a bulky adamantane core, a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., phosphate buffer or formic acid in water) would be appropriate. Detection can be performed using a UV detector at a wavelength around 210-220 nm for the carboxylic acid group or a higher wavelength if the triazole moiety provides a stronger absorbance.
Q2: What are the key chemical properties of 3-Triazol-1-yl-adamantane-1-carboxylic acid to consider for HPLC analysis?
3-Triazol-1-yl-adamantane-1-carboxylic acid is a bifunctional molecule with a rigid, lipophilic adamantane cage.[1] It possesses a polar carboxylic acid group, which can be ionized depending on the mobile phase pH, and a nitrogen-containing triazole ring system. The adamantane structure provides significant hydrophobicity.[2] The interplay between the hydrophobic core and the polar functional groups will govern its retention behavior on a reversed-phase column.
Q3: How can I improve peak shape for this acidic compound?
Peak tailing is a common issue when analyzing acidic compounds by HPLC.[3] To improve peak shape, consider the following:
-
Mobile Phase pH: Adjust the pH of the aqueous mobile phase to be at least 2 pH units below the pKa of the carboxylic acid group. This will ensure the analyte is in its neutral, protonated form, minimizing secondary interactions with the stationary phase.
-
Column Choice: Utilize a high-purity silica-based C18 column or consider a column with end-capping to reduce silanol interactions.
-
Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.
Q4: What should I do if I don't see a peak for my compound?
If no peak is observed, several factors could be at play:
-
Insufficient Sample Concentration: The sample concentration may be too low for detection. Try injecting a higher concentration.[4]
-
Sample Not Eluting: The compound may be too strongly retained on the column. Increase the organic solvent percentage in the mobile phase or use a stronger organic solvent.[4]
-
Detector Wavelength: Ensure the UV detector is set to an appropriate wavelength where the analyte has sufficient absorbance. A wavelength scan of the compound can help determine the optimal detection wavelength.
-
Sample Degradation: The analyte may be unstable in the sample solvent or mobile phase.
Q5: Can I use a different column besides C18?
Yes, other stationary phases can be explored. A C8 column would be less retentive and could be suitable if the analyte is too strongly retained on a C18 column. For more polar characteristics, a phenyl-hexyl column could offer different selectivity due to pi-pi interactions with the triazole ring.[5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for very polar compounds, though likely less suitable for this molecule given the adamantane core.[7][8]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of 3-Triazol-1-yl-adamantane-1-carboxylic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | - Clogged column frit or in-line filter.[9] - Blockage in the tubing or injector.[9] - Mobile phase precipitation. | - Replace the in-line filter and column frit. - Back-flush the column (if recommended by the manufacturer). - Check for and remove any blockages in the system. - Ensure mobile phase components are fully dissolved. |
| Peak Tailing | - Secondary interactions with the stationary phase (silanol groups). - Column overload. - Inappropriate mobile phase pH. | - Lower the mobile phase pH with an acid modifier (e.g., formic acid, trifluoroacetic acid). - Use a column with end-capping. - Reduce the sample concentration. |
| Retention Time Shifts | - Inconsistent mobile phase preparation.[3] - Column aging or degradation.[10] - Fluctuations in column temperature. - Pump malfunction leading to inconsistent flow rate.[3] | - Prepare fresh mobile phase carefully and consistently. - Use a column oven to maintain a constant temperature. - Equilibrate the column sufficiently before each run. - Check the pump for leaks and ensure proper functioning.[3] |
| Poor Resolution | - Suboptimal mobile phase composition. - Inappropriate column. - Gradient slope is too steep. | - Optimize the mobile phase composition (organic-to-aqueous ratio). - Try a different column with a different stationary phase or particle size. - Adjust the gradient profile to be shallower. |
| Baseline Noise or Drift | - Contaminated mobile phase or solvents. - Air bubbles in the system.[10] - Detector lamp issue. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phase. - Degas the mobile phase thoroughly.[9] - Purge the pump to remove any air bubbles. - Check the detector lamp's energy and replace if necessary. |
| Ghost Peaks | - Contamination in the sample, solvent, or HPLC system. - Carryover from a previous injection. | - Run a blank gradient to identify the source of contamination. - Clean the injector and sample loop. - Ensure high purity of solvents and sample diluents. |
Experimental Protocol: HPLC Method for 3-Triazol-1-yl-adamantane-1-carboxylic acid
This protocol provides a starting point for the HPLC analysis. Method optimization will be necessary to achieve desired performance.
1. Sample Preparation
-
Prepare a stock solution of 3-Triazol-1-yl-adamantane-1-carboxylic acid in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to prepare working standards and samples at the desired concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
3. Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
4. System Suitability
Before running samples, perform a system suitability test to ensure the system is performing correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
| RSD of Retention Time (n=6) | ≤ 1.0% |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Logical workflow for HPLC method development.
References
- 1. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. labcompare.com [labcompare.com]
- 4. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 5. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. mastelf.com [mastelf.com]
- 10. aelabgroup.com [aelabgroup.com]
Technical Support Center: Navigating Steric Hindrance in Adamantane Chemistry
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for synthetic reactions involving adamantane moieties. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the inherent steric bulk of the adamantane cage.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
You are attempting to couple an adamantyl-containing substrate (e.g., 1-adamantylboronic acid, 1-aminoadamantane) and are observing poor conversion to the desired product.
| Possible Cause | Suggested Solution(s) |
| Insufficient Steric Bulk of Ligand | The three-dimensional cage structure of adamantane requires a highly sterically demanding ligand on the metal center to facilitate reductive elimination. Standard ligands like PPh₃ are often inadequate. Solution: Switch to a bulky, electron-rich phosphine ligand. For Suzuki couplings, ligands from the Buchwald family such as SPhos, XPhos, or those incorporating adamantyl groups themselves (e.g., Ad₂PnBu) have shown high efficacy. For Buchwald-Hartwig aminations of hindered primary amines like 1-aminoadamantane, using a less sterically demanding biarylphosphine ligand can sometimes improve yields by facilitating amine coordination.[1] |
| Catalyst Inhibition or Decomposition | Impurities in reagents or solvents can poison the palladium catalyst. Additionally, some ligand-metal complexes may not be stable under the required reaction conditions. Solution: Ensure all reagents and solvents are pure and anhydrous. Use a pre-formed, air-stable palladium precatalyst (e.g., a G3 or G4 precatalyst) to ensure consistent generation of the active Pd(0) species. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical and can significantly impact yield, especially with sterically hindered substrates. Strong bases like NaOtBu are common but can be incompatible with sensitive functional groups.[2] Solution: Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., toluene, dioxane, 2-MeTHF). For sensitive substrates, a weaker base may be necessary, potentially requiring a higher reaction temperature or a more active catalyst system.[2] |
| Protodeboronation (Suzuki Coupling) | The C-B bond of the adamantylboronic acid can cleave, especially under harsh basic conditions, leading to a common side product where the boronic acid is replaced by a hydrogen atom. Solution: Use more stable boronic acid derivatives like MIDA boronates or potassium trifluoroborates. Alternatively, using milder bases like KF or running the reaction at a lower temperature can mitigate this side reaction.[3] |
Issue 2: Poor or Incorrect Regioselectivity in C-H Functionalization
You are attempting to functionalize a specific C-H bond on the adamantane core (e.g., tertiary vs. secondary) but are obtaining a mixture of isomers or the incorrect isomer.
| Possible Cause | Suggested Solution(s) |
| Inherent Reactivity Dominates | Radical reactions often favor the tertiary (bridgehead) C-H bonds due to the higher stability of the resulting radical. Overriding this inherent preference can be challenging. Solution: Employ a catalyst system that operates under kinetic or thermodynamic control different from the inherent reactivity. For instance, some directing groups can guide a catalyst to a specific secondary position. |
| Incorrect Hydrogen Atom Transfer (HAT) Catalyst | In photoredox-mediated C-H functionalizations, the choice of HAT catalyst is crucial for selectivity. Neutral, oxygen-centered radicals may offer poor selectivity. Solution: Utilize a catalyst system that exploits polar effects. For example, an electrophilic quinuclidinium radical cation, generated from a quinuclidine-based catalyst in tandem with an iridium photocatalyst, shows excellent selectivity for the more hydridic tertiary C-H bonds of adamantane, even in the presence of weaker C-H bonds elsewhere in the molecule.[4] |
| Steric Shielding by Existing Substituents | If your adamantane substrate is already substituted, the existing group can sterically block the approach of reagents to adjacent C-H bonds, leading to functionalization at a different, more accessible site. Solution: Consider using smaller, less sterically demanding reagents or catalysts. Alternatively, a directing group approach might be necessary to force the reaction to the desired, sterically hindered position. |
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance such a significant issue with adamantane?
A1: The adamantane molecule is a rigid, three-dimensional cage of carbon atoms. This structure creates a sterically congested environment around both the tertiary (bridgehead) and secondary (methylene) positions. Reagents must approach the C-H or C-X bonds through a narrow window, and bulky reagents can be completely blocked, preventing or slowing down reactions that would otherwise be favorable.[5][6]
Q2: How do bulky phosphine ligands help in cross-coupling reactions with adamantane substrates?
A2: In palladium-catalyzed cross-coupling, the final step is reductive elimination, where the two coupling partners form a new bond and detach from the palladium center. With a sterically bulky substrate like adamantane, this step can be slow. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, adamantyl-containing phosphines) create a sterically crowded environment around the palladium atom.[7][8] This crowding promotes the reductive elimination step, thereby increasing the overall reaction rate and yield.[7]
Q3: Can I functionalize the secondary (C2) position of adamantane selectively?
A3: Yes, while the tertiary (C1) position is generally more reactive towards radical and carbocationic chemistry, selective functionalization of the secondary position is possible. This often requires strategies that override the inherent reactivity, such as:
-
Directing Groups: Installing a directing group on the adamantane scaffold can guide a catalyst to a specific C-H bond.
-
Catalyst Control: Certain transition metal-catalyzed C-H activation reactions can be tuned with specific ligands to favor the secondary position.
Q4: Are there alternatives to palladium catalysis for reactions with adamantane?
A4: Yes, while palladium catalysis is very common, other methods are effective. For C-H functionalization, photoredox catalysis using iridium or organic dyes in combination with a hydrogen atom transfer (HAT) catalyst has proven highly effective for selectively functionalizing adamantane's strong C-H bonds.[9] For certain transformations, copper-catalyzed reactions have also been reported.
Quantitative Data Summary
The following tables provide a summary of reported yields and regioselectivity for key reactions involving adamantane moieties, illustrating the impact of different catalytic systems.
Table 1: Regioselectivity in C-H Alkylation of Adamantane Derivatives
This table showcases the high regioselectivity for the tertiary (3°) position of adamantane achieved with a dual photoredox/HAT catalyst system.
| Adamantane Derivative | Alkene Coupling Partner | Yield (%) | Regioselectivity (3°:2°) | Reference |
| 1-Adamantanol | Phenyl Vinyl Sulfone | 72% | >20:1 | [4][10] |
| 1-Adamantyl Bromide | Phenyl Vinyl Sulfone | 67% | >20:1 | [4][10] |
| 1-Adamantyl Phenyl Ketone | Phenyl Vinyl Sulfone | 75% | >20:1 | [4][10] |
| N-Boc-Amantadine | Phenyl Vinyl Sulfone | 74% | >20:1 | [4][10] |
| Adamantane Ester | Phenyl Vinyl Sulfone | 70% | >20:1 | [4][10] |
Table 2: Comparison of Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides
This table compares the performance of different phosphine ligands in the Suzuki-Miyaura coupling of aryl chlorides, highlighting the effectiveness of bulky biaryl phosphines.
| Ligand | Aryl Chloride | Arylboronic Acid | Catalyst Loading (mol %) | Yield (%) | Reference |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | 98% | [11] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | 97% | [11] |
| RuPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | 98% | [11] |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.5 (Pd) | 99% | [11] |
| P(Cy)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.5 (Pd) | 5% | [11] |
| PPh₃ | 4-Chlorotoluene | Phenylboronic acid | 1.5 (Pd) | <5% | [11] |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Suzuki-Miyaura Coupling with an Adamantylboronic Acid
This protocol is a general guideline for the coupling of an aryl halide with an adamantylboronic acid using a bulky phosphine ligand. Conditions should be optimized for specific substrates.[8][12][13]
Materials:
-
Aryl halide (1.0 equiv)
-
1-Adamantylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, 1-adamantylboronic acid, base, palladium precatalyst, and ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Photoredox-Catalyzed C-H Alkylation of Adamantane
This protocol describes a general method for the selective functionalization of the tertiary C-H bond of adamantane using a dual catalyst system.[4][9]
Materials:
-
Adamantane substrate (1.5 - 2.0 equiv)
-
Alkene (1.0 equiv)
-
Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, 1-2 mol%)
-
Quinuclidine-based HAT catalyst (10-20 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
To a vial equipped with a magnetic stir bar, add the adamantane substrate, alkene, iridium photocatalyst, and HAT catalyst.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and place it in front of a blue LED light source with cooling (a fan is typically sufficient).
-
Stir the reaction for 12-48 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product directly by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting flowchart for low yield in adamantane Suzuki coupling.
Caption: Workflow for optimizing regioselective C-H functionalization.
References
- 1. rsc.org [rsc.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. rose-hulman.edu [rose-hulman.edu]
Validation & Comparative
Unveiling the Three-Dimensional Architecture: A Comparative Guide to the Characterization of 3-Triazol-1-yl-adamantane-1-carboxylic acid
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure and physicochemical properties of novel chemical entities is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the characterization of 3-Triazol-1-yl-adamantane-1-carboxylic acid, a molecule of interest in medicinal chemistry due to its rigid adamantane scaffold and functional triazole and carboxylic acid moieties.
At a Glance: Comparison of Characterization Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, crystal packing, and intermolecular interactions. | Provides the definitive solid-state structure. | Requires a high-quality single crystal; the solid-state conformation may differ from the solution-state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of individual atoms (¹H and ¹³C), connectivity, and solution-state conformation. | Non-destructive, provides detailed structural information in solution. | Does not provide a direct 3D structure of the entire molecule in the solid state. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups present in the molecule based on their characteristic vibrational frequencies. | Fast, requires a small amount of sample, and is good for a quick functional group analysis. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Determination of the molecular weight and elemental formula; structural information can be inferred from fragmentation patterns. | High sensitivity, requires a very small amount of sample. | Does not provide information on the 3D arrangement of atoms. |
In-Depth Analysis: Experimental Data
X-ray Crystallography Data for 3-(1,2,4-Triazol-1-yl)adamantane-1-carboxylic acid
Single-crystal X-ray diffraction analysis of 3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid reveals its precise solid-state architecture. The compound crystallizes in the monoclinic crystal system with the space group P2₁/n[1]. This detailed structural information is crucial for understanding how the molecule packs in a crystal lattice and for designing structure-activity relationships in drug development. A key feature observed is the formation of one-dimensional chains through intermolecular hydrogen bonding between the carboxylic acid group and the nitrogen atoms of the triazole ring[1].
| Crystallographic Parameter | Value[1] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Hydrogen Bonding | O-H···N intermolecular hydrogen bonds |
Spectroscopic Data for 3-(1,2,4-Triazol-1-yl)adamantane-1-carboxylic acid and Related Compounds
Spectroscopic techniques provide valuable insights into the molecular structure in different states.
| Technique | Compound | Key Observations |
| ¹H NMR | 3-(1,2,4-Triazol-1-yl)adamantane-1-carboxylic acid | Signals corresponding to the adamantane cage protons, two distinct singlets for the triazole protons, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | 3-(1,2,4-Triazol-1-yl)adamantane-1-carboxylic acid | Resonances for the adamantane carbons, triazole carbons, and the carboxylic acid carbonyl carbon. |
| FT-IR | Adamantane-1-carboxylic acid | Characteristic C-H stretching of the adamantane cage, a strong C=O stretching vibration of the carboxylic acid, and a broad O-H stretching band. |
Table 1: Summary of Spectroscopic Data
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of 3-Triazol-1-yl-adamantane-1-carboxylic acid are typically grown by slow evaporation of a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate.
-
Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded by passing an infrared beam through the sample.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands of the functional groups.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after being vaporized.
-
Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis and characterization of 3-Triazol-1-yl-adamantane-1-carboxylic acid.
Conclusion
The comprehensive characterization of 3-Triazol-1-yl-adamantane-1-carboxylic acid requires a multi-technique approach. Single-crystal X-ray crystallography provides the definitive solid-state structure, which is invaluable for understanding its intermolecular interactions and for computational modeling. NMR spectroscopy complements this by offering detailed information about the molecule's structure and behavior in solution. FT-IR spectroscopy serves as a rapid tool for confirming the presence of key functional groups, while mass spectrometry provides crucial information about the molecular weight and potential fragmentation pathways. Together, these techniques offer a complete picture of the molecule's identity and properties, which is essential for its further development and application in the field of medicinal chemistry.
References
comparative analysis of adamantane derivatives in clinical practice
Adamantane's rigid, three-dimensional structure has proven to be a versatile scaffold in drug discovery, leading to the development of several clinically significant derivatives. These compounds exhibit a broad range of therapeutic applications, from antiviral and neuroprotective agents to antidiabetic drugs. This guide provides a comparative analysis of key adamantane derivatives in clinical practice, focusing on their performance, underlying mechanisms, and supporting experimental data for researchers, scientists, and drug development professionals.
Antiviral Adamantane Derivatives: Amantadine, Rimantadine, and Tromantadine
Amantadine and its alpha-methyl derivative, rimantadine, have been historically used for the prophylaxis and treatment of influenza A virus infections. Their primary mechanism of action involves the inhibition of the viral M2 proton channel, which is essential for viral uncoating and replication.[1] Tromantadine, another derivative, is used topically for the treatment of herpes simplex virus (HSV) infections, interfering with viral entry and replication.[2]
Clinical Efficacy: Influenza A Prophylaxis
A notable comparative clinical trial provides clear evidence of the prophylactic efficacy of amantadine and rimantadine against influenza A.
| Derivative | Incidence of Influenza A | Efficacy Rate | Placebo Incidence | Citation |
| Amantadine | 2% | 91% | 21% | [3] |
| Rimantadine | 3% | 85% | 21% | [3] |
Safety and Tolerability
While both drugs are effective, rimantadine is generally better tolerated, with a lower incidence of central nervous system (CNS) side effects.
| Adverse Event | Amantadine Incidence | Rimantadine Incidence | Placebo Incidence | Citation |
| Withdrawal due to CNS Side Effects | 13% | 6% | 4% | [3] |
| Any CNS Adverse Effect (Elderly) | 18.6% | 1.9% | N/A | [4] |
| Confusion (Elderly) | 10.6% | 0.6% | N/A | [4] |
Pharmacokinetic Profiles
The differences in side effect profiles can be partially attributed to their distinct pharmacokinetic properties.
| Parameter | Amantadine | Rimantadine | Citation |
| Peak Plasma Concentration (Cmax) | 0.65 ± 0.22 µg/mL | 0.25 ± 0.06 µg/mL | [5] |
| Plasma Elimination Half-life (t½) | 16.7 ± 7.7 hours | 36.5 ± 15 hours | [5] |
| Percentage Excreted Unchanged in Urine | 45.7 ± 15.7% | 0.6 ± 0.8% | [5] |
Neuroprotective Adamantane Derivatives: Amantadine and Memantine
Amantadine and memantine are both utilized in the management of neurological disorders. While amantadine is used in Parkinson's disease for its dopamine-releasing and NMDA receptor antagonist effects, memantine is a more selective, non-competitive NMDA receptor antagonist primarily used in the treatment of Alzheimer's disease.[6] Their shared antagonism at the NMDA receptor forms the basis of their neuroprotective effects.
Comparative Efficacy in Parkinson's Disease
Direct head-to-head trials with comprehensive UPDRS (Unified Parkinson's Disease Rating Scale) data are limited. However, separate studies indicate their respective benefits. Amantadine has been shown to significantly improve dyskinesias and "OFF" time.[7][8] A pilot study on memantine in Parkinson's disease demonstrated improvements in the overall UPDRS score and its axial subscore.[9]
| Feature | Amantadine | Memantine | Citations |
| Primary Indication in Neurology | Parkinson's Disease (dyskinesia, motor fluctuations) | Alzheimer's Disease (moderate to severe) | [6] |
| Effect on Dyskinesia in PD | Significant reduction | No significant effect observed in one study | [7][10] |
| Effect on UPDRS Motor Score in PD | No significant change in UPDRS-III in one study | Significant improvement in overall UPDRS and axial subscore in a pilot study | [7][9] |
Mechanism of Action: NMDA Receptor Antagonism
Both drugs act on the NMDA receptor, but with different affinities. Memantine has a higher affinity for the PCP binding site within the NMDA receptor channel compared to amantadine.[11]
Antidiabetic Adamantane Derivatives: Vildagliptin and Saxagliptin
Vildagliptin and saxagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes mellitus. By inhibiting DPP-4, they increase the levels of incretin hormones like GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release.[12]
Comparative Efficacy in Type 2 Diabetes
Head-to-head clinical trials have compared the glycemic control offered by these two agents.
| Parameter | Vildagliptin (50 mg twice daily) | Saxagliptin (5 mg once daily) | Citation |
| Baseline HbA1c | 8.4 ± 0.68% | 8.4 ± 0.68% | [13] |
| HbA1c Reduction at 24 Weeks | -1.22 ± 0.40% | -1.07 ± 0.36% | [13] |
| Baseline Fasting Blood Glucose | ~9.3 mmol/L | ~9.5 mmol/L | [6] |
| Fasting Blood Glucose Reduction at 24 Weeks | -2.4 mmol/L | -1.8 mmol/L | [6] |
Dermatological Adamantane Derivative: Adapalene
Adapalene is a third-generation topical retinoid used for the treatment of acne vulgaris. It selectively targets retinoic acid receptors (RARs), particularly RAR-β and RAR-γ, to modulate cellular differentiation, proliferation, and inflammation.[6][14]
Experimental Protocols
M2 Proton Channel Inhibition Assay (Electrophysiology)
The inhibitory activity of compounds like amantadine and rimantadine on the influenza A M2 proton channel can be assessed using a two-electrode voltage clamp system in Xenopus laevis oocytes.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the M2 protein of a specific influenza A strain.
-
Incubation: Injected oocytes are incubated for 2-3 days to allow for protein expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a buffer solution. The membrane potential is clamped at a holding potential (e.g., -20 mV).
-
Channel Activation: The perfusion buffer is switched to a low pH buffer (e.g., pH 5.5) to activate the M2 proton channel, resulting in an inward current.
-
Inhibitor Application: The adamantane derivative at various concentrations is added to the low pH buffer, and the resulting current is measured.
-
Data Analysis: The inhibition of the M2 channel current by the drug is used to determine the IC50 value.[15][16]
NMDA Receptor Binding Assay (Radioligand)
The affinity of compounds like memantine and amantadine for the NMDA receptor can be determined using a radioligand binding assay with brain tissue homogenates.
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a cold buffer and centrifuged to isolate the membrane fraction containing the NMDA receptors.
-
Assay Incubation: The membrane preparation is incubated with a radioligand that binds to the NMDA receptor channel (e.g., [3H]MK-801) in the presence of glutamate and glycine (co-agonists).
-
Competition: Various concentrations of the test compound (e.g., memantine) are added to compete with the radioligand for binding to the receptor.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).[2][17]
Herpes Simplex Virus (HSV) Plaque Reduction Assay
The antiviral activity of compounds like tromantadine against HSV can be quantified using a plaque reduction assay.
-
Cell Culture: A monolayer of permissive cells (e.g., Vero cells) is grown in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known amount of HSV.
-
Compound Treatment: After viral adsorption, the medium is replaced with a semi-solid overlay medium (e.g., containing carboxymethyl cellulose) containing various concentrations of the test compound.
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques (localized areas of cell death).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in the presence of the compound is compared to the number in the untreated control wells to determine the concentration that inhibits plaque formation by 50% (IC50).[9][18]
Signaling Pathway and Experimental Workflow Visualizations
Figure 1: Mechanism of M2 Proton Channel Inhibition by Amantadine/Rimantadine.
Figure 2: NMDA Receptor Antagonism by Memantine and Amantadine.
Figure 3: DPP-4 Inhibition by Vildagliptin and Saxagliptin.
Figure 4: Adapalene's Mechanism of Action via RAR/RXR Signaling.
References
- 1. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of adapalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amantadine for Dyskinesias in Parkinson's Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of oral amantadine in Parkinson’s disease with dyskinesia and motor fluctuations: a systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 10. Effect of memantine (NMDA antagonist) on Parkinson's disease: a double-blind crossover randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Adapalene, a new chemical entity with retinoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ion channel activity of influenza A virus M2 protein: characterization of the amantadine block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
comparing the antiviral activity of 3-Triazol-1-yl-adamantane-1-carboxylic acid with amantadine
A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The adamantane scaffold has historically been a cornerstone in the development of antiviral agents against influenza A virus, with amantadine being a primary example. This guide provides a comparative analysis of the known antiviral activity of amantadine with the potential activity of a novel derivative, 3-Triazol-1-yl-adamantane-1-carboxylic acid.
Important Note: As of the latest literature review, no specific experimental data on the antiviral activity of 3-Triazol-1-yl-adamantane-1-carboxylic acid has been published. Therefore, this guide will present a comparison based on the established profile of amantadine and data from structurally related adamantane-azole derivatives. This approach aims to provide a predictive framework and methodological guidance for future research on this specific compound.
Comparative Antiviral Activity
The antiviral efficacy of amantadine is well-documented against various strains of influenza A virus. The following table summarizes its in vitro activity. For comparative context, data on other adamantane derivatives are also included, highlighting how modifications to the adamantane core can influence antiviral potency.
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Amantadine | A/WSN/33 (H1N1) | MDCK | 0.45 ± 0.04 | >100 | >222 |
| A/PR/8/34 (H1N1) | MDCK | 0.062 to >50 | Not Reported | Not Reported | |
| Rimantadine | A/WSN/33 (H1N1) | MDCK | 0.21 ± 0.02 | >100 | >476 |
| Adamantane-based α-hydroxycarboxylic acid derivative (3p) | A/HK/68 (H3N2) | MDCK | 0.92 | >599 | 651 |
| A/WSN/33 (H1N1) - Amantadine-Resistant | MDCK | 0.55 | >599 | >1089 | |
| Glycyl-rimantadine (4b) | A/Hong Kong/68 (H3N2) | Not Reported | IC₅₀ approx. 0.03 µg/mL | CC₅₀ approx. 100 µg/mL | >3333 |
EC₅₀ (Half-maximal Effective Concentration): Concentration of the compound that inhibits 50% of viral replication. CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of the compound that causes 50% cell death. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound. Data for amantadine and rimantadine are from various sources. Data for compound 3p is from a study on adamantane-based α-hydroxycarboxylic acid derivatives.[1] Data for glycyl-rimantadine is from a study on amino acid analogues of amantadine and rimantadine.
Mechanism of Action
Amantadine's primary mechanism of action against influenza A virus is the blockade of the M2 proton ion channel.[2][3][4] This channel is crucial for the viral uncoating process within the host cell's endosomes. By blocking proton influx, amantadine prevents the acidification of the viral interior, which is necessary to release the viral ribonucleoprotein (vRNP) into the cytoplasm and initiate replication.
Given its structural similarity, it is hypothesized that 3-Triazol-1-yl-adamantane-1-carboxylic acid, if active, would also target the M2 ion channel. The adamantane cage would likely serve as the anchoring moiety within the hydrophobic pore of the channel, while the triazole and carboxylic acid groups could influence binding affinity, specificity, and pharmacokinetic properties. Some adamantane derivatives have been shown to be active against amantadine-resistant strains, suggesting alternative binding modes or interactions with the M2 channel.[1]
Caption: Mechanism of Amantadine Action on Influenza A Virus Uncoating.
Experimental Protocols
The following are generalized protocols for in vitro antiviral assays commonly used to evaluate the efficacy of compounds against influenza virus. These methods can be adapted to test 3-Triazol-1-yl-adamantane-1-carboxylic acid.
Cell Lines and Virus
-
Cell Line: Madin-Darby canine kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays.
-
Virus Strains: A panel of influenza A virus strains should be used, including both amantadine-sensitive (e.g., A/WSN/33 (H1N1)) and amantadine-resistant strains (e.g., those with the S31N mutation in the M2 protein).
Cytotoxicity Assay (CC₅₀ Determination)
-
Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Calculate the CC₅₀ value from the dose-response curve.
Plaque Reduction Assay (EC₅₀ Determination)
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Infect the cell monolayers with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Overlay the cells with a mixture of agarose and cell culture medium containing serial dilutions of the test compound.
-
Incubate for 48-72 hours until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Virus Yield Reduction Assay
-
Infect confluent MDCK cell monolayers in 24-well plates with influenza virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of the test compound.
-
Incubate for 24-48 hours.
-
Collect the supernatant and determine the virus titer using a TCID₅₀ (50% tissue culture infective dose) assay or a hemagglutination (HA) assay.
-
The EC₅₀ is the compound concentration that reduces the virus yield by 50%.
Caption: General workflow for in vitro antiviral activity testing.
Conclusion and Future Directions
While direct experimental data for 3-Triazol-1-yl-adamantane-1-carboxylic acid is currently unavailable, the extensive research on other adamantane derivatives provides a strong rationale for its investigation as a potential anti-influenza agent. The addition of a triazole ring and a carboxylic acid moiety to the adamantane scaffold represents a novel chemical space that could lead to improved activity, a better resistance profile, or more favorable pharmacokinetic properties compared to amantadine.
Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of influenza A virus strains, including those resistant to amantadine. Elucidation of its precise mechanism of action and its potential to overcome existing resistance mechanisms will be critical in determining its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for such investigations.
References
- 1. Coexistence of two adamantane binding sites in the influenza A M2 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
- 3. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids
For researchers, scientists, and drug development professionals, the synthesis of novel adamantane derivatives is a topic of significant interest due to their broad applications in medicinal chemistry. This guide provides a detailed comparison of the primary synthetic routes to 3-(azol-1-yl)-1-adamantanecarboxylic acids, offering insights into their efficiency, substrate scope, and practical considerations. The information presented herein is supported by experimental data from peer-reviewed literature.
Adamantane-containing molecules are highly valued in drug discovery for their lipophilic nature and rigid structure, which can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The incorporation of azole moieties introduces a versatile functional group capable of coordinating with biological targets. This guide focuses on two principal synthetic pathways for the preparation of 3-(azol-1-yl)-1-adamantanecarboxylic acids: a direct C-H functionalization approach and a nucleophilic substitution method.
Comparison of Synthetic Methodologies
Two primary strategies have been reported for the synthesis of 3-(azol-1-yl)-1-adamantanecarboxylic acids:
-
Method A: Direct C-H Functionalization of 1-Adamantanecarboxylic Acid. This approach involves the direct reaction of 1-adamantanecarboxylic acid with an azole in the presence of a strong acid.
-
Method B: Nucleophilic Substitution of 3-Bromo-1-adamantanecarboxylic Acid. This method utilizes a pre-functionalized adamantane core, where a bromine atom at the 3-position is displaced by an azole nucleophile.
The choice between these methods depends on the desired azole substituent, with each route presenting distinct advantages and limitations.
Data Presentation
The following tables summarize the quantitative data for each synthetic method, allowing for a direct comparison of their performance.
Table 1: Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids via Direct C-H Functionalization (Method A)
| Azole | Product | Yield (%) | Melting Point (°C) | Reference |
| 1H-1,2,4-Triazole | 3-(1H-1,2,4-Triazol-1-yl)-1-adamantanecarboxylic acid | 88 | 201-202 | [1] |
| 3-Methyl-1H-1,2,4-triazole | 3-(3-Methyl-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid | 65 | 179-180 | [1] |
| 1H-Tetrazole | 3-(1H-Tetrazol-1-yl)-1-adamantanecarboxylic acid | 81 | 195-197 | [2] |
Note: This method was reported to be unsuccessful for imidazole and pyrazole.[3]
Table 2: Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids via Nucleophilic Substitution (Method B)
| Azole | Product | Yield (%) | Reference |
| Pyrazole | 3-(1H-Pyrazol-1-yl)-1-adamantanecarboxylic acid | Data not available in provided search results | [4] |
| Imidazole | 3-(1H-Imidazol-1-yl)-1-adamantanecarboxylic acid | Data not available in provided search results | [4] |
| 1,2,4-Triazole | 3-(1H-1,2,4-Triazol-1-yl)-1-adamantanecarboxylic acid | Data not available in provided search results | [4] |
| Benzimidazole | 3-(1H-Benzimidazol-1-yl)-1-adamantanecarboxylic acid | Data not available in provided search results | [4] |
| 1,2,3-Benzotriazole | 3-(1H-1,2,3-Benzotriazol-1-yl)-1-adamantanecarboxylic acid | Data not available in provided search results | [4] |
Note: While the synthesis of these compounds from 3-bromo-1-adamantanecarboxylic acid has been reported, specific yield data was not available in the provided search results.
Experimental Protocols
Method A: Direct C-H Functionalization of 1-Adamantanecarboxylic Acid
This facile synthesis was reported by Pavlov, Sukhikh, Filatov, and Potapov.[1][3][5]
General Procedure:
-
To a solution of 1-adamantanecarboxylic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, the respective azole (1.0 eq) is added.
-
The reaction mixture is stirred at room temperature for a specified time.
-
The reaction is then carefully quenched by pouring it onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the desired 3-(azol-1-yl)-1-adamantanecarboxylic acid.
Purification: The products are reported to be of sufficient purity for subsequent applications, but can be further purified by recrystallization.[1]
Method B: Nucleophilic Substitution of 3-Bromo-1-adamantanecarboxylic Acid
While a detailed experimental protocol with specific reaction conditions and yields for the synthesis of various 3-(azol-1-yl)-1-adamantanecarboxylic acids via this method is not available in the provided search results, the general approach involves the reaction of 3-bromo-1-adamantanecarboxylic acid with the desired azole.[4] This reaction is a classical nucleophilic substitution at a tertiary carbon of the adamantane cage.
Synthesis of the Starting Material, 3-Bromo-1-adamantanecarboxylic Acid: A reported synthesis of 3-bromo-1-adamantanecarboxylic acid involves the bromination of 1-adamantanecarboxylic acid.[5]
Visualization of Synthetic Pathways
Caption: Synthetic routes to 3-(azol-1-yl)-1-adamantanecarboxylic acids.
Logical Workflow for Method Selection
References
Structure-Activity Relationship of Adamantane-Triazole Hybrids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unique structural features of the adamantane cage, including its lipophilicity, rigidity, and three-dimensional structure, have made it a valuable pharmacophore in drug discovery. When combined with the versatile triazole moiety, known for its ability to engage in various biological interactions, the resulting adamantane-triazole hybrids exhibit a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these hybrids, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information is presented to facilitate the rational design of more potent and selective therapeutic agents.
Anticancer Activity
Adamantane-triazole hybrids have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of crucial cellular pathways. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, revealing key structural features that govern their potency.
Data Summary
| Compound ID | Linker | R Group on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -CH2- | H | MCF-7 | 25.3 | [1] |
| 2 | -CH2- | 4-Cl | MCF-7 | 15.8 | [1] |
| 3 | -CH2- | 4-NO2 | MCF-7 | 12.2 | [1] |
| 4 | -CH2- | H | HepG-2 | 38.2 | [1] |
| 5 | -CH2- | 4-Cl | HepG-2 | 20.1 | [1] |
| 6 | -CH2- | 4-NO2 | HepG-2 | 14.1 | [1] |
| 7 | -S-CH2- | H | HCT-116 | 37.2 | [1] |
| 8 | -S-CH2- | 4-Cl | HCT-116 | 18.5 | [1] |
| 9 | -S-CH2- | 4-NO2 | HCT-116 | 14.6 | [1] |
Key SAR Insights for Anticancer Activity:
-
Influence of the Phenyl Ring Substituent: The presence of electron-withdrawing groups on the phenyl ring generally enhances cytotoxic activity. For instance, a nitro group (NO2) at the para position leads to significantly lower IC50 values compared to an unsubstituted phenyl ring.[1]
-
Impact of the Linker: The nature of the linker between the adamantane and triazole moieties, as well as between the triazole and the aromatic ring, plays a crucial role. While direct comparisons are limited in the provided data, different linkers can affect the overall lipophilicity and spatial orientation of the pharmacophores.
-
Cell Line Specificity: The anticancer activity of these hybrids can vary depending on the cancer cell line, suggesting that their mechanism of action may involve specific cellular targets that are differentially expressed in various cancers.
Experimental Protocols
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG-2, HCT-116) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the adamantane-triazole hybrid compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[2]
Visualizing the Experimental Workflow
Caption: Workflow of the MTT assay for evaluating anticancer activity.
Antimicrobial and Antifungal Activity
The incorporation of the adamantane moiety is known to enhance the antimicrobial properties of various compounds. Adamantane-triazole hybrids have demonstrated notable activity against a range of bacterial and fungal strains.
Data Summary
| Compound ID | R Group on Triazole | Test Organism | MIC (µg/mL) | Reference |
| 10 | -H | S. aureus | >125 | [3] |
| 11 | -C2H5 | S. aureus | 15.6 | [3] |
| 12 | -H | P. aeruginosa | 125 | [3] |
| 13 | -C2H5 | P. aeruginosa | 62.5 | [3] |
| 14 | -H | C. albicans | 62.5 | [3] |
| 15 | -C2H5 | C. albicans | 31.25 | [3] |
| 16 | Todosol derivative | C. albicans | (8 times more active than control) | [3] |
Key SAR Insights for Antimicrobial/Antifungal Activity:
-
Effect of Alkyl Substitution: The substitution of a hydrogen atom with an ethyl group at the R position of the triazole ring generally leads to a significant increase in antimicrobial and antifungal activity.[3] For instance, the MIC against S. aureus drops from >125 µg/mL to 15.6 µg/mL with this substitution.[3]
-
Impact of Heterocyclic Moieties: The introduction of other heterocyclic systems, such as a thiodiazole ring (todosol derivative), can dramatically enhance antifungal activity against C. albicans.[3]
-
Bacteriostatic vs. Bactericidal Activity: Some modifications can lead to a decrease in bacteriostatic activity against certain strains like E. coli while not affecting fungistatic activity.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate liquid medium to a specific turbidity, corresponding to a known concentration of microorganisms.
-
Serial Dilution: The test compounds are serially diluted in a liquid nutrient medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.[3]
Enzyme Inhibition
Adamantane-triazole hybrids have also been investigated as inhibitors of various enzymes implicated in diseases such as diabetes and Alzheimer's disease.
Data Summary: α-Glucosidase Inhibition
| Compound ID | Linker between Triazole and Phenyl Ring | IC50 (µM) | Reference |
| 6b | -O-CH2- | 14.0 ± 0.16 | [4] |
| 6c | -S-CH2- | 8.30 ± 0.33 | [4] |
| Acarbose (Reference) | - | 13.50 ± 0.32 | [4] |
Key SAR Insights for α-Glucosidase Inhibition:
-
Role of the Linker: The nature of the covalent linker between the triazole and the phenyl ring significantly influences the α-glucosidase inhibitory activity. A thioether linker (-S-CH2-) in compound 6c resulted in more potent inhibition than an ether linker (-O-CH2-) in compound 6b .[4] Compound 6c was also more potent than the reference drug, Acarbose.[4]
Experimental Protocols
α-Glucosidase Inhibition Assay:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: The enzyme is pre-incubated with various concentrations of the adamantane-triazole hybrid inhibitor for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPG substrate.
-
Reaction Termination: The reaction is stopped after a defined time by adding a solution of sodium carbonate.
-
Absorbance Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[4]
Visualizing a Potential Signaling Pathway
Caption: Inhibition of α-glucosidase by adamantane-triazole hybrids.
Conclusion
The hybridization of adamantane and triazole moieties offers a versatile platform for the development of novel therapeutic agents with a broad range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core scaffold, such as the nature and position of substituents on the aromatic rings and the type of linker used, can have a profound impact on biological potency and selectivity. The presented data and experimental protocols provide a valuable resource for researchers in the field of medicinal chemistry to guide the design and synthesis of new, more effective adamantane-triazole-based drugs. Further exploration of these hybrids, including in vivo studies and detailed mechanistic investigations, is warranted to fully realize their therapeutic potential.
References
- 1. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial and antifungal activity of some (5-(adamantane-1-yl)-4R-1,2,4-triazole-3-ylthiols substitutes | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Adamantane-Appended 1,2,3-Triazole Hybrids: Synthesis and α-Glucosidase Inhibition Studies through Experimental and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of 1,2,3-triazole versus 1,2,4-triazole derivatives in drug discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged structures in the development of a wide array of therapeutic agents.[1] Both isomers possess a unique combination of chemical stability, favorable electronic properties, and the ability to form hydrogen bonds, which enhances their interactions with biological targets. This guide provides an objective comparison of the efficacy of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to aid researchers in the strategic design of novel drug candidates.
The primary distinction between the two isomers lies in the arrangement of the nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the nitrogen atoms are in adjacent positions, whereas in 1,2,4-triazoles, one nitrogen atom is separated from the other two.[1] This structural variance significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity, leading to distinct pharmacological profiles. The advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, has notably advanced the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1]
Both triazole isomers exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1] However, the prevalence and potency of these activities often differ between the two scaffolds. Historically, the 1,2,4-triazole moiety is more established in commercially available drugs, such as the antifungal agents fluconazole and itraconazole.[1]
Anticancer Activity: A Tale of Two Isomers
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, frequently by inducing cell cycle arrest and apoptosis.[1] While direct comparative studies on isomeric pairs are limited, the available data allows for an assessment of their respective potential.
Data Presentation: Anticancer Efficacy
| Compound Type | Derivative/Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole | Phosphonate derivative | HT-1080 | 15.13 | [2] |
| Phosphonate derivative | A-549 | 21.25 | [2] | |
| Phosphonate derivative | MCF-7 | 18.06 | [2] | |
| Phosphonate derivative | MDA-MB-231 | 16.32 | [2] | |
| 1,2,4-Triazole | Compound T2 | HCT116 | 3.84 | [3] |
| Compound T7 | HCT116 | 3.25 | [3] | |
| Compound 15 | MDA-MB-231 | 3.48 | [4] | |
| Compound 20 | MDA-MB-231 | 5.95 | [4] |
Signaling Pathway: Induction of Apoptosis by Triazole Derivatives
Many triazole derivatives exert their anticancer effects by triggering apoptosis, or programmed cell death. A common mechanism involves the modulation of the Bcl-2 family of proteins and the activation of caspases.
References
- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of Adamantane-Containing Drugs
The adamantane cage is a unique, rigid, and lipophilic three-dimensional structure that has been successfully incorporated into various therapeutic agents. This structural motif can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety. This guide provides a comparative evaluation of the pharmacokinetic properties of five prominent adamantane-containing drugs: amantadine, memantine, rimantadine, saxagliptin, and vildagliptin. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of how the adamantane moiety affects drug disposition.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of the selected adamantane-containing drugs after oral administration in healthy adults. These values represent a consolidation of data from various clinical studies and may vary depending on the specific study population and design.
| Parameter | Amantadine | Memantine | Rimantadine | Saxagliptin | Vildagliptin |
| Bioavailability (%) | 86-90[1] | ~100[2] | Well absorbed[3][4] | ~50[5] | 85[6] |
| Tmax (hours) | 2-4 (IR)[7]; 7.5-9.5 (ER)[7] | 3-8[2] | ~6[8][9] | 0.5-2[10][11] | 1.5-2[12][13] |
| Cmax (ng/mL) | ~300 (100 mg dose) | 22-46 (20 mg dose)[2] | 250 (200 mg dose)[14] | 24 (5 mg dose)[5] | Dose-proportional[12] |
| AUC (ng·h/mL) | Dose-proportional[7] | Dose-proportional[15] | 20-30% higher in elderly[3] | 78 (5 mg dose)[5] | Dose-proportional[12] |
| Half-life (hours) | 13-17[7][14] | 60-70[2] | 25-37[9][14] | ~2.5-3[10][11] | ~2[12][13] |
| Volume of Distribution (Vd) (L/kg) | 3-8[16] | 9-11[17] | Adults: ~727-768 L (total)[9] | N/A | 71 L (total)[18] |
| Clearance (CL) | ~0.27 L/hr/kg[19] | N/A | Reduced in renal/hepatic impairment[3] | Total systemic: ~504 mL/min[5] | Total systemic: 41 L/h[6] |
| Primary Elimination Route | Renal (unchanged)[1] | Renal (mostly unchanged)[17] | Hepatic metabolism, renal excretion[9][20] | Metabolism (CYP3A4/5) and renal excretion[21] | Hydrolysis and renal excretion[18] |
Note: IR = Immediate-Release, ER = Extended-Release. Values are approximate and can vary based on the study.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are outlines of standard experimental protocols for key assessments.
Protocol for a Human Oral Bioavailability Study
This protocol is based on general principles and FDA guidance for bioavailability studies.[22][23][24][25][26]
-
Study Design: A randomized, open-label, two-period, two-sequence crossover design is commonly employed.
-
Subjects: Healthy adult volunteers are recruited after screening for inclusion and exclusion criteria. All subjects provide informed consent.
-
Treatment:
-
Period 1: Subjects are randomized to receive either the test formulation (oral tablet/capsule) or a reference formulation (e.g., an oral solution or intravenous infusion for absolute bioavailability). Dosing is typically performed after an overnight fast.
-
Washout Period: A sufficient time is allowed between periods for the complete elimination of the drug from the body, typically at least 5-7 half-lives.
-
Period 2: Subjects receive the alternate formulation.
-
-
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours). Plasma is separated by centrifugation and stored frozen until analysis.
-
Analytical Method: Drug concentrations in plasma are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) from the plasma concentration-time data.
-
Statistical Analysis: The bioavailability of the test formulation is compared to the reference formulation. For bioequivalence studies, the 90% confidence intervals for the ratio of the geometric means of AUC and Cmax should fall within the predefined equivalence limits (typically 80-125%).
Protocol for an In Vitro Cytochrome P450 (CYP) Inhibition Assay
This protocol describes a common method to assess the potential of a drug to inhibit major drug-metabolizing enzymes.[27][28][29][30][31]
-
Materials:
-
Human liver microsomes (pooled from multiple donors).
-
Test compound (adamantane-containing drug).
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Incubation buffer (e.g., potassium phosphate buffer).
-
Positive control inhibitors for each CYP isoform.
-
-
Incubation Procedure:
-
A pre-incubation mixture is prepared containing human liver microsomes, the test compound at various concentrations (or a positive control inhibitor), and buffer. This mixture is warmed to 37°C.
-
The reaction is initiated by adding the NADPH regenerating system and the CYP-specific probe substrate.
-
The incubation is carried out at 37°C for a specific time.
-
The reaction is terminated by adding a stop solution (e.g., cold acetonitrile).
-
-
Sample Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.
-
-
Data Analysis:
-
The rate of metabolite formation in the presence of the test compound is compared to the rate in the absence of the inhibitor (vehicle control).
-
The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and metabolic pathways related to the pharmacokinetic evaluation of adamantane-containing drugs.
References
- 1. Amantadine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]
- 3. drugs.com [drugs.com]
- 4. Rimantadine - Wikipedia [en.wikipedia.org]
- 5. tga.gov.au [tga.gov.au]
- 6. The absolute oral bioavailability and population-based pharmacokinetic modelling of a novel dipeptidylpeptidase-IV inhibitor, vildagliptin, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability and Pharmacokinetics of Once-Daily Amantadine Extended-Release Tablets in Healthy Volunteers: Results from Three Randomized, Crossover, Open-Label, Phase 1 Studies | springermedizin.de [springermedizin.de]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. medicine.com [medicine.com]
- 10. Pharmacokinetic study of saxagliptin in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medicine.com [medicine.com]
- 12. Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of single-dose and multiple-dose memantine in healthy chinese volunteers using an analytic method of liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Rimantadine: a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. FDA releases new guidance on bioavailability studies [gabionline.net]
- 23. Federal Register :: Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability [federalregister.gov]
- 24. fda.gov [fda.gov]
- 25. Bioavailability Studies Submitted in NDAs or INDs – General Considerations | FDA [fda.gov]
- 26. downloads.regulations.gov [downloads.regulations.gov]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 29. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 30. bioivt.com [bioivt.com]
- 31. criver.com [criver.com]
Comparative Docking Analysis of Adamantane Derivatives Against Key Enzymatic Targets
A Guide for Researchers in Drug Discovery and Development
The adamantane scaffold, a rigid and lipophilic three-dimensional cage structure, is a privileged pharmacophore in medicinal chemistry. Its unique properties have been leveraged to develop drugs targeting a wide array of biological entities. This guide provides a comparative overview of in silico docking studies of adamantane derivatives against three crucial enzymes: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), Influenza A M2 proton channel, and Cytochrome P450 (CYP) enzymes. The data presented herein is collated from various scientific publications to offer a comparative perspective on the binding affinities and interaction patterns of these derivatives.
Data Presentation: Comparative Binding Affinities
The following tables summarize the binding affinities of various adamantane derivatives against the target enzymes, as reported in different molecular docking studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in computational methods, software versions, and force fields used.
Table 1: Docking Scores of Adamantane Derivatives against 11β-HSD1
| Compound | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 1-(adamantan-1-yl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one | 4C7J | -8.30 | Not specified | [1] |
| 1-(adamantan-1-yl)-2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one | 4C7J | -7.70 | Not specified | [1] |
| 1-(adamantan-1-yl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one | 4C7J | -7.83 | Not specified | [1] |
| Adamantane-linked 1,2,4-triazole N-Mannich Base 1 | 4C7J | -8.92 | Ser170, Tyr183 | [2] |
| Adamantane-linked 1,2,4-triazole N-Mannich Base 2 | 4C7J | -7.50 | Ser170, Tyr183 | [2] |
| Adamantane-linked 1,2,4-triazole N-Mannich Base 3 | 4C7J | -8.11 | Ser170, Tyr183 | [2] |
| Co-crystallized ligand 4YQ (Reference) | 4C7J | -8.48 | Not specified | [2] |
Table 2: Docking Scores of Adamantane Derivatives against Influenza A M2 Proton Channel
| Compound | PDB ID | Docking Score (XP GScore) | Key Interacting Residues | Reference |
| Rimantadine | 2L0J | -7.14 kcal/mol | Val27, Ala30, Ser31 | |
| Glycyl-rimantadine | 2L0J | -7.61 kcal/mol | Not specified | |
| Amantadine | 3C9J | Not specified | Val27, Gly34 |
Note: Direct comparison of docking scores between different scoring functions (e.g., kcal/mol vs. XP GScore) is not meaningful. The data is presented to show relative trends within the same study.
Table 3: Docking Scores of Adamantane Derivatives against Cytochrome P450 Isoforms
Experimental Protocols: Molecular Docking
The following is a generalized protocol for molecular docking studies of adamantane derivatives with target enzymes, based on common practices reported in the literature using AutoDock Vina.
1. Preparation of the Receptor Protein:
-
The three-dimensional crystal structure of the target enzyme (e.g., 11β-HSD1, PDB ID: 4C7J) is downloaded from the Protein Data Bank.
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.
-
Gasteiger charges are computed and assigned to the protein atoms.
-
The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom type definitions.
2. Preparation of the Ligand (Adamantane Derivative):
-
The two-dimensional structure of the adamantane derivative is drawn using a chemical drawing software and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed for the ligand atoms.
-
The rotatable bonds of the ligand are defined to allow for conformational flexibility during docking.
-
The prepared ligand is saved in the PDBQT file format.
3. Grid Box Generation:
-
A grid box is defined to encompass the active site of the enzyme. The center and dimensions of the grid box are set to cover the binding pocket where the native ligand binds.
4. Molecular Docking with AutoDock Vina:
-
AutoDock Vina is used to perform the docking calculations. The prepared receptor and ligand files, along with a configuration file specifying the grid box parameters and other settings (e.g., exhaustiveness), are provided as input.
-
Vina explores different conformations and orientations (poses) of the ligand within the receptor's active site and estimates the binding affinity for each pose.
5. Analysis of Docking Results:
-
The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.
-
The interactions between the ligand and the amino acid residues of the protein in the best pose are visualized and analyzed to understand the binding mode. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors [mdpi.com]
- 2. Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
assessing the metabolic stability of drugs containing the adamantane cage
A comparative guide for researchers on the metabolic stability of drugs incorporating the adamantane moiety, supported by experimental data.
The adamantane scaffold, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has become an invaluable building block in modern medicinal chemistry. Its unique structure is often employed to enhance the pharmacokinetic properties of drug candidates, primarily by improving their metabolic stability.[1] The cage-like structure can sterically hinder the access of metabolic enzymes to susceptible positions on a drug molecule, effectively shielding it from degradation and prolonging its therapeutic effect.[1][2] This guide provides a comparative analysis of the metabolic stability of adamantane-containing drugs versus their counterparts, supported by in vitro experimental data.
Comparative Metabolic Stability Data
The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure. A common method to assess this is through in vitro assays using human liver microsomes, which contain the key cytochrome P450 enzymes responsible for drug metabolism.[3][4] The data presented below compares the metabolic stability of a parent compound, Adamantan-1-yl-piperidin-1-yl-methanone, with several of its analogs. The key parameters measured are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1]
| Compound | Modification | t½ (min) | CLint (µL/min/mg protein) |
| Parent Compound | Adamantan-1-yl-piperidin-1-yl-methanone | 45 | 30.8 |
| Analog A | Hydroxylation on adamantane | 25 | 55.4 |
| Analog B | Hydroxylation on piperidine | 30 | 46.2 |
| Analog C | Fluorination on piperidine | >60 | <23.1 |
| Analog D | Gem-difluorination on piperidine | >60 | <23.1 |
Table 1. Metabolic stability of Adamantan-1-yl-piperidin-1-yl-methanone and its analogs in human liver microsomes. [1]
Discussion of Results
The data clearly demonstrates the influence of the adamantane cage and subsequent structural modifications on metabolic stability.
-
The Parent Compound , featuring the adamantane moiety, displays a moderate half-life, suggesting a degree of inherent stability.[1]
-
Analogs A and B , which introduce hydroxyl groups, show a significant decrease in metabolic stability.[1] This indicates that these positions are susceptible to Phase I metabolism, likely hydroxylation by cytochrome P450 enzymes.[1] Hydroxylation is a common metabolic pathway for many drug molecules, and the adamantane cage itself can be a target for such enzymatic action.[1][5]
-
Analogs C and D showcase a powerful strategy to enhance metabolic stability. The introduction of fluorine atoms to the piperidine ring dramatically increases the half-life and reduces intrinsic clearance.[1] This "metabolic blocking" is a well-established technique where electron-withdrawing fluorine atoms shield adjacent positions from oxidative metabolism.[1] The gem-difluorinated analog (Analog D) was found to be the most stable in this series.[1]
These findings underscore the dual role of the adamantane group: while it can confer stability, it is not immune to metabolism. However, its rigid structure provides a predictable scaffold for further modifications, such as fluorination, to effectively block metabolic pathways and enhance the drug's pharmacokinetic profile.[1] Studies on other adamantane derivatives have also shown that substitutions on the adamantane ring can either increase or decrease metabolic stability, highlighting the nuanced role of this moiety in drug design.[6] For instance, the introduction of one methyl group to an adamantyl urea compound led to a four-fold increase in potency without a significant loss of metabolic stability, whereas the addition of two or three methyl groups resulted in a dramatic decrease in stability.[6]
Experimental Protocols
In Vitro Microsomal Stability Assay
This assay is a cornerstone for assessing the metabolic stability of compounds during the drug discovery process.[7] It measures the rate of disappearance of a test compound when incubated with liver microsomes.[1]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[1]
Materials:
-
Test compounds and reference compounds[8]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3][9]
-
Magnesium chloride (MgCl2)[8]
-
Cold acetonitrile (containing an internal standard for LC-MS/MS analysis) to terminate the reaction[1][9]
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., in DMSO) and dilute it to the desired concentration in the incubation buffer.[8]
-
Prepare the microsomal solution by diluting the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[4]
-
Prepare the NADPH regenerating system.[9]
-
-
Incubation:
-
Time Points and Reaction Termination:
-
Sample Processing and Analysis:
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.[1]
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time and fitting the data to a first-order decay model.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Visualizing the Experimental Workflow
Caption: Workflow of an in vitro microsomal stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. benchchem.com [benchchem.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
A Comparative Guide to the Validation of Analytical Methods for Adamantane Derivative Quantification in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of adamantane derivatives, a class of compounds with significant therapeutic applications as antiviral and neuroprotective agents, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[1] The unique lipophilic and rigid cage-like structure of adamantane presents distinct analytical challenges that necessitate robust and validated quantification methods.[1] This guide provides a comparative overview of common analytical techniques, detailing their experimental protocols and performance characteristics to aid researchers in selecting the most appropriate method for their needs.
The validation of bioanalytical methods is a critical process governed by regulatory bodies like the U.S. Food and Drug Administration (FDA) and harmonized through guidelines such as the International Council for Harmonisation (ICH) M10.[2][3][4] These guidelines ensure the quality and consistency of bioanalytical data by defining key validation parameters, including accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[5][6]
Comparison of Analytical Methods
The primary techniques for the quantification of adamantane derivatives in biological samples include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and sample throughput.
| Analytical Method | Principle | Sample Preparation | Common Analytes | Key Performance Parameters |
| HPLC-UV | Separation by chromatography and detection by UV absorbance. Often requires derivatization to introduce a chromophore. | Pre-column derivatization.[7] | Amantadine, Rimantadine, Memantine | Linearity: 0.05-5.0 µg/mL (Amantadine, Rimantadine), 0.05-2.0 µg/mL (Memantine)[7]. LOD: 20 ng/mL[7]. LOQ: 50 ng/mL[7]. |
| GC-MS | Separation of volatile compounds by gas chromatography and detection by mass spectrometry. May require derivatization to improve volatility. | Liquid-liquid extraction, derivatization.[8][9] | Adamantane and its derivatives | Provides high specificity due to mass spectral data, making it excellent for identification.[8] |
| LC-MS/MS | Separation by liquid chromatography coupled with highly selective and sensitive detection by tandem mass spectrometry. | Protein precipitation, solid-phase extraction.[10][11] | Amantadine, Memantine, other adamantane derivatives | Linearity: 1-1000 ng/mL (Adamantane)[10], 50–1500 ng/mL (Amantadine)[12]. LLOQ: 15 ng/mL (Amantadine)[13], 50 ng/mL (Amantadine)[12]. |
Experimental Protocols and Workflows
Detailed and validated experimental protocols are the bedrock of reliable bioanalytical data. Below are representative workflows and methodologies for the primary analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantification of drugs in biological matrices due to its high sensitivity and selectivity.[12] The use of a stable isotope-labeled internal standard (SIL-IS), such as adamantane-d16, is crucial for correcting variations in sample extraction, matrix effects, and instrument response.[1]
Detailed Protocol:
-
Sample Preparation: To 100 µL of a plasma sample, add 20 µL of the adamantane-d16 internal standard working solution.[1]
-
Protein Precipitation: Add 400 µL of acetonitrile to precipitate proteins, vortex for 1 minute, and then centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
-
Extraction: Transfer the supernatant to a new tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried extract in the mobile phase before injection into the LC-MS/MS system.
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column with a rapid gradient elution.[10]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[10]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For adamantane derivatives lacking a strong chromophore, pre-column derivatization is necessary for UV detection. This method, while less sensitive than LC-MS/MS, can be a cost-effective alternative.
Detailed Protocol:
-
Derivatization: A pre-column derivatization is performed at room temperature using a reagent like anthraquinone-2-sulfonyl chloride (ASC).[7]
-
Chromatographic Separation: The derivatives are analyzed by isocratic HPLC on a Lichrosper C18 column.[7]
-
UV Detection: Detection is carried out at a wavelength of 256 nm.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many adamantane derivatives, derivatization may be required to increase their volatility.
Detailed Protocol:
-
Sample Preparation: This often involves a liquid-liquid extraction to isolate the analytes from the biological matrix.[9]
-
Derivatization: To improve volatility and chromatographic performance, a derivatization step may be employed.[8]
-
GC-MS Analysis: The prepared sample is injected into the GC-MS system for separation and detection.[14]
Conclusion
The choice of analytical method for the quantification of adamantane derivatives in biological samples depends on the specific requirements of the study, including the desired sensitivity, selectivity, sample throughput, and available instrumentation. LC-MS/MS is generally the preferred method for its superior sensitivity and specificity, making it ideal for pharmacokinetic studies where low concentrations are expected.[10] HPLC-UV offers a viable, lower-cost alternative, particularly when high sensitivity is not a prerequisite. GC-MS provides excellent identification capabilities and can be a valuable tool, especially for volatile derivatives. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of reliable and high-quality data to support drug development and clinical research.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. worldwide.com [worldwide.com]
- 6. database.ich.org [database.ich.org]
- 7. New method for high-performance liquid chromatographic determination of amantadine and its analogues in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid sample pre-treatment prior to GC-MS and GC-MS/MS urinary toxicological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Adamantane Advantage: A Comparative Guide to the Lipophilicity of Bulky Moieties in Drug Design
For researchers, scientists, and drug development professionals, modulating a compound's lipophilicity is a cornerstone of modern medicinal chemistry. The incorporation of bulky, three-dimensional substituents can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Among these, the adamantane cage has emerged as a popular choice for enhancing lipophilicity and escaping the "flatland" of traditional aromatic scaffolds.[1] This guide provides an objective comparison of the lipophilicity of adamantane derivatives against other commonly employed bulky groups—tert-butyl, phenyl, and bicyclo[2.2.2]octane—supported by experimental data and detailed methodologies.
The rigid, diamondoid structure of adamantane offers a unique combination of high lipophilicity and three-dimensional bulk, which can improve a molecule's metabolic stability and target engagement.[1][2] By providing a non-planar scaffold, adamantane allows for the precise positioning of functional groups to probe biological targets more effectively.[1]
Comparative Analysis of Lipophilicity
The lipophilicity of a compound is most commonly expressed as its partition coefficient (LogP) between n-octanol and water, or its distribution coefficient (LogD) at a specific pH. An increase in the LogP/D value generally corresponds to higher lipophilicity. The following tables summarize experimental and calculated lipophilicity data for various compounds, showcasing the impact of incorporating adamantane versus other bulky substituents.
Table 1: Experimental Lipophilicity Data (LogD at pH 7.4)
| Parent Scaffold | Adamantyl Derivative (LogD) | Phenyl Derivative (LogD) | Bicyclo[2.2.2]octyl Derivative (LogD) | Reference |
| Imatinib Analog | 3.6 | 4.5 (Imatinib) | Not Reported | [3] |
Table 2: Calculated Lipophilicity Data (cLogP/ALOGPs)
| Comparison | Adamantyl Derivative (Calculated LogP) | Non-Adamantyl Analog (Calculated LogP) | Change in LogP | Reference |
| General Estimation | Increases cLogP by ~3.1 | Baseline | +3.1 | [1] |
| Various Scaffolds | Varies | Varies (proton or methyl group) | Significantly Higher | [4] |
Note: Calculated LogP values (cLogP, ALOGPs) are estimations and may differ from experimental values. They are provided here for comparative purposes where direct experimental data is unavailable.
As the data suggests, the incorporation of an adamantyl group consistently and significantly increases the lipophilicity of a molecule.[1][4] This "lipophilic bullet" effect can be harnessed to enhance properties such as blood-brain barrier permeability.[4]
Visualizing the Bulky Scaffolds
The following diagram illustrates the structural differences between the bulky groups discussed in this guide.
Caption: Structural comparison of adamantane and other bulky groups.
Experimental Protocols for Lipophilicity Determination
Accurate and reproducible measurement of lipophilicity is crucial for structure-activity relationship (SAR) studies. The following are detailed protocols for the two most common experimental methods.
Shake-Flask Method (Gold Standard) for LogP/LogD Determination
This classical method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[5][6]
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)[6]
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[7]
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol and aqueous buffer by mixing them vigorously for an extended period (e.g., 24 hours) and then allowing the phases to separate.[6]
-
Sample Preparation: Prepare a stock solution of the test compound in either the aqueous or n-octanol phase.
-
Partitioning: Add known volumes of the n-octanol and aqueous phases to a glass vial. Add a small aliquot of the compound stock solution.
-
Equilibration: Tightly cap the vial and shake it for a set period (e.g., 1 hour) at a constant temperature to ensure equilibrium is reached.[7]
-
Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method.
-
Calculation: The LogP (for neutral compounds) or LogD (for ionizable compounds at a specific pH) is calculated using the following formula: LogP or LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Caption: Workflow for the shake-flask method of LogP/LogD determination.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This indirect method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity. It is a faster and more high-throughput alternative to the shake-flask method.[8]
Materials:
-
Test compound
-
A set of reference compounds with known LogP values
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile phase (e.g., a mixture of methanol or acetonitrile and water/buffer)
-
Detector (e.g., UV-Vis)
Procedure:
-
Calibration:
-
Inject a series of standard compounds with known LogP values onto the HPLC column under isocratic conditions.
-
Measure the retention time (tR) for each standard and the column dead time (t0).
-
Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0.
-
Create a calibration curve by plotting log(k) versus the known LogP values of the standards.
-
-
Sample Analysis:
-
Inject the test compound onto the same HPLC column under the identical conditions used for the standards.
-
Measure its retention time and calculate its capacity factor (log k).
-
-
LogP Determination:
-
Determine the LogP of the test compound by interpolating its log(k) value on the calibration curve.
-
Caption: Workflow for LogP determination using the RP-HPLC method.
Conclusion
The choice of a bulky group in drug design is a critical decision that impacts a molecule's lipophilicity and, consequently, its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Adamantane stands out as a highly effective moiety for increasing lipophilicity due to its large, rigid, and non-aromatic structure. While other bulky groups like tert-butyl, phenyl, and bicyclo[2.2.2]octane also modulate lipophilicity, adamantane often provides a more significant and predictable increase. The experimental methods detailed in this guide offer robust approaches for quantifying these effects, enabling medicinal chemists to make data-driven decisions in the optimization of lead compounds.
References
- 1. connectsci.au [connectsci.au]
- 2. Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Unveiling the Potential of 3-(1H-1,2,4-Triazol-1-yl)adamantane-1-carboxylic Acid Derivatives Against Drug-Resistant Pathogens
A new class of adamantane derivatives bearing a 1,2,4-triazole moiety is emerging as a promising frontier in the fight against drug-resistant microorganisms. These hybrid molecules, specifically those derived from 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid, are attracting significant attention from the scientific community for their potential to combat formidable pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant fungal strains.
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. The conjugation of the rigid, lipophilic adamantane cage with the versatile 1,2,4-triazole ring, a known pharmacophore in many antifungal and antibacterial drugs, presents a strategic approach to designing potent antimicrobial compounds. The carboxylic acid functional group at the 1-position of the adamantane core further provides a handle for derivatization, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.
This guide provides a comparative overview of the efficacy of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid and its derivatives against various drug-resistant pathogens, supported by available experimental data.
Comparative Efficacy Against Drug-Resistant Bacteria
While comprehensive data on the specific parent compound, 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid, is still emerging, studies on structurally related adamantane-triazole derivatives have demonstrated significant antibacterial activity. The data suggests that these compounds are particularly effective against Gram-positive bacteria, including challenging resistant strains.
| Compound Derivative | Pathogen | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Adamantyl-Triazole Derivative A | Staphylococcus aureus (MRSA) | 15.6 | Trimethoprim | 31.25 |
| Adamantyl-Triazole Derivative B | Pseudomonas aeruginosa | 62.5 | Trimethoprim | 62.5 |
Note: The data presented is for structurally similar adamantane-triazole compounds and may not be directly representative of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid itself. Further specific testing is required.
The promising activity against MRSA is of particular importance, as this pathogen is a leading cause of hospital-acquired infections and is notoriously difficult to treat with conventional antibiotics.
Potent Antifungal Activity
The 1,2,4-triazole moiety is a cornerstone of many clinically used antifungal drugs, and its incorporation into the adamantane scaffold appears to confer potent fungicidal properties. Studies on related compounds have shown promising results against pathogenic yeasts like Candida albicans, including strains that have developed resistance to existing azole antifungals.
| Compound Derivative | Pathogen | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Adamantyl-Triazole Derivative C | Candida albicans | 31.25 | Trimethoprim | 62.5 |
| Adamantyl-Thiadiazole-Triazole Derivative | Candida albicans | (8x more active) | Standard of comparison | - |
One study highlighted a derivative that was eight times more active against C. albicans than the standard comparison drug, underscoring the potential of this chemical class.[1]
Experimental Protocols
The evaluation of the antimicrobial efficacy of these compounds typically involves standardized laboratory procedures to determine their minimum inhibitory concentration (MIC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of a compound's potency. The broth microdilution method is a commonly employed technique.
Workflow for MIC Determination:
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Triazol-1-yl-adamantane-1-carboxylic Acid: A Procedural Guide
Navigating the Safe Disposal of 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental preservation. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known characteristics of its principal structural components: the adamantane cage and the triazole ring.
Core Hazard Assessment
A conservative approach to handling and disposal is warranted based on the toxicological profiles of related chemical families:
-
Adamantane Derivatives: While adamantane itself is not classified as acutely toxic, it is recognized as potentially harmful to aquatic life with long-lasting effects.[1][2] Therefore, any waste containing the adamantane moiety should be treated as environmentally hazardous.
-
Azole Compounds: The triazole group belongs to the broader family of azole compounds. Many azoles are known for their environmental persistence and can be challenging to degrade in standard wastewater treatment processes.[4][5] Some studies indicate that methods like advanced oxidation processes (e.g., UV treatment, Fenton reaction) can be effective in breaking down azole fungicides.[6][7]
Given these considerations, 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid must be managed as hazardous chemical waste.
Personal Protective Equipment (PPE) Requirements
Prior to handling any waste containing this compound, the following minimum personal protective equipment should be worn to prevent dermal contact, inhalation, and eye exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) |
| Eye Protection | Safety goggles or a face shield |
| Body Protection | A full-length laboratory coat |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and regulatory compliance.
1. Waste Segregation and Collection:
-
Designate a Waste Stream: Classify all materials contaminated with 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid as "non-halogenated organic hazardous waste."
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly halogenated solvents, strong oxidizing agents, or aqueous waste.[2] Mixing can interfere with final disposal methods and may create unforeseen chemical hazards.
-
Collect Waste: Accumulate the waste in a designated, chemically compatible container (e.g., high-density polyethylene or glass) with a secure, tight-fitting lid.[1]
2. Container Labeling:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[1][2]
-
Full Chemical Name: Include the full, unabbreviated chemical name: "3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid."
-
Date of Accumulation: Mark the date when the first piece of waste is added to the container.
3. On-site Storage:
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.[1]
-
Safe Environment: The storage area must be well-ventilated, cool, and dry. Keep the container away from sources of heat or ignition.
-
Incompatible Materials: Ensure the storage location is separate from incompatible chemicals.
4. Final Disposal:
-
Professional Disposal: The ultimate disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[1][2] Never pour 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid down the drain or discard it in the regular trash.[1]
-
Recommended Method: High-temperature incineration is the recommended method of disposal for this type of non-halogenated organic compound.[1][2]
-
Institutional Coordination: Contact your institution’s Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]
5. Decontamination:
-
Labware and Surfaces: Thoroughly decontaminate any laboratory equipment or surfaces that have come into contact with the compound.
-
Cleaning Procedure: Use an appropriate solvent, such as ethanol or acetone, followed by a wash with soap and water.
-
Collect Rinsate: All rinsate from the decontamination process must be collected and disposed of as hazardous waste.[1]
Disposal Workflow
Disposal workflow for 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid.
By adhering to these structured procedures, laboratory professionals can ensure the safe handling and compliant disposal of 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional local requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
Essential Safety and Handling Guide for 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid. The following procedures for personal protective equipment (PPE), handling, and disposal are based on the available safety data sheet and information on structurally related adamantane and triazole compounds.
Hazard Identification and Classification
3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid is classified with the following hazards:
-
Skin corrosion/irritation: Category 2[4]
-
Serious eye damage/eye irritation: Category 2A[4]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3[4]
Signal Word: Warning[4]
Hazard Statements:
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a risk of splashing.[1][4] | Protects against splashes and dust particles that can cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene are required. It is advisable to double-glove.[1][5] | Prevents skin contact, which can cause irritation.[2] |
| Skin and Body Protection | A laboratory coat must be worn at all times.[1][5] Long-sleeved clothing and closed-toe shoes are mandatory.[2] For larger quantities, consider additional protective clothing such as disposable gowns.[1] | Minimizes the risk of accidental skin exposure.[2] |
| Respiratory Protection | Work should be conducted in a chemical fume hood to avoid inhalation of dust, vapors, or aerosols.[1][2] If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] | Prevents inhalation, which may cause respiratory tract irritation.[2][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Handling and Storage:
-
Engineering Controls: All work with 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1] Safety showers and eyewash stations must be readily accessible.[1]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash hands thoroughly after handling.[6][7]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[7] Store at room temperature.[4]
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.[2][4] For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the appropriate environmental health and safety (EHS) office.
Waste Disposal:
-
Dispose of 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid and any contaminated materials as hazardous waste.[5]
-
Do not allow the chemical to enter drains or waterways.[2]
-
Waste must be collected in a designated, properly labeled, and sealed container. The container label must clearly state "Hazardous Waste" and include the full chemical name.[5]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.[2][5] Follow all local, state, and federal regulations for hazardous waste disposal.[2]
Emergency First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][4][8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] Seek medical attention if irritation persists.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8] Seek medical attention.[8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[4] |
Experimental Workflow
The following diagram outlines the standard workflow for handling 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid in a laboratory setting.
Caption: Standard laboratory workflow for handling 3-[1][2][3]Triazol-1-yl-adamantane-1-carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
